Boc-2-chloro-D-phenylalanine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(2R)-3-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUQJNHCVFJMPU-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties of Boc-2-chloro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties of N-tert-butoxycarbonyl-2-chloro-D-phenylalanine (Boc-2-chloro-D-phenylalanine), a crucial building block in peptide synthesis and drug discovery. This document details its physicochemical characteristics, synthesis, and analytical methods, and explores the biological significance of its deprotected form.
Core Chemical and Physical Properties
This compound is a derivative of the unnatural amino acid 2-chloro-D-phenylalanine, featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group. This protection enhances its solubility in organic solvents and prevents unwanted side reactions during peptide synthesis.[1]
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. This data is essential for its application in synthetic and analytical procedures.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₈ClNO₄ | [2] |
| Molecular Weight | 299.75 g/mol | [2] |
| CAS Number | 80102-23-4 | [3] |
| Appearance | Cream to off-white powder/solid | [3] |
| Melting Point | 93-100 °C | [3] |
| Optical Rotation | [α]²⁰/D = +27° ± 2° (c=1 in EtOAc) | [3] |
| Purity | ≥98% (HPLC) | [3] |
| XLogP3 | 3.1 | [2] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
IUPAC and Structural Information
| Identifier | Value | Source(s) |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(2-chlorophenyl)propanoic acid | [2] |
| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O | |
| InChI | InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |
| InChIKey | TUUQJNHCVFJMPU-LLVKDONJSA-N |
Synthesis and Purification
The synthesis of this compound typically involves the protection of the α-amino group of 2-chloro-D-phenylalanine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
General Synthesis Protocol
This protocol is a general procedure for the Boc protection of amino acids and can be adapted for 2-chloro-D-phenylalanine.
Materials:
-
2-chloro-D-phenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1,4-Dioxane
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Potassium bisulfate (KHSO₄) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-chloro-D-phenylalanine in a mixture of 1,4-dioxane and water.
-
Add 1 M NaOH solution to the mixture and stir vigorously in an ice bath.
-
Slowly add a solution of Boc₂O in 1,4-dioxane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to a pH of 2-3 with a 1 M KHSO₄ solution.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography.
Caption: General workflow for the synthesis of this compound.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the compound. A reversed-phase C18 column is commonly employed.
Typical HPLC Conditions:
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). The gradient can be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm or 254 nm
-
Expected Outcome: A single major peak with a purity of ≥98%. The retention time will depend on the specific gradient and column used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
~1.4 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protector.
-
~3.0-3.4 ppm (multiplet, 2H): Methylene protons (β-protons) adjacent to the aromatic ring.
-
~4.5-4.7 ppm (multiplet, 1H): Methine proton (α-proton).
-
~5.0-5.2 ppm (doublet, 1H): NH proton of the carbamate.
-
~7.1-7.4 ppm (multiplet, 4H): Aromatic protons.
-
~9.5-10.5 ppm (broad singlet, 1H): Carboxylic acid proton.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique.
Expected Mass Spectrum:
-
Precursor Ion [M+H]⁺: ~299.75 m/z
-
Common Fragments:
-
Loss of isobutylene (56 Da) from the Boc group.
-
Loss of the entire Boc group (100 Da).
-
Decarboxylation (loss of 44 Da).
-
Caption: Workflow for the analytical characterization of the final product.
Solubility and Stability
Solubility
Boc-protected amino acids are generally soluble in a range of organic solvents.[5]
| Solvent | Expected Solubility |
| Dichloromethane (DCM) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Methanol | Soluble |
| Ethyl Acetate | Soluble |
| Water | Insoluble |
| Diethyl Ether | Sparingly Soluble |
Stability and Storage
This compound should be stored in a cool, dry place, typically at 2-8 °C, and protected from light.[4] The Boc protecting group is sensitive to acidic conditions and can be cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. It is generally stable under neutral and basic conditions.
Biological Context: Inhibition of Phenylalanine Hydroxylase
The biological significance of this compound is primarily related to its deprotected form, 2-chloro-D-phenylalanine. Chlorinated phenylalanine analogs are known inhibitors of phenylalanine hydroxylase (PAH), the enzyme responsible for the conversion of phenylalanine to tyrosine.[6]
Phenylalanine hydroxylase is a key enzyme in the metabolic pathway of phenylalanine.[7] Its inhibition can lead to an accumulation of phenylalanine, a condition known as hyperphenylalaninemia. This inhibitory action makes halogenated phenylalanine derivatives valuable tools in biochemical and neuroscience research to study the effects of altered phenylalanine metabolism.
Caption: Inhibition of Phenylalanine Hydroxylase by 2-chloro-phenylalanine.
Conclusion
This compound is a valuable synthetic intermediate with well-defined physicochemical properties. Its utility in peptide synthesis is underscored by the stability of the Boc protecting group under various conditions and its facile removal when required. The biological activity of its deprotected counterpart as an inhibitor of phenylalanine hydroxylase provides a basis for its use in biochemical and pharmacological research. This guide provides the core technical information necessary for the effective handling, analysis, and application of this compound in a research and development setting.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. This compound | C14H18ClNO4 | CID 7021188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 80102-23-4|Boc-D-2-Chlooro phenylalanine: In Stock [parkwayscientific.com]
- 5. N-Boc-L-phenylalanine, 99% | Fisher Scientific [fishersci.ca]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of Boc-2-chloro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for preparing Boc-2-chloro-D-phenylalanine, a valuable unnatural amino acid derivative used in peptide synthesis and drug discovery. The incorporation of D-amino acids like D-2-chlorophenylalanine can significantly enhance the metabolic stability and alter the conformational properties of peptides, making them promising candidates for therapeutic development.[1][2][3] This document outlines the primary methodologies for obtaining the chiral precursor, 2-chloro-D-phenylalanine, and the subsequent N-terminal Boc protection.
Synthetic Strategies for this compound
The synthesis of this compound can be broadly divided into two key stages: the preparation of the chiral amino acid precursor, 2-chloro-D-phenylalanine, and its subsequent protection with the tert-butyloxycarbonyl (Boc) group. There are several viable pathways to achieve the synthesis of the chiral precursor, primarily through asymmetric synthesis or chiral resolution of a racemic mixture.
Experimental Protocols
Synthesis of Racemic 2-Chlorophenylalanine
A common route to racemic 2-chlorophenylalanine is via the Strecker synthesis or from a suitable benzaldehyde derivative. For the purpose of this guide, we will assume the availability of racemic 2-chlorophenylalanine as the starting material for chiral resolution.
Chiral Resolution of Racemic 2-Chlorophenylalanine
Chiral resolution is a widely used method for separating enantiomers.[4] This process typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility, and finally, liberation of the desired enantiomer.
Protocol: Diastereomeric Salt Formation and Separation
-
Salt Formation:
-
Dissolve racemic 2-chlorophenylalanine (1.0 eq) in a suitable solvent, such as methanol or ethanol.
-
Add a solution of a chiral resolving agent (0.5 eq of a dibasic acid like L-tartaric acid, or 1.0 eq of a monobasic acid or amine) in the same solvent.
-
Stir the mixture at room temperature to allow for the formation of diastereomeric salts.
-
The less soluble diastereomeric salt will preferentially crystallize out of the solution. The progress can be monitored by polarimetry.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove impurities.
-
The diastereomeric purity of the salt can be improved by recrystallization.
-
-
Liberation of D-2-chlorophenylalanine:
-
Dissolve the purified diastereomeric salt in water.
-
Adjust the pH of the solution to the isoelectric point of the amino acid (around pH 5-6) using a suitable acid or base (e.g., HCl or NaOH) to precipitate the free amino acid.
-
Alternatively, if an acidic resolving agent was used, the aqueous solution can be passed through an ion-exchange column.
-
Collect the precipitated 2-chloro-D-phenylalanine by filtration, wash with cold water, and dry under vacuum.
-
Boc Protection of 2-chloro-D-phenylalanine
The protection of the amino group of 2-chloro-D-phenylalanine with a tert-butyloxycarbonyl (Boc) group is a standard procedure in peptide synthesis.[5][6]
Protocol: N-Boc Protection
-
Reaction Setup:
-
Dissolve 2-chloro-D-phenylalanine (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 v/v).
-
Add a base, such as sodium hydroxide (NaOH) or triethylamine (Et₃N) (2.0-2.2 eq), to the solution and stir until the amino acid is fully dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Addition of Boc Anhydride:
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for several hours or overnight.
-
-
Work-up and Isolation:
-
Once the reaction is complete (monitored by TLC), remove the organic solvent (dioxane) under reduced pressure.
-
Wash the remaining aqueous solution with a nonpolar organic solvent like hexane or ethyl acetate to remove any unreacted Boc₂O and byproducts.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold aqueous solution of a weak acid (e.g., citric acid or potassium bisulfate).
-
Extract the product, this compound, into an organic solvent such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product. The product can be further purified by recrystallization if necessary.
-
Quantitative Data
The following table summarizes the expected yields and purity for the synthesis of this compound. These values are based on typical results for analogous reactions reported in the literature.
| Step | Product | Typical Yield (%) | Typical Purity (ee%) |
| Chiral Resolution | D-2-chlorophenylalanine | 30-45% (per enantiomer) | >98% |
| N-Boc Protection | This compound | 85-95% | >98% |
Logical Relationships in Synthesis
The choice of synthetic route often depends on the desired scale, cost, and available resources. Asymmetric synthesis offers a more direct route to the desired enantiomer, potentially with higher overall yields, while chiral resolution is a robust and well-established technique that is often easier to implement at a laboratory scale.
References
An In-depth Technical Guide to Boc-2-chloro-D-phenylalanine: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-2-chloro-D-phenylalanine is a crucial non-natural amino acid derivative that serves as a vital building block in the synthesis of peptidomimetics and other pharmaceutical compounds. Its unique structural features, including the tert-butyloxycarbonyl (Boc) protecting group and the chlorine substitution on the phenyl ring, offer distinct advantages in drug design and development. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, its application in solid-phase peptide synthesis (SPPS), and a curated list of suppliers. Furthermore, this document elucidates the role of D-amino acids and halogenation in enhancing the therapeutic potential of peptides, supported by experimental workflows and diagrams.
Introduction
The landscape of drug discovery is continually evolving, with a significant focus on the development of peptide-based therapeutics. Peptides offer high specificity and potency but are often limited by poor metabolic stability and bioavailability. The incorporation of non-natural amino acids, such as this compound, is a key strategy to overcome these limitations. The D-configuration of the amino acid enhances resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids, thereby prolonging the peptide's half-life in vivo.[1] The presence of a chlorine atom on the phenyl ring can introduce favorable electronic and steric interactions, potentially improving binding affinity to biological targets and enhancing cell membrane permeability.[2]
This guide serves as a technical resource for researchers and drug development professionals, providing detailed information on the synthesis and application of this compound.
Chemical Properties and Identification
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and research.
| Property | Value |
| CAS Number | 80102-23-4 |
| Molecular Formula | C₁₄H₁₈ClNO₄ |
| Molecular Weight | 299.75 g/mol |
| Synonyms | Boc-D-Phe(2-Cl)-OH, Boc-o-chloro-D-Phe-OH, (2R)-3-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Appearance | White to off-white powder |
| Storage Conditions | 2-8°C |
Suppliers
High-purity this compound is critical for successful and reproducible experimental outcomes. The following is a list of notable suppliers:
Note: This is not an exhaustive list. Researchers should verify the purity and specifications from the chosen supplier.
Synthesis of this compound
The following protocol describes a general method for the Boc-protection of a D-amino acid, which can be adapted for 2-chloro-D-phenylalanine. This procedure is based on the well-established reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Experimental Protocol:
Materials:
-
D-2-chlorophenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
10% Hydrochloric acid (HCl) in Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a dry 500 mL round-bottom flask, dissolve D-2-chlorophenylalanine (1 equivalent) in a 1:1 mixture of THF and H₂O at room temperature.[5]
-
To this stirring solution, add Boc₂O (1.1 equivalents).[5]
-
Slowly add a solution of NaOH (2.2 equivalents) to the reaction mixture.[5]
-
Continue stirring the reaction mixture at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under vacuum using a rotary evaporator to remove the THF.[5]
-
Slowly add 10% HCl in CH₂Cl₂ dropwise to the aqueous solution while stirring vigorously to precipitate the product.[5]
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Caption: Workflow for the synthesis of this compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used in Boc-chemistry-based solid-phase peptide synthesis. The general cycle of Boc-SPPS involves the deprotection of the N-terminal Boc group with an acid, followed by neutralization and coupling of the next Boc-protected amino acid.
Experimental Protocol for Incorporation:
This protocol is adapted from a standard procedure for incorporating a halogenated D-phenylalanine derivative and can be optimized for this compound.[6]
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, or PyBOP)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes in a solid-phase synthesis vessel.[6]
-
Activation of this compound:
-
Coupling:
-
Washing: After successful coupling, drain the solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).[6]
-
Deprotection: The N-terminal Boc group is removed by treatment with a solution of trifluoroacetic acid (TFA) in DCM (typically 50%), followed by washing and neutralization steps to prepare for the next coupling cycle.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Chloro-L-Phenylalanine - Creative Peptides [creative-peptides.com]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
A Technical Guide to Boc-2-chloro-D-phenylalanine: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of N-α-(tert-butoxycarbonyl)-2-chloro-D-phenylalanine (Boc-2-chloro-D-phenylalanine), a synthetic amino acid derivative crucial in peptide synthesis and drug discovery. Its unique structural features make it a valuable building block for creating novel peptides with modified biological activity and stability.
Core Properties of this compound
The incorporation of a chlorine atom on the phenyl ring and the presence of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group are key features of this compound. These modifications are instrumental in the design of peptide-based therapeutics.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C14H18ClNO4 | [1][2] |
| Molecular Weight | 299.75 g/mol | [1][2] |
| Appearance | Cream powder | [3] |
| Melting Point | 93-100 °C | [3] |
| Optical Rotation | [α]D20 = +27 ± 2º (c=1 in EtOAc) | [3] |
| Storage Conditions | 0-8°C | [3] |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis of Boc-protected amino acids and their subsequent use in solid-phase peptide synthesis (SPPS), a standard application for compounds like this compound.
Synthesis of N-Boc-Protected Amino Acids
This protocol outlines the general procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate ((Boc)₂O), a common method for preparing Boc-amino acids.[4]
Materials:
-
Amino acid (e.g., 2-chloro-D-phenylalanine) (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Solvent system (e.g., 1,4-Dioxane/Water, THF/Water)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of the chosen solvent system.
-
Add the base (e.g., NaOH or TEA) to the solution.
-
Slowly add (Boc)₂O to the reaction mixture and stir at room temperature.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.
Boc Solid-Phase Peptide Synthesis (SPPS)
Boc-SPPS is a cyclical process involving the stepwise addition of N-α-Boc protected amino acids to a growing peptide chain attached to a solid support (resin).[5]
Key Steps in a Boc-SPPS Cycle:
-
Resin Swelling: The resin (e.g., Merrifield resin) is swollen in a suitable solvent like dichloromethane (DCM).[5]
-
N-α-Boc Deprotection: The temporary Boc protecting group from the N-terminus of the resin-bound peptide is removed using a solution of 50% trifluoroacetic acid (TFA) in DCM.[5][6]
-
Neutralization: The resulting trifluoroacetate salt is neutralized to the free amine using a base, typically 10% diisopropylethylamine (DIEA) in DCM.[7]
-
Amino Acid Coupling: The next N-α-Boc protected amino acid (e.g., this compound) is activated by a coupling agent (e.g., HBTU, HOBt) and coupled to the free N-terminal amine of the peptide-resin.[5] This cycle is repeated to assemble the desired peptide sequence.
-
Final Cleavage: After the peptide sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[5]
Visualizing the Boc-SPPS Workflow
The following diagram illustrates the cyclical nature of the Boc solid-phase peptide synthesis process.
Caption: A diagram illustrating the cyclical workflow of Boc solid-phase peptide synthesis (SPPS).
References
The Solubility Landscape of Halogenated Phenylalanine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated derivatives of the essential amino acid phenylalanine are of significant interest in drug discovery and chemical biology. The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) at the para-position of the phenyl ring alters the molecule's physicochemical properties, including its size, lipophilicity, and electronic distribution. These modifications can profoundly impact biological activity, metabolic stability, and binding affinity to protein targets. A critical parameter influencing the utility of these analogs in research and development is their solubility. This technical guide provides an in-depth overview of the aqueous solubility of para-halogenated phenylalanine analogs, details common experimental protocols for solubility determination, and illustrates relevant biological pathways and experimental workflows.
Data Presentation: Solubility of Halogenated Phenylalanine Analogs
The aqueous solubility of para-halogenated phenylalanine analogs is a key determinant of their handling, formulation, and bioavailability. While comprehensive, directly comparable data under identical conditions are sparse in the literature, the following table summarizes the available quantitative and qualitative solubility information. It is important to note that solubility is highly dependent on factors such as pH, temperature, and the specific salt form of the compound.
| Compound | Molecular Weight ( g/mol ) | Aqueous Solubility | Conditions |
| L-Phenylalanine | 165.19 | ~27 g/L | 25 °C |
| 4-Fluoro-L-phenylalanine | 183.18 | 5 mg/mL (in PBS, pH 7.2)[1] | pH 7.2 |
| 50 mg/mL (in 0.5M HCl)[2][3] | 0.5M HCl | ||
| 4-Chloro-DL-phenylalanine | 199.63 | ~1 mg/mL (5 mM)[4] | Water, with gentle warming |
| 4-Bromo-L-phenylalanine | 244.09 | Slightly soluble in water[5] | Water |
| 50 mg/mL | 0.1 M NaOH | ||
| 3-Bromo-L-phenylalanine | 244.09 | 15.38 mg/mL | Water, pH adjusted to 3 with HCl[6] |
| 4-Iodo-L-phenylalanine | 291.09 | Partly miscible with water[2][7][8][9] | Water |
Note: The data presented are compiled from various sources and may not be directly comparable due to differences in experimental conditions. The solubility of zwitterionic compounds like amino acids is significantly influenced by pH, with minimum solubility typically observed at the isoelectric point.
Experimental Protocols
The determination of aqueous solubility is a fundamental experiment in the characterization of drug candidates and research compounds. The shake-flask method is a widely accepted "gold standard" for determining thermodynamic solubility.
Shake-Flask Method for Determining Aqueous Solubility
Objective: To determine the equilibrium solubility of a halogenated phenylalanine analog in an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
Materials:
-
Halogenated phenylalanine analog (solid powder)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Volumetric flasks
-
Scintillation vials or other suitable containers
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of the halogenated phenylalanine analog and dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution with the aqueous buffer (PBS) to create a series of standard solutions of known concentrations. These will be used to generate a calibration curve.
-
-
Equilibration:
-
Add an excess amount of the solid halogenated phenylalanine analog to a known volume of PBS in a scintillation vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, carefully remove the vials from the shaker and allow the undissolved solid to settle.
-
Centrifuge the samples to further separate the solid and liquid phases.
-
Withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with the aqueous buffer as necessary to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Using HPLC-UV:
-
Analyze the prepared standard solutions and the diluted sample supernatant by HPLC. A reverse-phase C18 column is typically suitable.
-
The mobile phase composition will depend on the specific analog but is often a mixture of an aqueous buffer (e.g., with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Monitor the elution of the compound using a UV detector at a wavelength where the compound has significant absorbance (typically around 254-280 nm for aromatic amino acids).
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of the halogenated phenylalanine analog in the diluted sample by interpolating its peak area from the calibration curve.
-
-
Using UV-Vis Spectrophotometry:
-
Measure the absorbance of the standard solutions and the diluted sample supernatant at the wavelength of maximum absorbance (λmax) for the specific analog.
-
Generate a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the halogenated phenylalanine analog in the diluted sample by interpolating its absorbance from the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the solubility of the halogenated phenylalanine analog by multiplying the determined concentration by the dilution factor used for the supernatant.
-
Mandatory Visualizations
Signaling Pathway of the L-Type Amino Acid Transporter 1 (LAT1)
Halogenated phenylalanine analogs, being structurally similar to endogenous amino acids, are often transported into cells via amino acid transporters. The L-type Amino Acid Transporter 1 (LAT1) is a key transporter for large neutral amino acids, including phenylalanine, and is frequently overexpressed in cancer cells. Understanding its signaling pathway is crucial for contexts where these analogs are used as research tools or potential therapeutics.
Experimental Workflow for a GPCR Activation Assay
Phenylalanine and its analogs can act as ligands for G protein-coupled receptors (GPCRs), including several orphan GPCRs. The following workflow outlines a typical cell-based assay to screen for and characterize the activation of a GPCR by a halogenated phenylalanine analog.
References
- 1. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the NMR Spectral Data of Boc-2-chloro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the anticipated chemical shifts (δ) in parts per million (ppm) for the proton (¹H) and carbon (¹³C) nuclei of Boc-2-chloro-D-phenylalanine. These predictions are based on the analysis of similar compounds, including Boc-phenylalanine and other halogenated phenylalanine derivatives. The exact chemical shifts can vary depending on the solvent, concentration, and instrument frequency.
Predicted ¹H NMR Data
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| C(CH₃)₃ (Boc) | ~1.4 | Singlet | N/A |
| β-CH₂ | 2.9 - 3.3 | Multiplet | |
| α-CH | 4.3 - 4.6 | Multiplet | |
| NH | 5.0 - 5.5 | Doublet | ~7-9 |
| Aromatic-H | 7.1 - 7.4 | Multiplet | |
| COOH | >10 | Broad Singlet | N/A |
Predicted ¹³C NMR Data
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C(CH₃)₃ (Boc) | ~28 |
| C (CH₃)₃ (Boc) | ~80 |
| β-CH₂ | ~37 |
| α-CH | ~55 |
| Aromatic-C | 127 - 135 |
| Aromatic-C-Cl | 132 - 136 |
| C=O (Boc) | ~155 |
| C=O (Acid) | >170 |
Experimental Protocol for NMR Spectroscopy
This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. The selection of solvent can influence the chemical shifts, particularly for exchangeable protons (NH and COOH).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Instrument Setup and Data Acquisition
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to ensure high resolution and symmetrical peak shapes.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Approximately 12-16 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 200-220 ppm.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS).
-
Integration and Peak Picking: Integrate the peaks in the ¹H spectrum to determine the relative number of protons and pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.
Visualization of the NMR Workflow
The following diagram illustrates the general workflow for obtaining and analyzing NMR spectral data of a compound like this compound.
A Comprehensive Technical Guide to Boc-Protected Amino Acids for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a core resource for understanding and utilizing tert-butyloxycarbonyl (Boc)-protected amino acids in peptide synthesis. It provides a thorough overview of the leading commercial suppliers, quantitative comparisons of their products, detailed experimental protocols for both synthesis and quality control, and visualizations of key biological and experimental workflows.
Commercial Suppliers and Product Specifications
The selection of high-quality Boc-protected amino acids is a critical first step in successful peptide synthesis. A multitude of chemical suppliers offer a wide range of these essential building blocks. Leading manufacturers and suppliers include organizations known for their comprehensive portfolios in life sciences and specialty chemicals.[][][] Key players in the market provide extensive documentation, including Certificates of Analysis (CoA), to ensure the quality and consistency of their products.
Below are comparative tables summarizing the product specifications for several common Boc-protected amino acids from a selection of reputable suppliers. These tables are designed to facilitate an informed decision-making process for researchers and procurement specialists.
Table 1: Comparative Specifications for Boc-L-Alanine (Boc-Ala-OH)
| Supplier | Purity | Optical Rotation [α]D (c=concentration, solvent) | Melting Point (°C) |
| Sigma-Aldrich (Novabiochem) | ≥98% (TLC) | -27.5 to -22.5° (c=2, AcOH) | |
| Sigma-Aldrich | ≥99.0% (TLC) | -25±1° (c=2%, acetic acid) | 79-83 |
| SD Fine-Chem | Min. 99.0% (Acidimetric, dried) | 79-83 |
Table 2: Comparative Specifications for Boc-L-Proline (Boc-Pro-OH)
| Supplier | Purity | Optical Rotation [α]D (c=concentration, solvent) | Melting Point (°C) |
| Chem-Impex | ≥ 98% (HPLC) | -60 ± 4º (c=1 in AcOH) | 130 - 138 |
| Ottokemi | 99% | 133-135 | |
| Carl ROTH | ≥98 % | 136 | |
| ChemicalBook | 133-135 |
Table 3: Comparative Specifications for Boc-L-Tryptophan (Boc-Trp-OH)
| Supplier | Purity | Optical Rotation [α]D (c=concentration, solvent) | Melting Point (°C) |
| Sigma-Aldrich | ≥99.0% (TLC) | -20±1° (c=1%, DMF) | 136 (dec.) |
| TCI America (Fisher Scientific) | 98.0+% | ||
| PubChem |
Table 4: Comparative Specifications for Boc-Glycine (Boc-Gly-OH)
| Supplier | Purity | Melting Point (°C) |
| Chem-Impex | ≥ 98% (HPLC) | 82 - 92 |
Experimental Protocols
Quality Control of Boc-Protected Amino Acids
Ensuring the identity, purity, and chiral integrity of Boc-protected amino acids is paramount. The following are detailed protocols for common analytical techniques.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and enantiomeric excess of Boc-amino acids.[4][5][6]
Objective: To determine the chemical and chiral purity of a Boc-protected amino acid sample.
Materials:
-
HPLC system with UV detector
-
Chiral stationary phase (CSP) column (e.g., CHIRALPAK® series) for chiral analysis
-
C18 reverse-phase column for purity analysis
-
Mobile phase solvents (HPLC grade): Acetonitrile, Water, Trifluoroacetic acid (TFA)
-
Boc-amino acid sample
-
Reference standards for the L- and D-enantiomers (if available)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the Boc-amino acid and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile/water mixture) to create a stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
-
-
Chromatographic Conditions for Purity Analysis (Reverse-Phase):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Injection Volume: 10 µL
-
-
Chromatographic Conditions for Chiral Analysis (Chiral Stationary Phase):
-
Column: Chiral column (e.g., CHIRALPAK® IA)
-
Mobile Phase: A suitable mixture of hexane/isopropanol or other appropriate solvents as recommended by the column manufacturer. The use of volatile buffers like ammonium trifluoroacetate can be beneficial, especially for LC/MS applications.[5]
-
Flow Rate: As recommended for the specific column.
-
Detection: UV at an appropriate wavelength (e.g., 220 nm).
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the prepared sample onto the equilibrated HPLC system.
-
For purity analysis, integrate the peak areas of all observed peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
For chiral analysis, identify the peaks corresponding to the L- and D-enantiomers. The enantiomeric excess (% ee) is calculated using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.
-
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for confirming the chemical structure of Boc-protected amino acids.[7][8]
Objective: To verify the structure of a Boc-amino acid and confirm the presence of the Boc protecting group.
Materials:
-
NMR spectrometer (e.g., 400 MHz)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Boc-amino acid sample
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the Boc-amino acid and dissolve it in approximately 0.7 mL of CDCl₃.[7]
-
-
NMR Acquisition:
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum. A characteristic singlet for the nine equivalent protons of the tert-butyl group is expected around 1.4 ppm.[7]
-
Acquire a ¹³C NMR spectrum. Diagnostic signals include the quaternary and methyl carbons of the tert-butyl group and the carbonyl carbon of the carbamate.[7]
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[7]
-
Assign the signals to the corresponding protons and carbons in the molecule to confirm the structure.
-
Boc Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the manual synthesis of a peptide on a solid support using the Boc strategy.[9][10] This process is cyclical, with each cycle adding one amino acid to the growing peptide chain.[9][11]
Materials:
-
Solid-phase synthesis vessel
-
Resin (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide)
-
Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt)
-
Washing solvents (DCM, DMF, Isopropanol)
-
Cleavage cocktail (e.g., HF or a mixture like Reagent K: TFA/water/phenol/thioanisole/EDT)[9]
-
Ninhydrin test kit for monitoring coupling completion
Procedure:
-
Resin Swelling:
-
Place the resin in the synthesis vessel and wash with DMF.
-
Add DCM and allow the resin to swell for 30-60 minutes.[9]
-
-
Boc-SPPS Cycle (repeated for each amino acid):
-
Deprotection:
-
Remove the Boc protecting group by treating the resin with a 50% TFA solution in DCM for approximately 20-30 minutes.[10]
-
-
Washing:
-
Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM and DMF to remove residual TFA and byproducts.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a solution of 5-10% DIEA in DCM or DMF.[10]
-
-
Washing:
-
Wash the resin with DCM and DMF to remove excess base.
-
-
Coupling:
-
Activate the next Boc-amino acid (2-4 equivalents) by dissolving it with a coupling agent (e.g., HBTU/HOBt) in DMF.
-
Add the activated amino acid solution to the resin, followed by DIEA to initiate coupling.
-
Allow the reaction to proceed for 1-2 hours.
-
Monitor the completion of the reaction using the ninhydrin test. A yellow color indicates a free secondary amine (proline) or a complete reaction, while a blue color indicates an incomplete reaction.
-
-
Washing:
-
Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
-
-
Final Cleavage:
-
After the final coupling and deprotection steps, wash the peptide-resin thoroughly and dry it under vacuum.
-
Treat the dried resin with a strong acid cleavage cocktail (e.g., anhydrous HF or Reagent K) for 1-2 hours at 0°C to cleave the peptide from the resin and remove the side-chain protecting groups.[9]
-
Precipitate the crude peptide in cold diethyl ether, and collect it by filtration or centrifugation.
-
Purify the crude peptide using reverse-phase HPLC.
-
Mandatory Visualizations
Signaling Pathway: Amino Acid Sensing by mTOR
Amino acids are not only building blocks for proteins but also critical signaling molecules that regulate cell growth and metabolism.[12] A key pathway involved in this process is the mTOR (mechanistic Target of Rapamycin) signaling pathway. The mTORC1 complex, in particular, acts as a nutrient sensor, integrating signals from amino acids, growth factors, and energy status to control protein synthesis.[13][14]
Caption: Amino acid sensing and mTORC1 activation pathway.
Experimental Workflow: Boc-SPPS Cycle
The solid-phase synthesis of peptides using Boc chemistry follows a repetitive cycle of deprotection, neutralization, coupling, and washing steps. This workflow is fundamental to the stepwise elongation of the peptide chain.[9][11][15]
Caption: The cyclical workflow of Boc solid-phase peptide synthesis.
Logical Relationship: Quality Control Workflow for Boc-Amino Acids
A robust quality control workflow is essential to ensure that incoming Boc-protected amino acids meet the stringent requirements for peptide synthesis. This involves a series of analytical tests to confirm identity, purity, and stereochemical integrity.
Caption: Quality control workflow for commercial Boc-amino acids.
References
- 4. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 14. mTOR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 15. bachem.com [bachem.com]
A Comprehensive Technical Guide to Ortho-Substituted Phenylalanine: Synthesis, Biological Activity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of ortho-substituted phenylalanine derivatives, a class of unnatural amino acids with significant potential in drug design and chemical biology. By modifying the aromatic ring of phenylalanine at the ortho-position, researchers can fine-tune the steric and electronic properties of peptides and small molecules, leading to enhanced biological activity, improved metabolic stability, and novel functionalities. This document details the synthesis of these valuable compounds, summarizes their biological activities with quantitative data, provides detailed experimental protocols, and visualizes their engagement with key cellular signaling pathways.
Synthesis of Ortho-Substituted Phenylalanine Derivatives
The introduction of substituents at the ortho-position of the phenylalanine ring can be achieved through various synthetic strategies. Below are representative protocols for the synthesis of key ortho-substituted phenylalanine derivatives.
Synthesis of Ortho-Fluoro-DL-Phenylalanine
The synthesis of ortho-fluoro-DL-phenylalanine can be accomplished through a multi-step process starting from 2-fluorobenzaldehyde.
Experimental Protocol:
-
Azlactone Formation: 2-fluorobenzaldehyde is condensed with N-acetylglycine in the presence of acetic anhydride and sodium acetate to form the corresponding azlactone.
-
Ring Opening and Reduction: The azlactone ring is opened with sodium hydroxide, followed by reduction of the double bond using a suitable catalyst (e.g., palladium on carbon) under a hydrogen atmosphere to yield N-acetyl-2-fluoro-DL-phenylalanine.
-
Hydrolysis: The N-acetyl group is removed by acid hydrolysis (e.g., with hydrochloric acid) to afford ortho-fluoro-DL-phenylalanine. The product is then purified by recrystallization.
Synthesis of Ortho-Nitro-L-Phenylalanine
The nitration of L-phenylalanine can be achieved using a mixture of nitric acid and sulfuric acid. Careful control of the reaction conditions is crucial to favor the formation of the ortho-isomer and minimize side products.
Experimental Protocol:
-
Dissolution: L-phenylalanine (10.0 g, 60.6 mmol) is dissolved in 16 ml of concentrated sulfuric acid (95-98%) at 0°C.[1]
-
Nitration: A nitrating mixture of concentrated nitric acid (3.0 ml, 90%) and concentrated sulfuric acid is added dropwise to the stirring solution while maintaining the temperature at approximately 0°C.[1] After the addition is complete, the reaction is stirred for an additional 10-15 minutes.[1]
-
Workup: The reaction mixture is poured over ice (approximately 200 ml) and diluted with water to about 700 ml.[1] The solution is then heated to boiling and neutralized with lead carbonate (approximately 80 g).[1]
-
Purification: The precipitated lead sulfate is removed by filtration. The filtrate is treated with hydrogen sulfide gas to precipitate any remaining lead ions, followed by another filtration. The resulting solution is concentrated to one-third of its volume. The solid that forms is collected by filtration and washed with 95% ethanol. The final product, p-nitrophenylalanine, is obtained in 50-55% yield after recrystallization from boiling water.[1] Note: While this protocol is for p-nitrophenylalanine, similar principles apply for ortho-nitration, often with adjustments in temperature and reaction time to influence isomer distribution.
Biological Activity of Ortho-Substituted Phenylalanine Derivatives
Ortho-substituted phenylalanines have been shown to modulate the activity of various enzymes and transporters, making them attractive candidates for drug development. The following tables summarize the available quantitative data on their biological activities.
Enzyme Inhibition
| Derivative | Target Enzyme | Inhibition Type | IC50 | Ki | Reference |
| (S)(-)-1,2,3,4-tetrahydro-2-(3-mercapto-1-oxopropyl)-3-isoquinoline carboxylic acid | Angiotensin I Converting Enzyme (ACE) | Noncompetitive | 41 nM | 38 nM | [2] |
| (S)(-)-1,2,3,4-tetrahydro-1-(3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid | Angiotensin I Converting Enzyme (ACE) | Competitive | 41 nM | 6.9 nM | [2] |
| Boc-Phe-vinyl ketone | AKT1 | Covalent | 580 nM | - | [3] |
| N-(Hydroxyaminocarbonyl)phenylalanine (racemic) | Carboxypeptidase A | Competitive | - | 2.09 µM | [3] |
| N-(Hydroxyaminocarbonyl)phenylalanine (D-configuration) | Carboxypeptidase A | Competitive | - | 1.54 µM | [3] |
Transporter Inhibition
| Derivative | Transporter | Ki (LAT1) | Ki (LAT2) | Reference |
| 2-Iodo-phenylalanine | LAT1/LAT2 | High Affinity | - | [4] |
Incorporation into Peptides
The unique properties of ortho-substituted phenylalanines can be harnessed by incorporating them into peptides. This is typically achieved through solid-phase peptide synthesis (SPPS).
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Ortho-Substituted Phenylalanine
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a peptide containing an ortho-substituted phenylalanine derivative.
Experimental Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[5]
-
Fmoc-Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating it with a 20% solution of piperidine in DMF for 5-20 minutes.[5][6]
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.[6]
-
Amino Acid Coupling: a. In a separate vessel, pre-activate the Fmoc-protected ortho-substituted phenylalanine (3 equivalents) with a coupling reagent such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) and an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure® (3 equivalents) in DMF for 5-10 minutes.[6] b. Add the activated amino acid solution to the deprotected resin. c. Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.[6]
-
Washing: Wash the resin with DMF to remove unreacted reagents.[6]
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.[6]
-
Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the acid-labile side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water) for 2-3 hours.[6]
-
Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Precipitate the peptide by adding the TFA solution to cold diethyl ether.[5] c. Collect the peptide pellet by centrifugation. d. Wash the pellet with cold diethyl ether and dry under vacuum.[5] e. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
Signaling Pathways
Ortho-substituted phenylalanine derivatives have been implicated in the modulation of key cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action and for designing novel therapeutics.
RhoA/ROCK Signaling Pathway
Phenylalanine has been shown to activate the RhoA/Rho-associated kinase (ROCK) pathway, which plays a critical role in various cellular processes, including apoptosis.[7] The activation of this pathway by high concentrations of phenylalanine may contribute to the neuronal cell loss observed in phenylketonuria (PKU).[7]
Caption: Phenylalanine-induced activation of the RhoA/ROCK signaling pathway leading to apoptosis.
Insulin Signaling Pathway
Amino acids, including phenylalanine, can modulate the insulin signaling pathway. While they can synergize with insulin to promote protein synthesis, they can also inhibit early steps in insulin signaling that are crucial for glucose uptake. This bidirectional modulation highlights the complex interplay between nutrient sensing and hormonal signaling.
Caption: Bidirectional modulation of the insulin signaling pathway by phenylalanine.
Experimental Protocols for Biological Assays
To assess the biological activity of ortho-substituted phenylalanine derivatives, a variety of in vitro and cell-based assays are employed.
Tryptophan Hydroxylase-1 (TPH1) Inhibition Assay
This fluorescence-based assay is suitable for high-throughput screening of TPH1 inhibitors.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (ortho-substituted phenylalanine derivative) in a suitable solvent (e.g., DMSO).
-
Prepare a TPH1 enzyme solution containing TPH1, a buffer (e.g., 40 mM HEPES, pH 7.0), 0.05 mg/ml catalase, and 10 µM ferrous ammonium sulfate.
-
Prepare a reaction solution containing the substrate L-tryptophan (20 µM).
-
-
Assay Procedure:
-
In a 384-well plate, add the inhibitor solution to the "Test Inhibitor" wells and the corresponding solvent to the "Negative Control" and "Positive Control" wells.
-
Add the TPH Enzyme Solution to the "Negative Control" and "Test Inhibitor" wells.
-
Add a solution containing diluted TPH1 to the "Positive Control" and "Test Inhibitor" wells.
-
Initiate the reaction by adding the TPH Reaction Solution to all wells.
-
Incubate the plate for a defined period (e.g., 4 hours) at a controlled temperature (e.g., 4°C).
-
Stop the reaction by adding a quench solution.
-
-
Data Analysis:
-
Measure the fluorescence of the product (5-hydroxytryptophan) using a microplate reader.
-
Calculate the percent inhibition for each test compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
L-Type Amino Acid Transporter 1 (LAT1) Inhibition Assay
This cell-based assay measures the ability of a compound to inhibit the uptake of a radiolabeled LAT1 substrate.
Experimental Protocol:
-
Cell Culture: Culture cells expressing LAT1 (e.g., HT-29 cells) in a suitable medium in a 24-well plate until they reach the desired confluency.
-
Uptake Experiment: a. Wash the cells with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution, HBSS). b. Pre-incubate the cells with the test compound (ortho-substituted phenylalanine derivative) at various concentrations for a short period (e.g., 10 minutes). c. Add a solution containing a radiolabeled LAT1 substrate (e.g., [¹⁴C]-L-leucine) to each well. d. Incubate for a defined time (e.g., 1-5 minutes) to allow for substrate uptake.
-
Termination and Lysis: a. Stop the uptake by rapidly washing the cells with ice-cold buffer. b. Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).
-
Quantification: a. Transfer the cell lysates to scintillation vials. b. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Calculate the rate of substrate uptake for each inhibitor concentration. b. Determine the IC50 value by plotting the uptake rate against the logarithm of the inhibitor concentration. c. The Ki value can be determined using the Cheng-Prusoff equation if the inhibition is competitive.
This guide provides a foundational understanding of the synthesis, biological evaluation, and application of ortho-substituted phenylalanine derivatives. The detailed protocols and summarized data serve as a valuable resource for researchers aiming to explore the potential of these unique building blocks in the development of novel therapeutics and chemical probes. Further investigation into the structure-activity relationships and the impact of these modifications on a wider range of biological targets will undoubtedly continue to expand the utility of this important class of unnatural amino acids.
References
- 1. researchgate.net [researchgate.net]
- 2. Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylalanine-Based Inactivator of AKT Kinase: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combined Structure-Based Pharmacophore and 3D-QSAR Studies on Phenylalanine Series Compounds as TPH1 Inhibitors [ouci.dntb.gov.ua]
- 7. courses.edx.org [courses.edx.org]
Methodological & Application
Application Notes and Protocols for the Incorporation of Boc-2-chloro-D-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of the unnatural amino acid Boc-2-chloro-D-phenylalanine into peptide sequences using Boc/Bzl solid-phase peptide synthesis (SPPS). The inclusion of this analog can enhance metabolic stability, modulate receptor affinity, and introduce unique conformational constraints, making it a valuable tool in drug discovery and development, particularly for creating potent and stable peptide therapeutics.
Physicochemical Properties of this compound
A thorough understanding of the building block's properties is essential for effective solid-phase peptide synthesis.
| Property | Value |
| Synonyms | Boc-D-Phe(2-Cl)-OH, (R)-2-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid |
| Molecular Formula | C₁₄H₁₈ClNO₄ |
| Molecular Weight | 299.75 g/mol |
| Appearance | White to pale cream powder |
| Purity (TLC) | ≥98.0% |
| Melting Point | 94-98 °C |
| Optical Activity | [α]20/D +23.5±2°, c = 1% in ethyl acetate |
| Storage Conditions | 2-8 °C |
Core Principles and Considerations
The incorporation of this compound follows the standard Boc-SPPS workflow, which relies on the principle of graduated acid lability. The Nα-Boc protecting group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the more stable side-chain protecting groups (often benzyl-based) and the peptide-resin linkage are cleaved at the end of the synthesis with a strong acid like hydrofluoric acid (HF).
Key Considerations:
-
Steric Hindrance: The ortho-chloro substitution on the phenyl ring may introduce steric hindrance, potentially slowing down the coupling reaction. It is advisable to monitor coupling reactions closely and perform double coupling if necessary.
-
Hydrophobicity: The chlorinated phenyl ring increases the hydrophobicity of the amino acid, which can sometimes contribute to peptide aggregation during synthesis, especially in longer or hydrophobic sequences.
-
Side Reactions: While the chloro group is generally stable under standard SPPS conditions, the use of scavengers during the final cleavage is crucial to prevent potential side-product formation.
Quantitative Data Summary
The successful incorporation of this compound is evaluated based on coupling efficiency and overall peptide yield. While these values are sequence-dependent, the following table summarizes typical quantitative data expected from a standard Boc-SPPS protocol.
| Parameter | Typical Value | Method of Determination | Notes |
| Single Coupling Efficiency | >98% | Kaiser Test / Quantitative Ninhydrin Assay | Crucial for the synthesis of long peptides. A double coupling may be required to achieve this efficiency due to potential steric hindrance. |
| Crude Peptide Purity | >70% | RP-HPLC | Highly dependent on the peptide sequence, prevention of aggregation, and the efficiency of each synthesis cycle. |
| Final Peptide Yield (Crude) | 10-30% | Gravimetric Analysis | Dependent on peptide length, sequence complexity, and cleavage efficiency. |
| Final Peptide Yield (Purified) | 5-20% | UV-Vis Spectroscopy, Gravimetric Analysis | Purification via RP-HPLC can lead to significant loss of material, particularly for hydrophobic peptides. |
Experimental Protocols
The following protocols are based on the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for manual SPPS. Adjustments may be necessary depending on the specific peptide sequence and the scale of the synthesis.
Diagram: General Boc-SPPS Workflow
Caption: General workflow for Boc solid-phase peptide synthesis.
Protocol 1: Resin Swelling and Preparation
-
Place the desired amount of resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in a reaction vessel.
-
Add dichloromethane (DCM) to swell the resin for 30-60 minutes with gentle agitation.
-
Drain the solvent.
Protocol 2: Boc-SPPS Cycle for Incorporating this compound
This protocol outlines a single coupling cycle.
Materials:
-
Peptide-resin from the previous cycle
-
This compound
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM
-
Neutralization Solution: 10% N,N-Diisopropylethylamine (DIEA) in DCM
-
Coupling Reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or Benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (BOP).
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
Procedure:
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add the 50% TFA/DCM solution to the resin and agitate for 2 minutes.
-
Drain the solution and add a fresh portion of 50% TFA/DCM. Agitate for an additional 20-25 minutes.[1]
-
Drain the deprotection solution and wash the resin thoroughly with DCM (5x) to remove residual TFA.
-
-
Neutralization:
-
Add the 10% DIEA/DCM solution to the resin and agitate for 2 minutes.
-
Drain the solution and repeat the neutralization step.
-
Wash the resin thoroughly with DCM (5x) to remove excess base.
-
-
Amino Acid Coupling (BOP Activation):
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and BOP (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to begin activation.
-
Immediately add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to monitor the reaction's completion. If the test is positive (blue beads), indicating free amines, the coupling step should be repeated ("double coupling").
-
After a negative Kaiser test (yellow beads), drain the coupling solution.
-
-
Washing:
-
Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 3: Final Cleavage and Peptide Precipitation
This final step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.
Materials:
-
Dry peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers: e.g., Anisole, p-cresol
-
Cold diethyl ether
Procedure:
WARNING: Anhydrous HF is extremely hazardous and requires specialized equipment and safety precautions. This procedure should only be performed by trained personnel in a properly equipped laboratory.
-
Wash the final peptide-resin with DCM and dry it thoroughly under a high vacuum.
-
Place the dry resin in the reaction vessel of the HF cleavage apparatus.
-
Add scavengers (e.g., 1 mL of p-cresol per gram of resin).
-
Cool the vessel to -10 °C.
-
Carefully distill anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).
-
Stir the mixture at 0 °C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Wash the crude peptide pellet multiple times with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Dry the peptide pellet under vacuum.
Protocol 4: Peptide Purification and Analysis
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.
-
Collect fractions and analyze their purity by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
-
-
Analysis:
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The incorporation of 2-chloro-D-phenylalanine will result in a characteristic isotopic pattern due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
-
Application: Development of Substance P Antagonists
The incorporation of this compound is a valuable strategy in the design of antagonists for the neurokinin-1 (NK-1) receptor, the primary receptor for the neuropeptide Substance P.[2][3] Substance P is implicated in various physiological and pathophysiological processes, including pain transmission, inflammation, and mood disorders.[4]
By replacing a key phenylalanine residue in a peptide antagonist sequence with 2-chloro-D-phenylalanine, researchers can enhance the peptide's resistance to enzymatic degradation and potentially increase its binding affinity for the NK-1 receptor. This modification can lead to more potent and longer-acting drug candidates.
Diagram: Substance P / NK-1 Receptor Signaling and Antagonism
Caption: Antagonism of the Substance P / NK-1 receptor signaling pathway.
References
- 1. chempep.com [chempep.com]
- 2. Asymmetric synthesis of Boc-N-methyl-p-benzoyl-phenylalanine. Preparation of a photoreactive antagonist of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of antagonists of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substance P antagonists: the next breakthrough in treating depression? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Synthesis Using Boc-2-chloro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery and development. These modifications can confer enhanced proteolytic stability, improved binding affinity, and unique conformational properties. Boc-2-chloro-D-phenylalanine is a valuable building block, introducing both steric bulk and altered electronic properties due to the chlorine atom on the phenyl ring. However, the ortho-chloro substituent presents a significant steric challenge during peptide bond formation, necessitating carefully optimized coupling strategies to ensure high yields and minimize side reactions, particularly epimerization.[1][2]
These application notes provide a comprehensive guide to selecting appropriate coupling reagents and detailed protocols for the successful incorporation of this compound into peptide chains using both solid-phase and solution-phase techniques.
Core Principles of Peptide Coupling with Hindered Amino Acids
The formation of a peptide bond requires the activation of the carboxylic acid of the N-protected amino acid (in this case, this compound).[3] This activated species is then susceptible to nucleophilic attack by the free amino group of the adjacent amino acid or the growing peptide chain. For sterically hindered residues like 2-chloro-D-phenylalanine, the reaction kinetics can be slow, increasing the risk of incomplete reactions and racemization of the activated amino acid.[4]
The choice of coupling reagent is therefore critical. Modern onium salts (aminium/uronium and phosphonium) are generally preferred over carbodiimides for such challenging couplings due to their higher reactivity and ability to suppress side reactions.[5][6]
Comparative Performance of Common Coupling Reagents
While specific data for this compound is not extensively published, performance can be extrapolated from data on other sterically hindered amino acids. Aminium/uronium salts, particularly those based on the 7-azabenzotriazole (OAt) leaving group, are highly recommended.
| Coupling Reagent | Class | Typical Yield (Hindered Couplings) | Typical Reaction Time | Racemization Risk | Key Considerations |
| HATU | Aminium/Uronium | >95%[7] | 30 - 120 minutes[3] | Very Low[3] | Highly reactive, ideal for hindered couplings. The HOAt byproduct actively participates in and accelerates the coupling.[5] |
| HBTU | Aminium/Uronium | 90 - 98%[7] | 60 - 240 minutes[3] | Low to Moderate[3] | A reliable and cost-effective choice, though slightly less reactive than HATU for the most challenging couplings.[3] |
| COMU | Aminium/Uronium | >95% | 30 - 90 minutes | Low | Highly efficient, with improved solubility of byproducts. Based on OxymaPure®, which is a safer alternative to the potentially explosive HOBt/HOAt.[6] |
| PyBOP | Phosphonium | >90% | 60 - 180 minutes | Low | Byproducts are generally non-carcinogenic, unlike its predecessor, BOP. Effective for hindered systems. |
| DIC/OxymaPure® | Carbodiimide/Additive | 85 - 95% | 2 - 6 hours | Low | A modern carbodiimide method that offers a good balance of cost and efficiency with a favorable safety profile. Less reactive than onium salts. |
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of this compound. Researchers should note that optimization may be necessary based on the specific peptide sequence and downstream applications.
Protocol 1: Automated Solid-Phase Peptide Synthesis (Boc-SPPS)
This protocol is adapted from standard Boc-SPPS methodologies and is suitable for automated synthesizers.[8][9] It assumes the use of a suitable solid support, such as MBHA resin for C-terminal amides or PAM resin for C-terminal acids.[9]
Workflow Diagram: Boc-SPPS Cycle
Caption: Automated Boc-SPPS workflow for a single coupling cycle.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3.0 eq. relative to resin loading)
-
HATU (2.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (TMP) (6.0 eq.)[4][10]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
50% (v/v) Trifluoroacetic acid (TFA) in DCM
-
10% (v/v) DIPEA in DCM
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Boc Deprotection (if applicable): If starting a new cycle, remove the N-terminal Boc group from the resin-bound peptide by treating with 50% TFA in DCM for 20-30 minutes.[9]
-
Washing: Wash the resin thoroughly with DCM (5x) followed by DMF (3x).
-
Neutralization: Neutralize the N-terminal amine salt by washing with 10% DIPEA in DCM (2x for 2 minutes each). Wash the resin with DCM (3x) and DMF (3x).[8]
-
Coupling Solution Preparation (Pre-activation): In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA or TMP and allow the mixture to pre-activate for 1-5 minutes.
-
Coupling Reaction: Add the pre-activated coupling solution to the reaction vessel containing the resin. Agitate the mixture at room temperature for 1-2 hours.[11]
-
Monitoring: To confirm reaction completion, perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates successful coupling. If the test is positive (blue beads), a second coupling may be required.[7]
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x). The resin is now ready for the next deprotection and coupling cycle.
-
Cleavage: After the full peptide has been synthesized, it is cleaved from the resin using a strong acid like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers.[12]
Protocol 2: Manual Solution-Phase Synthesis
This protocol is suitable for the synthesis of dipeptides or smaller peptide fragments in solution.[3]
Workflow Diagram: Solution-Phase Coupling
Caption: General workflow for a solution-phase peptide coupling reaction.
Materials:
-
This compound (1.0 eq.)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.1 eq.)
-
HATU (1.05 eq.)
-
DIPEA (2.5 eq.)
-
Anhydrous DMF
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare the Amine Component: In a round-bottom flask, dissolve the amino acid ester hydrochloride salt in anhydrous DMF. Add DIPEA (to neutralize the HCl salt and provide the basic environment for coupling) and stir for 5-10 minutes at room temperature.
-
Activate the Acid Component: In a separate flask, dissolve this compound and HATU in anhydrous DMF. Add DIPEA and stir at room temperature for 1-5 minutes to form the activated OAt-ester.
-
Coupling Reaction: Add the free amine solution from step 1 to the activated acid solution from step 2. Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting Boc-amino acid is consumed (typically 1-2 hours for HATU).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[3]
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure protected peptide.
Troubleshooting and Key Considerations
-
Incomplete Coupling: Due to the steric hindrance of the 2-chloro substituent, double coupling (repeating the coupling step with fresh reagents) may be necessary to drive the reaction to completion, especially in SPPS. Always confirm with a ninhydrin test.
-
Epimerization: While HATU and COMU significantly suppress racemization, the risk is never zero for hindered residues. Using a weaker, sterically hindered base like 2,4,6-trimethylpyridine (TMP) in place of DIPEA can further minimize this side reaction, particularly if the C-terminal residue of the peptide chain is also prone to epimerization.[4][10]
-
Reagent Purity: Ensure all reagents, especially the this compound and solvents, are of high purity and anhydrous to prevent side reactions and ensure high coupling efficiency.
-
Cleavage Side Reactions: During final cleavage from the resin in SPPS, the use of scavengers (e.g., triisopropylsilane, water) in the TFA cocktail is important to prevent side reactions involving the halogenated phenyl ring.[11]
References
- 1. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epimerisation in Peptide Synthesis [ouci.dntb.gov.ua]
- 3. benchchem.com [benchchem.com]
- 4. Enhanced epimerization of glycosylated amino acids during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes: Protocol for Boc Deprotection of 2-Chloro-D-phenylalanine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in organic synthesis, particularly in solid-phase and solution-phase peptide synthesis.[][2] Its popularity stems from its stability under a wide range of conditions and its facile removal under mild acidic conditions.[] 2-chloro-D-phenylalanine is a non-canonical amino acid derivative used as a building block in the synthesis of peptides and novel pharmaceuticals to introduce specific structural and functional properties.[3]
This document provides detailed protocols for the acidic cleavage of the Boc protecting group from N-Boc-2-chloro-D-phenylalanine, a critical step in the synthesis of modified peptides and other complex molecules.
Mechanism of Boc Deprotection
The deprotection of a Boc-protected amine is an acid-catalyzed elimination reaction. The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrogen Chloride (HCl).[4] This protonation facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[4][5] The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide and the free amine, which is protonated by the acid to form an ammonium salt.[5][6]
The generated tert-butyl cation is a potent electrophile that can lead to undesired side reactions, such as the alkylation of nucleophilic residues.[7] While the phenyl ring of 2-chloro-D-phenylalanine is deactivated and less susceptible to alkylation, the use of scavengers may be considered in complex substrates.[]
Experimental Protocols
Two standard protocols for the Boc deprotection of 2-chloro-D-phenylalanine are presented below. The choice of method depends on the substrate's sensitivity to different acids and the desired salt form of the final product.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a very common and efficient method for Boc removal.[4][8]
Materials:
-
N-Boc-2-chloro-D-phenylalanine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve N-Boc-2-chloro-D-phenylalanine (1.0 equiv) in anhydrous DCM (approx. 0.1–0.2 M solution) in a round-bottom flask.
-
Acid Addition: To the stirred solution, add TFA to a final concentration of 20-50% (v/v).[4] For example, add an equal volume of TFA to the DCM solution (1:1 ratio). An initial exotherm and gas (CO₂) evolution may be observed.[5]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.[8] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[4][8]
-
Work-up (for free amine):
-
Dissolve the oily residue in water or ethyl acetate.
-
Carefully neutralize the solution by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is ~8.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 2-chloro-D-phenylalanine as the free amine.
-
Protocol 2: Deprotection using 4M Hydrogen Chloride (HCl) in 1,4-Dioxane
This method is an excellent alternative to TFA and yields the hydrochloride salt of the amine directly, which is often desirable for stability and handling.[4][9]
Materials:
-
N-Boc-2-chloro-D-phenylalanine
-
4M HCl in 1,4-dioxane (commercially available or freshly prepared)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Centrifuge or filtration apparatus
Procedure:
-
Reaction Setup: Add N-Boc-2-chloro-D-phenylalanine (1.0 equiv) to a round-bottom flask.
-
Acid Addition: Add a sufficient volume of 4M HCl in 1,4-dioxane to completely dissolve the starting material and provide a large excess of HCl (e.g., 10-20 equivalents).
-
Reaction: Stir the solution at room temperature for 1-2 hours. A precipitate of the hydrochloride salt may form during the reaction. Monitor for completion by TLC or LC-MS.
-
Product Isolation:
-
Upon completion, add anhydrous diethyl ether to the reaction mixture to induce or complete the precipitation of the product.[10]
-
Stir the resulting slurry for 15-30 minutes.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold diethyl ether to remove residual dioxane and any organic impurities.[10]
-
-
Drying: Dry the collected white solid (2-chloro-D-phenylalanine hydrochloride) under vacuum to obtain the final product.
Data Presentation: Summary of Protocols
The following table summarizes the key parameters for the described Boc deprotection protocols.
| Parameter | Protocol 1: TFA/DCM | Protocol 2: 4M HCl/Dioxane |
| Acid Reagent | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Acid Concentration | 20-50% (v/v) | 4 M |
| Reaction Time | 1–2 hours | 1–2 hours |
| Temperature | Room Temperature | Room Temperature |
| Work-up | Evaporation, Neutralization, Extraction | Precipitation with Diethyl Ether |
| Final Product Form | Free Amine | Hydrochloride Salt |
| Typical Yield | >90% | >90% |
Visualizations
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: General workflow for Boc deprotection.
References
- 2. scispace.com [scispace.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols: The Use of Boc-2-chloro-D-phenylalanine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-2-chloro-D-phenylalanine is a non-proteinogenic, or unnatural, amino acid that serves as a critical building block in modern drug discovery. Its unique structural features—the bulky tert-butyloxycarbonyl (Boc) protecting group on the amine, the D-chiral configuration, and the chlorine atom at the ortho position of the phenyl ring—collectively contribute to the enhanced pharmacological properties of peptides and peptidomimetics into which it is incorporated. The D-configuration confers resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of peptide-based drugs. The chloro-substitution can modulate binding affinity and specificity to biological targets through steric and electronic effects. These attributes make this compound a valuable tool for developing novel therapeutics with improved stability and efficacy.
This document provides detailed application notes on the use of this compound in the synthesis of bioactive peptides, with a focus on its application in the development of enzyme inhibitors and antibacterial agents. It also includes a comprehensive protocol for the incorporation of this unnatural amino acid into a peptide sequence using solid-phase peptide synthesis (SPPS).
Applications in Drug Discovery
The incorporation of this compound into peptide sequences is a strategic approach in lead optimization and the design of new chemical entities. Key applications include:
-
Enzyme Inhibitors: Peptides containing halogenated phenylalanine analogs have been investigated as inhibitors of various enzymes. The chloro-substituted phenyl ring can interact with hydrophobic pockets in the active site of enzymes, potentially leading to enhanced binding and inhibition. For example, derivatives of phenylalanine have been explored as inhibitors of proteases like chymotrypsin and metabolic enzymes such as α-amylase.
-
Antibacterial Peptides: The development of novel antibiotics is crucial to combatting antimicrobial resistance. Incorporating unnatural amino acids like this compound can enhance the stability and lytic activity of antimicrobial peptides (AMPs). The D-amino acid configuration makes the peptide less susceptible to bacterial proteases, a common resistance mechanism.
-
Structure-Activity Relationship (SAR) Studies: This amino acid is a valuable tool in SAR studies to probe the steric and electronic requirements of a peptide's binding site on its target protein. By systematically replacing a natural phenylalanine with its chlorinated counterpart, researchers can gain insights into the molecular interactions driving biological activity.
Quantitative Data Summary
While specific quantitative data for peptides containing this compound is not extensively available in the public domain, the following table provides representative data for Boc-protected dipeptides with antibacterial activity. This illustrates the type of quantitative information that can be obtained when evaluating peptides synthesized using this class of unnatural amino acids.
| Peptide | Target Organism | MIC90 (μg/mL) | Reference |
| Boc-Phe-Trp-OMe | Gram-positive & Gram-negative bacteria | 230 - 400 | [1] |
| Boc-Trp-Trp-OMe | Gram-positive & Gram-negative bacteria | 230 - 400 | [1] |
Note: The data presented is for Boc-protected dipeptides and serves as an illustrative example. The specific activity of peptides containing this compound would require experimental determination.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual solid-phase synthesis of a peptide containing this compound using Boc chemistry.
Materials:
-
This compound
-
Other required Boc-protected amino acids
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt
-
Scavengers (e.g., anisole, thioanisole) for cleavage
-
Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
-
Diethyl ether
-
HPLC grade acetonitrile and water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using DCC/DCM or another suitable coupling method.
-
Boc Deprotection:
-
Wash the resin with DMF.
-
Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM and then with a 5% DIEA in DCM solution to neutralize the resin.
-
Wash again with DCM and DMF.
-
-
Incorporation of this compound:
-
Dissolve this compound (3 equivalents) and HBTU/HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Perform a Kaiser test to ensure complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Peptide Chain Elongation: Repeat steps 3 and 4 for each subsequent amino acid in the desired sequence.
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., HF or TFMSA with scavengers) for 1-2 hours at 0°C to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Protocol 2: In Vitro α-Amylase Inhibition Assay
This protocol can be used to evaluate the inhibitory activity of a synthesized peptide containing 2-chloro-D-phenylalanine against α-amylase.
Materials:
-
Purified peptide
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v)
-
Dinitrosalicylic acid (DNS) reagent
-
Sodium phosphate buffer (pH 6.9)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of α-amylase, the synthesized peptide, and acarbose in sodium phosphate buffer.
-
Assay:
-
In a 96-well plate, add 50 µL of different concentrations of the peptide or acarbose.
-
Add 50 µL of the α-amylase solution to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the starch solution to each well.
-
Incubate the reaction mixture for 15 minutes at 37°C.
-
Stop the reaction by adding 100 µL of DNS reagent.
-
Heat the plate at 100°C for 10 minutes.
-
Cool the plate to room temperature and measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations
Caption: Experimental workflow for peptide synthesis and evaluation.
References
Application Notes and Protocols for Analytical HPLC of Peptides with Halogenated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical separation of peptides containing halogenated amino acids using High-Performance Liquid Chromatography (HPLC). The inclusion of halogen atoms such as fluorine, chlorine, bromine, and iodine can significantly alter the physicochemical properties of peptides, impacting their therapeutic efficacy, stability, and structural conformation. Consequently, robust analytical methods are crucial for their characterization, purification, and quality control.
Introduction to HPLC for Halogenated Peptides
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for the analysis and purification of synthetic peptides, including those containing halogenated amino acids.[1][2] The separation mechanism in RP-HPLC is based on the differential partitioning of analytes between a non-polar stationary phase (commonly C8 or C18 alkyl chains bonded to silica) and a polar mobile phase.[3][4]
The introduction of halogens into amino acid side chains generally increases the hydrophobicity of the peptide.[5][6] This increased hydrophobicity leads to stronger interactions with the non-polar stationary phase, resulting in longer retention times compared to their non-halogenated counterparts.[5] This fundamental principle guides the development of specific analytical methods for these modified peptides.
Key Considerations for Method Development
Several factors must be optimized to achieve efficient separation of halogenated peptides:
-
Stationary Phase Selection: C18 columns are the most widely used stationary phases for peptide analysis due to their high hydrophobicity and resolving power.[5][7] For highly hydrophobic halogenated peptides, a C8 column might be a suitable alternative to reduce retention times.[8] Phenyl-Hexyl columns can offer enhanced selectivity for peptides containing aromatic and fluorinated amino acids due to mixed-mode interactions (hydrophobic and π-π).[5]
-
Mobile Phase Composition: The mobile phase typically consists of an aqueous component (Solvent A) and an organic modifier (Solvent B), most commonly acetonitrile.[8][9] The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA) at a concentration of 0.1%, is standard practice.[3][10] TFA protonates free silanol groups on the silica-based stationary phase, reducing peak tailing, and forms ion pairs with basic residues in the peptide, improving peak shape and resolution. For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid (0.1%) or ammonium formate/acetate are preferred to avoid ion suppression in the MS source.[11][12][13]
-
Gradient Elution: A linear gradient, where the concentration of the organic modifier is gradually increased over time, is typically employed to elute peptides with varying hydrophobicities.[8][14] For halogenated peptides, which tend to be more retained, a shallower gradient may be necessary to achieve optimal separation from closely related impurities.[8]
-
Detection: The most common method for detecting peptides is UV absorbance at 210-220 nm, which corresponds to the absorbance of the peptide backbone.[7][15] If the peptide contains aromatic amino acids (e.g., Tryptophan, Tyrosine, Phenylalanine), detection at 280 nm can also be utilized.[1]
Quantitative Data Summary
The retention of a peptide in RP-HPLC is directly related to its overall hydrophobicity. The contribution of individual amino acids, including their halogenated forms, to the total hydrophobicity can be estimated using hydrophobicity indices. These indices are empirically derived from the retention times of model peptides.[16][17][18] An increase in the hydrophobicity index generally correlates with a longer retention time.
Table 1: Influence of Halogenation on Peptide Retention in RP-HPLC
| Halogenated Amino Acid | Halogen | General Effect on Retention Time (vs. non-halogenated analog) | Rationale |
| 4-Fluoro-L-phenylalanine | Fluorine | Increased | Increased hydrophobicity due to the fluorine atom.[5] |
| 3,5-Dichloro-L-tyrosine | Chlorine | Significantly Increased | Increased hydrophobicity from two chlorine atoms. |
| 4-Bromo-L-phenylalanine | Bromine | Increased | Increased hydrophobicity imparted by the bromine atom.[19] |
| 3,5-Diiodo-L-tyrosine | Iodine | Significantly Increased | Substantially increased hydrophobicity due to two large iodine atoms. |
Table 2: Typical RP-HPLC Parameters for Analytical Separation of Halogenated Peptides
| Parameter | Typical Setting | Notes |
| Column | C18, 2.7-5 µm particle size, 100-300 Å pore size, 4.6 x 150/250 mm | C8 or Phenyl-Hexyl can be used for specific applications.[5][8] |
| Mobile Phase A | 0.1% TFA in HPLC-grade water | For LC-MS, 0.1% Formic Acid is a common alternative.[12] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | --- |
| Gradient | 5-95% B over 30-60 minutes | Gradient slope should be optimized for the specific peptide.[8] |
| Flow Rate | 1.0 mL/min for 4.6 mm ID column | Adjust flow rate based on column diameter. |
| Column Temperature | 25-40 °C | Temperature can affect selectivity and peak shape. |
| Detection | UV at 214 nm or 220 nm | 280 nm can be used for peptides with aromatic residues.[1] |
| Injection Volume | 5-20 µL | Dependent on sample concentration and column capacity. |
| Sample Diluent | Mobile Phase A or a compatible solvent | Ensure the sample is fully dissolved.[5] |
Experimental Protocols
Protocol 1: General Analytical RP-HPLC of a Fluorinated Peptide
This protocol outlines a standard method for analyzing the purity of a synthetic peptide containing a fluorinated amino acid.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Peptide sample (lyophilized)
-
0.22 µm syringe filters
Equipment:
-
Analytical HPLC system with a gradient pump, autosampler, column oven, and UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Solvent A: Add 1.0 mL of TFA to 1 L of HPLC-grade water (0.1% TFA). Degas the solution.
-
Solvent B: Add 1.0 mL of TFA to 1 L of HPLC-grade acetonitrile (0.1% TFA). Degas the solution.
-
-
Sample Preparation:
-
Dissolve the lyophilized peptide in Solvent A to a final concentration of 1 mg/mL.[5]
-
Vortex briefly to ensure complete dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Method Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 214 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B (linear gradient for column wash)
-
40-45 min: 95% B (hold)
-
45-46 min: 95% to 5% B (return to initial conditions)
-
46-55 min: 5% B (column re-equilibration)
-
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 10-15 minutes.
-
Inject the prepared sample.
-
Integrate the peaks in the resulting chromatogram to determine the purity of the peptide. The main peak corresponds to the target halogenated peptide, and its retention time will be longer than a non-halogenated analog.
-
Protocol 2: LC-MS Compatible Analysis of a Brominated Peptide
This protocol is designed for the analysis of a brominated peptide where subsequent mass spectrometric identification is required.
Materials:
-
LC-MS grade water
-
LC-MS grade acetonitrile (ACN)
-
Formic acid (FA), LC-MS grade
-
Peptide sample (lyophilized)
-
0.22 µm syringe filters
Equipment:
-
LC-MS system (HPLC coupled to a mass spectrometer)
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm)
Procedure:
-
Mobile Phase Preparation:
-
Solvent A: Add 1.0 mL of formic acid to 1 L of LC-MS grade water (0.1% FA). Degas.
-
Solvent B: Add 1.0 mL of formic acid to 1 L of LC-MS grade acetonitrile (0.1% FA). Degas.
-
-
Sample Preparation:
-
Dissolve the lyophilized peptide in Solvent A to a concentration of 0.5 mg/mL.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
-
-
LC-MS Method Setup:
-
Column: C18, 2.1 x 100 mm, 2.7 µm
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
UV Detection: 214 nm (if available in-line)
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-2 min: 2% B
-
2-22 min: 2% to 50% B (linear gradient)
-
22-25 min: 50% to 98% B (wash)
-
25-28 min: 98% B (hold)
-
28-28.5 min: 98% to 2% B (return to initial)
-
28.5-35 min: 2% B (re-equilibration)
-
-
Mass Spectrometer Settings:
-
Set to positive ion mode.
-
Scan a mass range appropriate for the expected m/z of the peptide.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for the specific instrument and peptide.
-
-
-
Analysis:
-
Equilibrate the column.
-
Inject the sample.
-
Analyze the chromatogram and the corresponding mass spectra to confirm the identity and purity of the brominated peptide. The characteristic isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) will be observable in the mass spectrum.
-
Visualizations
Caption: General workflow for analytical HPLC of halogenated peptides.
Caption: Logical workflow for HPLC method development for halogenated peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. renyi.hu [renyi.hu]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Hydrophobic contribution of amino acids in peptides measured by hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 8. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. hplc.eu [hplc.eu]
- 13. reddit.com [reddit.com]
- 14. lcms.cz [lcms.cz]
- 15. almacgroup.com [almacgroup.com]
- 16. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Intrinsic amino acid side-chain hydrophilicity/hydrophobicity coefficients determined by reversed-phase high-performance liquid chromatography of model peptides: comparison with other hydrophilicity/hydrophobicity scales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols: Boc-2-chloro-D-phenylalanine as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the rational design of peptide and peptidomimetic therapeutics is paramount. The incorporation of non-canonical amino acids is a key strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. Boc-2-chloro-D-phenylalanine is a synthetic amino acid that offers a unique combination of features to enhance the pharmacological properties of peptide-based drug candidates.
The presence of a chloro group on the phenyl ring can introduce beneficial steric and electronic properties, potentially improving binding affinity and selectivity for biological targets. Furthermore, the D-configuration of the alpha-carbon confers resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids, thereby extending the in vivo half-life of the resulting peptide. The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in standard solid-phase peptide synthesis (SPPS) protocols.
These application notes provide a comprehensive overview of the utility of this compound in medicinal chemistry, with a focus on its application in the design of enzyme inhibitors and modulators of G-protein coupled receptors (GPCRs). Detailed experimental protocols for the incorporation of this building block into a peptide sequence and subsequent biological evaluation are also provided.
Key Advantages of Incorporating this compound
-
Enhanced Proteolytic Stability: The D-amino acid configuration provides resistance to degradation by endogenous proteases.
-
Improved Pharmacokinetic Profile: Increased stability can lead to a longer circulating half-life and improved bioavailability.
-
Modulation of Binding Affinity: The chloro substituent can alter the electronic and steric interactions with the target receptor or enzyme active site, potentially leading to increased potency and selectivity.
-
Conformational Constraint: The halogenated phenyl ring can influence the peptide backbone's conformational preferences, which can be crucial for optimal target engagement.
Applications in Drug Discovery
The unique properties of this compound make it a valuable tool in various therapeutic areas:
-
Oncology: Design of peptide-based enzyme inhibitors (e.g., for proteases or kinases) or receptor antagonists that target cancer cell proliferation and survival pathways.
-
Neuroscience: Development of metabolically stable peptide ligands for GPCRs involved in neurological disorders.
-
Infectious Diseases: Creation of antimicrobial peptides with enhanced stability and potency against resistant pathogens.
Data Presentation: Illustrative Biological Activity of a 2-Chloro-D-phenylalanine Containing Peptide
The following tables present hypothetical, yet representative, quantitative data for a synthetic peptide, "Peptide-2Cl-D-Phe," incorporating 2-chloro-D-phenylalanine. This data illustrates the potential improvements in biological activity and stability compared to its natural L-phenylalanine counterpart, "Peptide-L-Phe."
Table 1: In Vitro Enzyme Inhibition Assay
| Compound | Target Enzyme | IC50 (nM) |
| Peptide-L-Phe | Matrix Metalloproteinase-9 (MMP-9) | 150 |
| Peptide-2Cl-D-Phe | Matrix Metalloproteinase-9 (MMP-9) | 25 |
Table 2: Receptor Binding Affinity
| Compound | Target Receptor | Binding Affinity (Ki, nM) |
| Peptide-L-Phe | GPCR Target X | 85 |
| Peptide-2Cl-D-Phe | GPCR Target X | 12 |
Table 3: Antimicrobial Activity
| Compound | Staphylococcus aureus (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) |
| Peptide-L-Phe | 64 | 128 |
| Peptide-2Cl-D-Phe | 16 | 32 |
Table 4: Proteolytic Stability Assay
| Compound | Half-life in Human Plasma (hours) |
| Peptide-L-Phe | 0.5 |
| Peptide-2Cl-D-Phe | 8 |
Note: The data presented in these tables is illustrative and intended to demonstrate the potential impact of incorporating 2-chloro-D-phenylalanine. Actual results will vary depending on the peptide sequence and the specific biological target.
Experimental Protocols
Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 2-chloro-D-phenylalanine
This protocol outlines the manual synthesis of a model tripeptide containing 2-chloro-D-phenylalanine using Boc-SPPS chemistry.
Materials:
-
Merrifield resin (or other suitable Boc-compatible resin)
-
Boc-Amino Acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Piperidine (for optional capping)
-
Acetic anhydride (for optional capping)
-
Kaiser test kit
-
Solid-phase synthesis vessel
-
Shaker or bubbler
Workflow Diagram:
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in the reaction vessel.
-
First Amino Acid Coupling:
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash the resin with DCM (3x).
-
Neutralization: Neutralize the resin with 10% DIEA in DCM for 10 minutes. Wash with DCM (3x).
-
Coupling: Dissolve the first Boc-amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) to pre-activate for 2 minutes. Add the activated amino acid solution to the resin and agitate for 2-4 hours. Monitor coupling completion with a Kaiser test.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
-
Incorporation of this compound:
-
Boc Deprotection: Repeat the deprotection step as described above.
-
Neutralization: Repeat the neutralization step.
-
Coupling: Dissolve this compound (3 equivalents) and coupling reagents as in the previous coupling step. Add to the resin and agitate for 2-4 hours.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
-
Peptide Chain Elongation: Repeat the deprotection, neutralization, coupling, and washing cycles for the remaining amino acids in the sequence.
-
Final Boc Deprotection: After the final coupling, perform a final Boc deprotection.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry thoroughly.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA with appropriate scavengers). Caution: This step is hazardous and requires specialized equipment and safety precautions.
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Characterize the purified peptide by mass spectrometry.
-
Protocol 2: In Vitro Enzyme Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of the synthesized peptide against a target enzyme, such as a protease.
Materials:
-
Purified target enzyme
-
Fluorogenic or chromogenic enzyme substrate
-
Assay buffer (specific to the enzyme)
-
Synthesized peptide inhibitor ("Peptide-2Cl-D-Phe") and control peptide ("Peptide-L-Phe")
-
96-well microplate
-
Microplate reader (fluorometer or spectrophotometer)
Workflow Diagram:
Procedure:
-
Prepare Reagents: Prepare stock solutions of the enzyme, substrate, and peptide inhibitors in the appropriate assay buffer.
-
Peptide Dilutions: Perform serial dilutions of the peptide inhibitors in the assay buffer directly in the 96-well plate. Include wells with no inhibitor as a positive control and wells with no enzyme as a negative control.
-
Enzyme Addition: Add the target enzyme to each well (except the negative control) and mix.
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Signal Measurement: Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.
-
Data Analysis: Determine the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.
Signaling Pathway Modulation: GPCR Antagonism
Peptides incorporating this compound can be designed as potent and stable antagonists for G-protein coupled receptors (GPCRs). By binding to the receptor, the antagonist prevents the binding of the endogenous agonist, thereby blocking downstream signaling.
Signaling Pathway Diagram:
A Comparative Guide: Fmoc vs. Boc Strategy for Incorporating Unnatural Amino Acids
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids (UAAs) into peptides is a powerful strategy for enhancing their therapeutic properties, including increased stability, improved potency, and novel functionalities. Solid-phase peptide synthesis (SPPS) is the primary method for assembling these modified peptides. The success of synthesizing these unique peptides hinges on the careful selection of a synthetic strategy, particularly the choice of the α-amino protecting group. This document provides a detailed comparison of the two most common SPPS strategies, 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc), with a focus on their application in the incorporation of unnatural amino acids.
Introduction to Fmoc and Boc SPPS Strategies
The fundamental difference between the Fmoc and Boc strategies lies in the chemical nature of the α-amino protecting group and the conditions required for its removal. The Fmoc group is base-labile, typically removed by a secondary amine like piperidine, allowing for milder reaction conditions. In contrast, the Boc group is acid-labile and requires a moderately strong acid, such as trifluoroacetic acid (TFA), for its removal.[1][2] This core distinction has significant implications for the synthesis of peptides containing sensitive or sterically hindered unnatural amino acids.
Fmoc/tBu Strategy: This approach uses the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection. The final cleavage of the peptide from the resin and removal of side-chain protecting groups is achieved with a strong acid, typically TFA.[3][4]
Boc/Bzl Strategy: This classic strategy employs the acid-labile Boc group for Nα-protection and benzyl (Bzl)-based groups for side-chain protection. A key difference is the use of graded acid lability; the Boc group is removed with moderate acid (e.g., TFA), while the final cleavage and removal of side-chain protecting groups require a much stronger acid, such as hydrofluoric acid (HF).[2][5]
Comparative Analysis of Fmoc and Boc Strategies for UAA Incorporation
The choice between Fmoc and Boc strategies for incorporating unnatural amino acids depends on several factors, including the structure of the UAA, the overall peptide sequence, and the desired final product. While the Fmoc strategy is more widely used due to its milder conditions, the Boc strategy remains a powerful tool for specific challenges.[1]
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Deprotection | 20-50% piperidine in DMF (mild base)[] | 50% TFA in DCM (strong acid)[] |
| Side-Chain Protection | Acid-labile (tBu-based)[3] | Acid-labile (Bzl-based, requires stronger acid) |
| Final Cleavage | TFA-based cocktails (e.g., 95% TFA, 2.5% H2O, 2.5% TIS)[8] | Strong acids (e.g., HF, TFMSA)[5] |
| Orthogonality | Fully orthogonal[] | Quasi-orthogonal (graded acid lability)[4] |
| Compatibility with UAAs | Generally preferred for sensitive UAAs due to mild deprotection.[8] | Can be advantageous for hydrophobic or aggregation-prone sequences.[1] |
| Coupling Efficiency | Typically high (>99%)[] | Can be very effective, especially for difficult couplings.[9] |
| Key Advantages | Milder conditions, easier automation, high purity of crude product.[2][10] | Better for long or hydrophobic sequences, can disrupt aggregation.[1] |
| Key Disadvantages | Piperidine can cause side reactions (e.g., aspartimide formation).[11] | Requires hazardous reagents (HF) and specialized equipment.[12] |
Experimental Protocols
The following are generalized protocols for the incorporation of unnatural amino acids using both Fmoc and Boc SPPS. These protocols may require optimization for specific UAAs.
General Fmoc-SPPS Cycle for Unnatural Amino Acid Incorporation
This protocol outlines a single coupling cycle for incorporating an Fmoc-protected unnatural amino acid.
-
Resin Swelling: a. Place the appropriate amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.[8] b. Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.[8] c. Drain the DMF.
-
Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin.[8] b. Agitate the mixture for 5-10 minutes. c. Drain the solution and repeat the piperidine treatment for another 15-20 minutes.[13] d. Wash the resin thoroughly with DMF.
-
Coupling of the Unnatural Amino Acid: a. In a separate vessel, dissolve the Fmoc-protected unnatural amino acid (3-5 equivalents), a coupling agent (e.g., HCTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.[13] b. Add the activated amino acid solution to the deprotected resin. c. Agitate the mixture for 1-2 hours at room temperature. For sterically hindered UAAs, extend the coupling time or perform a double coupling.[13] d. Monitor the reaction completion using a qualitative test (e.g., Kaiser test).[13] e. Wash the resin with DMF.
-
Repeat Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: a. After the final coupling and deprotection, wash the peptide-resin with DMF, then DCM, and dry under vacuum.[8] b. Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). Caution: TFA is highly corrosive. [8] c. Add the cleavage cocktail to the dried peptide-resin and agitate for 2-4 hours.[8] d. Filter the resin and collect the TFA solution. e. Precipitate the peptide by adding the TFA solution to cold diethyl ether.[8] f. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
General Boc-SPPS Cycle for Unnatural Amino Acid Incorporation
This protocol outlines a single coupling cycle for incorporating a Boc-protected unnatural amino acid.
-
Resin Swelling: a. Swell the appropriate resin (e.g., Merrifield or PAM resin) in DCM.
-
Boc Deprotection: a. Treat the resin with a 50% solution of TFA in DCM for 5 minutes (pre-wash).[14] b. Drain and add fresh 50% TFA in DCM and react for 15-25 minutes.[14] c. Wash the resin with DCM.
-
Neutralization: a. Treat the resin with a 5-10% solution of DIPEA in DCM to neutralize the TFA salt.[5] b. Wash the resin with DCM.
-
Coupling of the Unnatural Amino Acid: a. In a separate vessel, dissolve the Boc-protected unnatural amino acid (3 equivalents) and a coupling agent (e.g., HBTU, 3 equivalents) in DMF or DCM. Add a base like DIPEA. b. Add the activated amino acid solution to the neutralized resin. c. Agitate the mixture for 1-2 hours. d. Monitor the reaction completion (e.g., ninhydrin test). e. Wash the resin with DCM and DMF.
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid.
-
Final Cleavage and Deprotection: a. Wash the final peptide-resin with DCM and dry under vacuum. b. Carefully add liquid hydrogen fluoride (HF) to the peptide-resin in a specialized HF cleavage apparatus at 0°C. Caution: HF is extremely hazardous. [2] c. After 1-2 hours, evaporate the HF. d. Precipitate and wash the peptide with cold diethyl ether. e. Purify the peptide by RP-HPLC.
Visualization of Workflows and Decision Pathway
To aid in understanding and selecting the appropriate strategy, the following diagrams illustrate the experimental workflows and a logical decision-making process.
Caption: Workflow of the Fmoc solid-phase peptide synthesis strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. benchchem.com [benchchem.com]
- 14. chempep.com [chempep.com]
Application Notes and Protocols for Handling and Storage of Boc-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the proper handling and storage of Boc-amino acids to ensure their stability, purity, and optimal performance in research and development applications, particularly in peptide synthesis.
Introduction
tert-Butoxycarbonyl (Boc) protected amino acids are fundamental building blocks in solid-phase peptide synthesis (SPPS) and other organic syntheses. The Boc protecting group is favored for its stability under a range of conditions and its facile removal under moderately acidic conditions.[1][2] However, the integrity of Boc-amino acids is contingent upon appropriate handling and storage to prevent degradation, which can compromise the quality of synthetic peptides and other molecules. The primary liabilities for Boc-amino acids are exposure to acidic conditions, elevated temperatures, and moisture.[3][4]
Receiving and Initial Handling
Proper handling from the moment of receipt is crucial for maintaining the quality of Boc-amino acids.
Protocol 1: Handling of Newly Received Boc-Amino Acids
-
Inspect Packaging: Upon receipt, visually inspect the packaging for any signs of damage that could compromise the integrity of the container.
-
Equilibrate to Room Temperature: Before opening, allow the container to equilibrate to room temperature.[3][5] This is a critical step to prevent condensation of atmospheric moisture onto the cold powder, which can lead to hydrolysis of the Boc group.[3]
-
Work in a Controlled Environment: Handle the compound in a clean, dry, and well-ventilated area.
-
Minimize Exposure: Open the container only when ready to weigh the compound. Work efficiently to minimize the time the material is exposed to the atmosphere.[3]
-
Use Clean Utensils: Employ clean and dry spatulas and weighing instruments to avoid contamination.[3] Never return unused material to the original container.[3]
-
Securely Reseal: After dispensing the desired amount, securely reseal the container immediately. For long-term storage, flushing the container with a dry, inert gas such as argon or nitrogen is highly recommended to displace moisture and oxygen.[3]
Storage Conditions
Adherence to recommended storage conditions is paramount for preserving the shelf life of Boc-amino acids.
| Storage Duration | Temperature | Conditions | Rationale |
| Long-Term | 5°C[5] | Tightly sealed container, in a dark and dry place.[3][5] | To maximize shelf life and prevent degradation from heat and moisture.[3] |
| Short-Term / Temporary | Room Temperature | Tightly sealed container, away from direct sunlight and moisture. | Boc-amino acids are generally stable at room temperature for short periods.[5] |
Note: While some suppliers may suggest room temperature storage, cold storage is recommended to maximize the shelf life of the solid compound.[3]
Stability and Degradation
The primary chemical liability of Boc-amino acids is the acid-labile nature of the Boc protecting group.[3]
| Condition | Stability | Potential Degradation Products |
| Acidic (pH < 4) | Labile[4] | Free amino acid, isobutylene, carbon dioxide[4] |
| Neutral (pH 6-8) | Stable[4] | - |
| Basic (pH > 8) | Stable[2][4] | - |
| Elevated Temperature | Thermally labile[4] | Degradation can occur, especially over prolonged periods. |
| Moisture | Susceptible to hydrolysis | Can lead to the cleavage of the Boc group.[3] |
| Oxidizing Agents | Potentially susceptible | Amino acids can be susceptible to oxidation.[4] |
Experimental Protocols for Quality Control
Regular quality control is essential to ensure the integrity of Boc-amino acids, especially for lots that have been stored for an extended period.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for developing a stability-indicating HPLC analysis.
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the Boc-amino acid from potential impurities and degradation products (e.g., 5-95% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.[4]
-
Sample Preparation: Accurately weigh and dissolve a small amount of the Boc-amino acid in a suitable solvent (e.g., a mixture of the mobile phases).
-
Analysis: Inject the sample and analyze the chromatogram for the presence of unexpected peaks, which may indicate impurities or degradation.
Protocol 3: Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of Boc-amino acids.[1]
-
Sample Preparation: Accurately weigh 5-10 mg of the Boc-amino acid and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[1]
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum. A characteristic singlet peak for the nine equivalent protons of the tert-butyl group should appear around 1.4 ppm.[1]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The presence of the Boc group is confirmed by signals for the quaternary carbon and methyl carbons of the tert-butyl group, and the carbonyl carbon of the carbamate.[1]
-
Data Analysis: Process the spectra and compare the chemical shifts with known values for the specific Boc-amino acid to confirm its identity and purity.
Visual Workflows and Decision Processes
Diagram 1: Workflow for Handling a New Shipment of Boc-Amino Acids
Caption: Workflow for handling a new shipment.
Diagram 2: Decision Tree for Boc-Amino Acid Storage
Caption: Decision tree for proper storage.
Safety Precautions
While Boc-amino acids are generally not considered highly hazardous, it is important to follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling these compounds.
-
Ventilation: Work in a well-ventilated area to avoid inhalation of any fine powder.
-
Material Safety Data Sheet (MSDS): Always consult the MSDS for specific safety and handling information for each Boc-amino acid. Some may cause skin and eye irritation.[6]
By adhering to these application notes and protocols, researchers, scientists, and drug development professionals can ensure the quality and reliability of their Boc-amino acids, leading to more consistent and successful experimental outcomes.
References
Applications of Chlorinated Amino Acids in Bioactive Peptides: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of chlorinated amino acids into bioactive peptides represents a strategic approach in medicinal chemistry to enhance therapeutic potential. Chlorination can significantly modify the physicochemical properties of peptides, leading to improved stability, enhanced biological activity, and altered receptor-binding affinities. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and biological evaluation of bioactive peptides containing chlorinated amino acids.
Introduction to Chlorinated Amino Acids in Peptides
The substitution of hydrogen with chlorine on amino acid side chains can profoundly impact a peptide's conformation, hydrophobicity, and electronic distribution.[1] This modification is a valuable tool in drug design, offering a pathway to overcome limitations of native peptides, such as poor metabolic stability and low bioavailability.[2] Naturally occurring chlorinated peptides, such as valviamide B, exhibit significant biological activities, underscoring their therapeutic promise.[1] Synthetic approaches allow for the site-specific incorporation of various chlorinated amino acids, including chlorotyrosine, chlorotryptophan, and chlorophenylalanine, to fine-tune the pharmacological profile of peptide-based drug candidates.[2][3]
Applications and Bioactivity of Chlorinated Peptides
The introduction of chlorine into peptide scaffolds has been shown to modulate a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.
Anticancer and Cytotoxic Activity
Chlorinated peptides have demonstrated potent cytotoxic effects against various cancer cell lines. The increased hydrophobicity imparted by chlorine can enhance membrane permeability, a key factor for intracellular drug delivery.
Table 1: Cytotoxicity of Chlorinated Bioactive Peptides
| Peptide/Analog | Chlorinated Amino Acid | Target Cell Line | Activity Metric | Value |
| Valviamide B | 3-chloro-tyrosine | HepG2 (Hepatocellular Carcinoma) | IC50 | 7.8 µM[1] |
| Chlorinated Leukotoxin Diol Analog | vic-dichloroalkanoic acid | HepG2 (Hepatocellular Carcinoma) | Apoptosis Induction | Dose-dependent[2] |
Antimicrobial Activity
Chlorination can bolster the antimicrobial efficacy of peptides. The altered electronic properties of the chlorinated residue can enhance interactions with microbial membranes, leading to their disruption. While specific MIC values for a wide range of chlorinated peptides are not extensively documented in publicly available literature, the general principle of enhancing activity through halogenation is well-established.[4]
Table 2: Antimicrobial Activity of Chlorinated Peptides (Hypothetical Data for Illustrative Purposes)
| Peptide Analog | Chlorinated Amino Acid | Target Microorganism | Activity Metric | Value (µg/mL) |
| Chloro-AMP-1 | 4-chloro-phenylalanine | E. coli | MIC | 8 |
| Chloro-AMP-2 | 6-chloro-tryptophan | S. aureus | MIC | 16 |
Enzyme Inhibitory Activity
The unique steric and electronic properties of chlorinated amino acids can be exploited to design potent and selective enzyme inhibitors. The chlorine atom can form specific interactions within the enzyme's active site, leading to enhanced binding affinity. Peptides containing chlorinated amino acids can be designed as inhibitors for various enzymes, including proteases and kinases.[5][6]
Table 3: Enzyme Inhibitory Activity of Chlorinated Peptides (Hypothetical Data for Illustrative Purposes)
| Peptide Inhibitor | Chlorinated Amino Acid | Target Enzyme | Activity Metric | Value (nM) |
| Chloro-ProteaseInhib-1 | 3-chloro-tyrosine | Cathepsin B | IC50 | 50 |
| Chloro-KinaseInhib-1 | 4-chloro-phenylalanine | p38 MAPK | IC50 | 100 |
Experimental Protocols
This section provides detailed protocols for the synthesis of chlorinated peptides and their subsequent biological evaluation.
Synthesis of Peptides Containing Chlorinated Amino Acids
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol outlines the manual synthesis of a peptide containing a pre-chlorinated amino acid building block, such as Fmoc-3-Cl-Tyr-OH.[7]
Materials:
-
Fmoc-protected amino acids (including the desired chlorinated amino acid)
-
Rink Amide resin or other suitable solid support
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS)
-
Water
-
Reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF in the reaction vessel for 30 minutes.[7]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes. Drain and repeat for 15 minutes to ensure complete deprotection. Wash the resin thoroughly with DMF.[7]
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) in DMF.
-
Add DIC (3 equivalents) and HOBt/Oxyma (3 equivalents) to the amino acid solution to pre-activate it for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture on a shaker for 2 hours or until a negative Kaiser test is obtained.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating the chlorinated amino acid at the desired position.
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry it.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the chlorinated peptide using mass spectrometry and analytical RP-HPLC. The presence of chlorine will result in a characteristic isotopic pattern in the mass spectrum.[7]
Workflow for Solid-Phase Peptide Synthesis of a Chlorinated Peptide.
References
- 1. reframeDB [reframedb.org]
- 2. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular characterization of leukotoxin diol-induced mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. benchchem.com [benchchem.com]
On-Resin Protocols for Unnatural Amino Acid Incorporation: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) into peptides is a powerful tool for enhancing therapeutic properties, probing biological systems, and creating novel materials. Solid-phase peptide synthesis (SPPS) provides a robust platform for achieving this. These application notes provide detailed protocols and quantitative data to guide the efficient on-resin incorporation of various UAAs.
The introduction of non-proteinogenic amino acids can significantly improve peptide stability, potency, and functionality. These modifications range from simple D-amino acid substitutions to confer enzymatic resistance, to the inclusion of complex residues with fluorescent tags or bioorthogonal handles for further chemical modification. The success of synthesizing these custom peptides relies on a careful selection of synthetic strategies, including the appropriate resin, protecting groups, and coupling reagents tailored to the specific UAA.
Core Principles of On-Resin UAA Incorporation
The fundamental workflow for incorporating UAAs via SPPS follows the same iterative cycle as for natural amino acids: resin swelling, Nα-amino group deprotection, coupling of the next amino acid, and washing. However, the unique structures of UAAs often present challenges, such as steric hindrance, that necessitate protocol modifications. Key to overcoming these challenges is the selection of an appropriate coupling reagent.
Data Presentation: Quantitative Comparison of Coupling Reagents
The choice of coupling reagent is critical for achieving high incorporation efficiency, especially for sterically hindered UAAs. The following tables summarize the performance of common coupling reagents for different classes of unnatural amino acids.
| Table 1: Coupling Efficiency for Sterically Hindered α,α-Disubstituted Amino Acids (e.g., Aib) | |
| Coupling Reagent | Reported Purity/Yield |
| HATU | Higher Purity (fewer deletion products) |
| HBTU | Lower Purity (more deletion products observed) |
| COMU | Comparable to HATU |
| PyBOP | Effective, but may be slower than HATU/COMU |
Data adapted from comparative studies on difficult peptide sequences. Higher purity indicates greater coupling efficiency.[1][2]
| Table 2: Coupling Efficiency for N-Methylated Amino Acids | |
| Coupling Reagent | Relative Coupling Efficiency |
| HATU | High |
| PyAOP/PyBOP with HOAt | High |
| HBTU/HCTU | Less Effective |
| COMU | High |
N-methylated amino acids often require stronger coupling reagents and longer reaction times to achieve high yields.[3][4]
| Table 3: General Comparison of Common Coupling Reagents | |||
| Coupling Reagent | Relative Speed | Racemization Risk | Notes |
| HATU | Fast | Low | Highly effective for hindered UAAs. |
| HBTU | Moderate | Moderate | A common, cost-effective choice for less demanding couplings. |
| COMU | Fast | Low | Good solubility and safety profile. |
| PyBOP | Moderate | Low | Phosphonium-based, useful for minimizing guanidinylation side reactions. |
| DIC/HOBt | Slow | Low | A classic carbodiimide-based method, often used for standard couplings. |
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of peptides containing unnatural amino acids using the widely adopted Fmoc/tBu strategy.
Protocol 1: General Fmoc-SPPS Cycle for UAA Incorporation
This protocol outlines a single coupling cycle and is repeated for each amino acid in the sequence.
1. Resin Swelling: a. Place the appropriate amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel. b. Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes. c. Drain the DMF.
2. Fmoc Deprotection: a. Add a 20% (v/v) solution of piperidine in DMF to the resin. b. Agitate the mixture for 5-10 minutes. c. Drain the piperidine solution and repeat the treatment for another 5-10 minutes. d. Wash the resin thoroughly with DMF (3-5 times).
3. Unnatural Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected UAA (3-5 equivalents relative to resin loading) and the chosen coupling reagent (e.g., HATU, 3-5 equivalents) in DMF. b. Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents). c. Allow the mixture to pre-activate for 1-5 minutes. d. Add the activated UAA solution to the deprotected resin. e. Agitate the reaction mixture at room temperature. For standard couplings, 1-2 hours is sufficient. For sterically hindered UAAs, extend the coupling time to 4-12 hours or consider a double coupling. f. Monitor the reaction completion using a qualitative test (e.g., Kaiser test for primary amines or bromophenol blue test for secondary amines).
4. Washing: a. After the coupling is complete, drain the reaction solution. b. Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove any residual reagents and byproducts.
5. Repeat Cycle: a. Return to step 2 for the incorporation of the next amino acid in the sequence.
Protocol 2: Cleavage and Deprotection
1. Final Fmoc Deprotection: a. After the final coupling cycle, perform the Fmoc deprotection as described in Protocol 1, step 2. b. Wash the peptide-resin with DMF, DCM, and methanol, then dry it under vacuum.
2. Cleavage Cocktail Preparation: a. Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail for the Fmoc/tBu strategy is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). b. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a chemical fume hood.
3. Cleavage Reaction: a. Add the cleavage cocktail to the dried peptide-resin. b. Agitate the mixture at room temperature for 2-4 hours.
4. Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Precipitate the peptide by adding the TFA solution to cold diethyl ether. c. Centrifuge the mixture to pellet the crude peptide. d. Wash the peptide pellet with cold diethyl ether. e. Dry the crude peptide under vacuum. f. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). g. Characterize the purified peptide by mass spectrometry (MS).
Mandatory Visualizations
Workflow for On-Resin UAA Incorporation
Caption: General workflow for Fmoc-based SPPS of peptides containing unnatural amino acids.
Decision Pathway for Coupling Sterically Hindered UAAs
Caption: Decision-making process for the efficient coupling of sterically hindered UAAs.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency with Boc-2-chloro-D-phenylalanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing the unnatural amino acid, Boc-2-chloro-D-phenylalanine. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "difficult" amino acid to couple in SPPS?
A1: The low coupling efficiency of this compound is primarily attributed to steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group on the amine, combined with the chlorine atom at the ortho (2-) position of the phenyl ring, physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain on the solid support. This steric clash slows down the rate of peptide bond formation and can lead to incomplete reactions.[1][2]
Q2: What are the most common reasons for observing low coupling yields with this amino acid derivative?
A2: Besides steric hindrance, several other factors can contribute to low coupling yields:
-
Reduced Nucleophilicity: The electron-withdrawing effect of the ortho-chloro substituent can slightly reduce the nucleophilicity of the N-terminal amine of the preceding amino acid, making it a less effective reactant.
-
Inappropriate Coupling Reagent: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough to overcome the steric barrier presented by this compound.[1]
-
Suboptimal Reaction Conditions: Factors such as solvent choice, reaction temperature, and time play a critical role and may require optimization for such challenging couplings.[1]
-
Peptide Aggregation: Hydrophobic sequences, particularly those containing bulky and unnatural amino acids, can aggregate on the solid support, leading to incomplete reactions by blocking reactive sites.[1]
Q3: Which coupling reagents are recommended for improving the coupling efficiency of this compound?
A3: For sterically hindered amino acids like this compound, more potent coupling reagents are necessary. Onium-salt-based reagents are generally the preferred choice.[1]
-
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective.[1][3] They react with the carboxylic acid to form highly reactive OAt or OBt active esters, which then readily react with the amine. HATU is often considered superior for many difficult couplings.[1]
-
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also powerful coupling reagents suitable for hindered systems.[1]
Q4: Can racemization be a concern with this compound?
A4: While the Boc protecting group is generally good at suppressing racemization, the risk is still present, especially with prolonged activation times or the use of strong bases.[4] Racemization involves the loss of stereochemical integrity at the alpha-carbon. To minimize this, it is crucial to:
-
Use additives like 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure®, which are superior to 1-hydroxybenzotriazole (HOBt) in suppressing racemization.[1]
-
Choose a weaker base like N-methylmorpholine (NMM) or collidine instead of a stronger, more sterically hindered base like diisopropylethylamine (DIPEA).[1]
-
Avoid prolonged pre-activation times before adding the activated amino acid to the resin.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting low coupling efficiency with this compound.
Problem: Incomplete Coupling (Positive Ninhydrin or Kaiser Test)
| Potential Cause | Recommended Solution & Rationale |
| Insufficient Reagent Potency | Switch to a more powerful coupling reagent. Uronium/aminium salts like HATU, HCTU, or COMU, or phosphonium salts like PyBOP are recommended for sterically hindered residues.[1][3] These reagents generate more reactive intermediates, facilitating the coupling reaction. |
| Steric Hindrance | - Double Couple: Repeat the coupling step with a fresh solution of the activated amino acid.[3] - Increase Equivalents: Use a higher excess of the this compound and coupling reagent (e.g., 3-5 equivalents relative to the resin loading). - Elevate Temperature: Perform the coupling at a moderately elevated temperature (e.g., 35-50°C).[5] This can provide the necessary energy to overcome the activation barrier, but should be done cautiously to minimize racemization. Microwave-assisted synthesis can also be beneficial.[3] |
| Peptide Aggregation | - Solvent Choice: Use a solvent mixture known to disrupt secondary structures, such as DMF/DMSO or NMP.[3] - Low-Substitution Resin: Utilize a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) to increase the distance between peptide chains, reducing intermolecular aggregation.[5] |
| Suboptimal Activation | - Pre-activation Time: Optimize the pre-activation time of the amino acid with the coupling reagent (typically 1-5 minutes) before adding it to the resin.[4] - Additive Use: Ensure the presence of an additive like HOAt or Oxyma Pure to enhance the reactivity of the activated species and suppress side reactions.[1] |
| Incomplete Deprotection of the N-terminus | Before the coupling step, ensure the complete removal of the preceding amino acid's protecting group (e.g., Fmoc) by performing a thorough deprotection and washing protocol. A positive test for free amines should be confirmed before proceeding with the coupling. |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol is a general guideline and may require optimization for specific peptide sequences.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (4 equivalents)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (4 eq.) and HATU (3.9 eq.) in DMF.
-
Add DIPEA (8 eq.) to the amino acid solution and mix briefly (pre-activation for 1-2 minutes).
-
Coupling Reaction: Add the activated amino acid solution to the swollen resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or the temperature moderately increased.
-
Washing: After the coupling, thoroughly wash the resin with DMF to remove excess reagents and by-products.
-
Confirmation: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (e.g., colorless or yellow beads) indicates a complete reaction. If the test is positive, a second coupling (double coupling) is recommended.[1]
Protocol 2: Monitoring Coupling Completion with the Kaiser Test
Materials:
-
Solution 1: 5 g ninhydrin in 100 mL ethanol
-
Solution 2: 80 g phenol in 20 mL ethanol
-
Solution 3: 2 mL of 0.001 M KCN in 98 mL pyridine
-
Ethanol
-
Resin sample (a few beads)
Procedure:
-
Take a small sample of the resin beads from the reaction vessel and wash them thoroughly with ethanol.
-
Add 2-3 drops of each of the three Kaiser test solutions to the resin beads in a small test tube.
-
Heat the test tube at 100-120°C for 3-5 minutes.
-
Interpretation:
-
Blue/Purple beads: Indicates the presence of free primary amines (incomplete coupling).
-
Yellow/Colorless beads: Indicates the absence of free primary amines (complete coupling).
-
Visualizing the Workflow and Challenges
Troubleshooting Workflow for Low Coupling Efficiency
Caption: A flowchart for troubleshooting low coupling efficiency.
Factors Contributing to Low Coupling Efficiency
Caption: Key factors that can lead to low coupling efficiency.
References
Technical Support Center: Peptide Synthesis with Halogenated Residues
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during the synthesis of peptides containing halogenated residues.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and cleavage of peptides containing halogenated amino acids.
Issue 1: Unexpected loss of halogen atom from the peptide, detected by mass spectrometry.
-
Potential Cause: Dehalogenation of the aromatic ring of a halogenated residue (e.g., 4-chlorophenylalanine, 3-bromotyrosine) may occur during the final trifluoroacetic acid (TFA) cleavage step. While not a widely reported side reaction, the strongly acidic conditions and the presence of carbocations generated from protecting groups could potentially lead to this undesired modification.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected dehalogenation.
-
Preventive and Corrective Actions:
-
Optimize the Scavenger Cocktail: The primary strategy to prevent side reactions during cleavage is the use of scavengers.[1] These compounds "scavenge" or trap reactive carbocations generated from the cleavage of protecting groups, preventing them from reacting with sensitive residues.[1]
-
Triisopropylsilane (TIS): A common scavenger that can reduce carbocations. Increasing its concentration in the cleavage cocktail may help mitigate dehalogenation.
-
Thioanisole: This scavenger is effective in protecting tryptophan and other sensitive residues. Its nucleophilic nature may also help protect halogenated residues.
-
Phenol: Can act as a carbocation scavenger.
-
1,2-Ethanedithiol (EDT): Primarily used to protect cysteine residues, its nucleophilic character might offer some protection against dehalogenation.[2]
-
-
Minimize Cleavage Time: Prolonged exposure to strong acid can increase the likelihood of side reactions. It is advisable to adhere to the recommended cleavage time for your specific resin and protecting groups.
-
Perform a Test Cleavage: Before cleaving the entire batch of peptide-resin, perform a small-scale test cleavage with a modified scavenger cocktail and analyze the crude product by LC-MS to assess the effectiveness of the new conditions.
-
Issue 2: Presence of adducts on halogenated residues.
-
Potential Cause: During cleavage, carbocations generated from protecting groups (e.g., tert-butyl cations from Boc or tBu groups) can attach to the electron-rich aromatic rings of halogenated tyrosines or phenylalanines.
-
Preventive Actions:
-
Use a well-formulated scavenger cocktail designed to trap these carbocations. A common and effective cocktail is "Reagent K" (TFA/water/phenol/thioanisole/EDT).[1]
-
For peptides containing multiple tert-butyl protected residues, consider using a scavenger like 1,4-benzenedimethanethiol (1,4-BDMT), which has been shown to be effective in reducing tert-butyl adducts.[3]
-
Frequently Asked Questions (FAQs)
Q1: Are halogenated residues stable during standard Fmoc-SPPS cycles?
A: Generally, halogenated amino acids such as 4-chlorophenylalanine and 3-bromotyrosine are stable under the conditions of Fmoc-SPPS, including the basic conditions of Fmoc deprotection with piperidine and the coupling reactions. The carbon-halogen bond on the aromatic ring is typically robust enough to withstand these steps.
Q2: What is the most likely side reaction involving halogenated residues during peptide synthesis?
A: While dehalogenation during TFA cleavage is a theoretical possibility, a more commonly observed side reaction for aromatic residues in general is alkylation by carbocations generated during cleavage. Therefore, preventing these adducts through the use of appropriate scavengers is a primary concern.
Q3: Which scavengers are recommended for peptides containing halogenated residues?
A: There is no specific scavenger cocktail documented exclusively for preventing dehalogenation. However, based on the general principles of scavenger function, a cocktail containing a silane (like TIS) and a soft nucleophile (like thioanisole or EDT) is a logical starting point. The choice of scavenger cocktail should always be guided by the overall composition of the peptide, especially the presence of other sensitive residues like Trp, Met, or Cys.[1][2]
Caption: Proposed role of scavengers in preventing side reactions.
Q4: How can I detect and quantify dehalogenation or other side products?
A: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the primary analytical technique for this purpose.[4]
-
Detection: A dehalogenated peptide will have a specific mass loss corresponding to the halogen atom (e.g., -35.5 Da for Cl, -79.9 Da for Br). This mass difference can be readily identified in the mass spectrum.
-
Quantification: The relative amount of the side product can be estimated by comparing the peak area of the side product to the peak area of the desired peptide in the HPLC chromatogram. For more accurate quantification, a purified standard of the side product may be necessary.
Quantitative Data on Scavenger Performance
The following table summarizes data on the effectiveness of different thiol scavengers in reducing the formation of tert-butyl (+56 Da) adducts on the peptide exenatide during TFA cleavage. While not specific to dehalogenation, it illustrates the impact of scavenger choice on side product formation.[3]
| Scavenger (Thiol) | Crude Peptide Purity (%) | t-Bu Adduct Content (%) |
| 1,4-Benzenedimethanethiol (1,4-BDMT) | 75 | 0.8 |
| 1,2-Ethanedithiol (EDT) | 72 | 1.2 |
| 1,3-Benzenedimethanethiol (1,3-BDMT) | 71 | 1.3 |
| 1,2-Benzenedimethanethiol (1,2-BDMT) | 70 | 1.4 |
| No Thiol Scavenger | 65 | 2.5 |
Experimental Protocols
Protocol: Assessing the Stability of a Halogenated Residue During TFA Cleavage
This protocol outlines a method to systematically evaluate the potential for dehalogenation of a peptide containing a halogenated amino acid during TFA cleavage and to test the efficacy of different scavenger cocktails.
1. Materials:
-
Peptide-resin containing the halogenated residue of interest.
-
Trifluoroacetic acid (TFA), high purity.
-
Scavengers: Triisopropylsilane (TIS), thioanisole, phenol, 1,2-ethanedithiol (EDT).
-
Dichloromethane (DCM).
-
Diethylether, cold.
-
HPLC-grade water and acetonitrile with 0.1% TFA for analysis.
-
LC-MS system.
2. Procedure:
-
Divide the Peptide-Resin: Aliquot equal amounts (e.g., 20 mg) of the dried peptide-resin into separate reaction vessels for each cleavage cocktail to be tested.
-
Prepare Cleavage Cocktails: Prepare fresh cleavage cocktails. Below are suggested cocktails to test:
-
Cocktail A (Minimal Scavengers): 95% TFA, 5% Water.
-
Cocktail B (Standard): 95% TFA, 2.5% Water, 2.5% TIS.
-
Cocktail C (Enhanced Scavenging): 92.5% TFA, 2.5% Water, 2.5% TIS, 2.5% Thioanisole.
-
Cocktail D (Reagent K analog): 82.5% TFA, 5% Water, 5% Phenol, 5% Thioanisole, 2.5% EDT.
-
-
Cleavage Reaction:
-
To each vessel of peptide-resin, add 1 mL of the corresponding cleavage cocktail.
-
Gently agitate the mixtures at room temperature for 2 hours.
-
-
Peptide Precipitation:
-
Filter the resin from each reaction mixture and collect the TFA solution.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a centrifuge tube containing 10 mL of cold diethyl ether.
-
-
Peptide Isolation:
-
Centrifuge the suspension to pellet the crude peptide.
-
Decant the ether and wash the pellet with cold ether twice.
-
Dry the peptide pellet under a stream of nitrogen.
-
-
Sample Preparation for LC-MS:
-
Dissolve a small amount of each crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
-
LC-MS Analysis:
-
Inject equal concentrations of each sample into the LC-MS system.
-
Analyze the resulting chromatograms and mass spectra.
-
Look for a peak with the expected mass of the dehalogenated peptide.
-
Quantify the relative percentage of the dehalogenated product by comparing its peak area to the total peak area of all peptide-related species.
-
By comparing the results from the different cleavage cocktails, you can determine the extent of dehalogenation, if any, and identify the most effective scavenger combination for your specific peptide.
References
Technical Support Center: Purification of Peptides Containing 2-Chloro-D-Phenylalanine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides incorporating the unnatural amino acid 2-chloro-D-phenylalanine. The inclusion of this hydrophobic amino acid can present significant challenges during peptide purification. This resource aims to address these common issues and provide practical solutions.
I. Troubleshooting Guides
This section offers systematic approaches to resolving common problems encountered during the purification of peptides containing 2-chloro-D-phenylalanine.
Issue 1: Poor Peptide Solubility
The presence of the 2-chloro-D-phenylalanine residue significantly increases the hydrophobicity of the peptide, often leading to poor solubility in standard aqueous buffers used for chromatography.[1]
Symptoms:
-
Difficulty dissolving the crude peptide pellet.
-
Precipitation of the peptide upon injection onto the HPLC column.
-
Low recovery of the peptide from the column.[1]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Initial Dissolution in Organic Solvent | Dissolve the crude peptide in a minimal amount of a strong organic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) before dilution with the initial mobile phase.[1] |
| 2 | Use of Chaotropic Agents | Incorporate chaotropic agents like guanidinium hydrochloride (GuHCl) or urea (at concentrations of 1-6 M) in the sample solvent and mobile phase A. These agents disrupt non-covalent interactions and can improve the solubility of aggregating peptides.[1] |
| 3 | pH Adjustment | Adjust the pH of the sample solvent. For peptides with a net basic charge, a slightly acidic pH can improve solubility, while for acidic peptides, a slightly basic pH may be beneficial.[1] |
| 4 | Test a Range of Co-solvents | Experiment with different co-solvents in your initial mobile phase, such as isopropanol or n-propanol, which can be more effective than acetonitrile for highly hydrophobic peptides.[1][2] |
Workflow for Troubleshooting Poor Peptide Solubility:
Caption: Workflow for troubleshooting poor peptide solubility.
Issue 2: Poor Peak Shape and Resolution in RP-HPLC
The hydrophobicity of 2-chloro-D-phenylalanine can cause strong interactions with the stationary phase, leading to broad peaks, tailing, and co-elution with impurities.[1]
Symptoms:
-
Broad, asymmetric peaks.
-
Peak tailing.
-
Co-elution of the target peptide with impurities.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize the Gradient | Employ a shallower gradient to improve the separation of closely eluting species.[1] For highly hydrophobic peptides, a gradient starting at a higher initial percentage of organic solvent may be necessary.[1] |
| 2 | Change the Stationary Phase | If using a C18 column, consider a stationary phase with different selectivity, such as a C8, C4, or a phenyl-hexyl column. Shorter alkyl chains or different aromatic interactions can reduce the strong hydrophobic retention.[1] |
| 3 | Increase Column Temperature | Increasing the column temperature (e.g., to 40-60 °C) can improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics.[1][3] |
| 4 | Modify the Mobile Phase | Use a different ion-pairing agent, such as formic acid (FA) instead of trifluoroacetic acid (TFA), which can sometimes improve peak shape.[1] The use of alternative organic modifiers like isopropanol or n-propanol can also alter selectivity.[1][3] |
Logical Diagram for RP-HPLC Optimization:
Caption: Strategy for optimizing RP-HPLC separation.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying peptides containing 2-chloro-D-phenylalanine? The primary challenge is the significantly increased hydrophobicity due to the presence of the chlorinated phenyl ring. This leads to a higher propensity for aggregation, poor solubility in aqueous solutions, and strong retention on reversed-phase chromatography columns, which can complicate purification and lead to low yields.[1]
Q2: Which HPLC column is best suited for these types of peptides? While a C18 column is a common starting point for peptide purification, for highly hydrophobic peptides containing 2-chloro-D-phenylalanine, a less retentive stationary phase may be more suitable. Consider using a C8, C4, or a phenyl-based column to reduce the strong hydrophobic interactions and improve peak shape.[1]
Q3: How can I improve the recovery of my hydrophobic peptide from the HPLC column? To improve recovery, ensure the peptide is fully dissolved before injection. Using a stronger organic solvent in the mobile phase, such as n-propanol, can help prevent the peptide from irreversibly binding to the column.[2][4] Increasing the column temperature can also improve solubility and recovery.[3][4] Additionally, performing post-run blanks is crucial to check for memory effects, where the peptide from a previous run is retained on the column and elutes in subsequent runs.[2]
Q4: Are there any alternatives to RP-HPLC for purifying these peptides? Yes, if RP-HPLC alone does not provide the desired purity, orthogonal purification methods can be employed. Ion-exchange chromatography (IEX) is a common second-step purification method for peptides that have a net charge.[1] This technique separates molecules based on their charge, which is a different principle from the hydrophobicity-based separation of RP-HPLC, and can therefore remove impurities that co-elute with the target peptide in the first step.
Q5: Can peptide aggregation during purification be prevented? Aggregation is a common issue with hydrophobic peptides.[5] To mitigate aggregation, consider the following:
-
Use of organic solvents: As mentioned, dissolving the peptide in solvents like DMSO or using co-solvents like isopropanol can help.[1]
-
Chaotropic agents: Guanidinium hydrochloride or urea can disrupt the hydrogen bonds that lead to aggregation.[1][5]
-
Elevated temperature: Running the chromatography at a higher temperature can disrupt hydrophobic interactions and reduce aggregation.[3]
-
"Magic Mixture": In some cases, adding ethylene carbonate to the solvent can help overcome aggregation.[5]
III. Experimental Protocols
Protocol 1: General RP-HPLC Purification
This protocol provides a starting point for the purification of a peptide containing 2-chloro-D-phenylalanine. Optimization will likely be required based on the specific peptide sequence.
Materials:
-
Crude peptide containing 2-chloro-D-phenylalanine
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) or Formic acid (FA)
-
C8 or Phenyl-Hexyl semi-preparative HPLC column (e.g., 10 x 250 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (or FA) in water.
-
Mobile Phase B: 0.1% TFA (or FA) in acetonitrile.
-
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of DMF or DMSO.
-
Dilute the dissolved peptide with Mobile Phase A to a final concentration suitable for injection (e.g., 1-5 mg/mL).
-
Ensure the final concentration of the initial organic solvent is low enough to allow for binding to the column.
-
-
Chromatographic Conditions:
-
Flow Rate: 4 mL/min
-
Column Temperature: 40 °C
-
Detection: 220 nm and 280 nm
-
Gradient: 20-50% B over 30 minutes (This is a starting point; a shallower gradient may be necessary for better resolution).
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the peaks.
-
Analyze the purity of each fraction by analytical RP-HPLC and mass spectrometry.
-
-
Lyophilization:
-
Pool the fractions with the desired purity (>95%).
-
Lyophilize to obtain the purified peptide as a powder.
-
Protocol 2: Orthogonal Purification by Cation-Exchange Chromatography (CIEX)
This protocol is for a second purification step to remove impurities that co-eluted during RP-HPLC. This method is suitable for peptides with a net positive charge at the operating pH.
Materials:
-
RP-HPLC purified peptide
-
CIEX column (e.g., PolySULFOETHYL A™)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Potassium phosphate monobasic
-
Potassium chloride
-
Phosphoric acid
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 5 mM potassium phosphate in 25% ACN, pH 3.0.
-
Mobile Phase B: 5 mM potassium phosphate, 1 M KCl in 25% ACN, pH 3.0.
-
-
Sample Preparation:
-
Dissolve the RP-HPLC purified peptide in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Flow Rate: 1 mL/min
-
Detection: 220 nm and 280 nm
-
Gradient: 0-50% B over 40 minutes.
-
-
Fraction Collection and Desalting:
-
Collect fractions containing the target peptide.
-
Desalt the collected fractions using a C18 solid-phase extraction (SPE) cartridge or a short RP-HPLC run with a volatile buffer system (e.g., ammonium formate).
-
-
Lyophilization:
-
Lyophilize the desalted peptide to obtain the final high-purity product.
-
IV. Data Presentation
Table 1: Comparison of Expected Outcomes from Different Purification Strategies
The following table provides a representative comparison of expected outcomes from different purification strategies for a hydrophobic peptide.
| Purification Strategy | Expected Purity | Expected Recovery | Key Considerations |
| Standard RP-HPLC (C18, ACN/Water/TFA) | 85-95% | Low to Moderate | Prone to peak broadening and co-elution of hydrophobic impurities. |
| Optimized RP-HPLC (C8 or Phenyl, alternative co-solvents, elevated temp.) | >95% | Moderate to High | Improved peak shape and resolution; requires method development. |
| RP-HPLC followed by Ion-Exchange Chromatography | >98% | Moderate | Removes co-eluting impurities with different charge properties; involves an additional step and potential for sample loss. |
References
Technical Support Center: Preventing Racemization of Boc-D-Amino Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing or eliminating racemization of Boc-D-amino acids during the critical activation step of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for Boc-D-amino acids?
A1: Racemization is the conversion of a single enantiomer of a chiral molecule into a mixture of both enantiomers. In the context of peptide synthesis with Boc-D-amino acids, this means the D-enantiomer can be converted into a mixture of both D- and L-enantiomers.[1][2] The biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is dictated by the stereochemistry of its constituent amino acids.[1][2] The presence of the incorrect L-enantiomer can lead to a final peptide product with reduced or no biological activity, and these resulting diastereomeric impurities can be very difficult to remove during purification.[2]
Q2: What is the primary mechanism of racemization for Boc-protected amino acids during activation?
A2: The most prevalent mechanism for racemization during the coupling of Boc-amino acids is through the formation of a 5(4H)-oxazolone intermediate.[1][2][3][4] This process is initiated by the activation of the carboxyl group of the Boc-amino acid by a coupling reagent. The activated intermediate can then cyclize to form the oxazolone. The α-proton of this oxazolone is acidic and can be readily abstracted by a base, leading to a loss of chirality at the α-carbon.[1][3][4] Subsequent nucleophilic attack by the incoming amine can occur from either face of the planar oxazolone ring, resulting in a mixture of the desired D-L peptide and the undesired L-L diastereomer.[1]
Caption: Mechanism of racemization via oxazolone formation and its suppression by additives.
Q3: Are all Boc-D-amino acids equally susceptible to racemization?
A3: No, the susceptibility to racemization varies among amino acids. Histidine (His) and Cysteine (Cys) are particularly prone to this side reaction.[2][3][5] For Histidine, the imidazole side chain can catalyze the racemization process.[2][5] While other amino acids like Valine may be considered less prone, its bulky side chain can slow down the desired coupling reaction, providing more opportunity for racemization to occur.[4] Therefore, it is crucial to apply racemization-suppressing strategies for all amino acid couplings, especially those known to be sensitive.
Q4: How can I detect and quantify the extent of racemization in my synthesized peptide?
A4: Detecting and quantifying racemization typically involves hydrolyzing the final peptide into its constituent amino acids and then analyzing the enantiomeric ratio.[2] Common methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): After hydrolysis, the amino acid mixture can be analyzed on a chiral column to separate and quantify the D- and L-enantiomers.[6]
-
Gas Chromatography (GC) on a chiral column: This is another effective method for separating and quantifying the amino acid enantiomers.
-
Marfey's Method: This involves derivatizing the hydrolyzed amino acids with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA), which creates diastereomers that can be separated and quantified by standard reverse-phase HPLC.[7]
Troubleshooting Guide
Issue: High levels of the L-enantiomer are detected in the final peptide product.
This common issue can often be traced back to the activation and coupling conditions. The following troubleshooting steps can help identify and resolve the source of racemization.
Caption: Troubleshooting workflow for high racemization during Boc-D-amino acid activation.
| Potential Cause | Recommended Solution & Rationale |
| Inappropriate Coupling Reagent | Use of a carbodiimide (e.g., DCC, DIC) without an additive is a common cause of racemization.[4][8] Solution: Always use carbodiimides with a racemization-suppressing additive like HOBt, HOAt, or Oxyma.[3][4][8] Alternatively, switch to a uronium/aminium (e.g., HBTU, HATU) or phosphonium (e.g., PyBOP) based coupling reagent, which are known for lower racemization levels.[2][3][4] |
| Strong or Excess Base | The strength (pKa) and steric hindrance of the base are critical. Stronger, less hindered bases like triethylamine (TEA) can readily abstract the α-proton from the oxazolone intermediate, accelerating racemization.[1][4] Solution: Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[3][4] Diisopropylethylamine (DIPEA) is more sterically hindered than TEA and is a better choice to minimize racemization.[1] Also, ensure you are using the minimum amount of base required.[1] |
| Elevated Reaction Temperature | Higher temperatures increase the rate of both coupling and racemization, but often favor racemization.[1][9] Solution: Perform the coupling reaction at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common practice to minimize racemization.[3][8][9] |
| Inappropriate Solvent | The polarity of the solvent can influence the rate of racemization, with more polar solvents sometimes favoring this side reaction.[3][7] Solution: When racemization is a concern and solubility allows, consider using less polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) over more polar solvents like dimethylformamide (DMF).[3] |
| Prolonged Pre-activation Time | A long pre-activation time (the time the amino acid is mixed with the coupling reagent before the amine component is added) increases the opportunity for oxazolone formation and subsequent racemization.[2][3][9] Solution: Minimize the pre-activation time, with 1-5 minutes often being recommended, or perform the coupling in situ where all components are mixed together.[3][9] |
Data Summary: Impact of Reagents on Racemization
While specific quantitative data for every Boc-D-amino acid is dispersed throughout the literature, the following tables summarize the generally accepted trends for minimizing racemization.
Table 1: Qualitative Comparison of Coupling Reagents and Additives
| Coupling Reagent/Additive Combination | Expected Racemization Level | Notes |
| DIC / HOBt | Low to Moderate | A classic, cost-effective method. Racemization is generally low but can be higher than with uronium salts.[4] |
| DIC / OxymaPure | Very Low | OxymaPure is an excellent, non-explosive alternative to HOBt/HOAt, often showing superior racemization suppression.[4][10] |
| HBTU / HOBt | Low | A widely used and generally reliable coupling reagent with a good balance of speed and low racemization.[4] |
| HATU / HOAt | Very Low | Highly efficient and fast-acting, especially for hindered couplings, with very low racemization.[2][3][4] HOAt is generally more effective at suppressing racemization than HOBt.[2][10] |
| PyBOP | Low | A phosphonium salt-based reagent known for its efficiency and low racemization levels.[2][4] |
Table 2: Qualitative Comparison of Commonly Used Bases
| Base | Relative Strength | Steric Hindrance | Tendency to Promote Racemization |
| Triethylamine (TEA) | Strong | Low | High |
| Diisopropylethylamine (DIPEA) | Strong | High | Moderate |
| N-methylmorpholine (NMM) | Weaker | Moderate | Low |
| 2,4,6-Collidine | Weaker | High | Very Low |
Experimental Protocols
Protocol 1: General Low-Racemization Coupling of a Boc-D-Amino Acid
This protocol provides a general procedure for the activation and coupling of a Boc-D-amino acid to the N-terminus of a growing peptide chain on a solid support, designed to minimize racemization.
Caption: Recommended workflow for a low-racemization coupling of a Boc-D-amino acid.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-D-amino acid (3 equivalents)
-
1-Hydroxy-7-azabenzotriazole (HOAt) or OxymaPure (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-methylmorpholine (NMM) (optional, for neutralization)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reaction vessel
Procedure:
-
Resin Preparation: Ensure the N-terminal Boc group of the resin-bound peptide is removed using a standard deprotection protocol (e.g., 50% TFA in DCM) and the resin is thoroughly washed.
-
Neutralization: Neutralize the resin-bound amine hydrochloride with a solution of 5-10% DIPEA in DMF or DCM for 5-10 minutes. Wash the resin thoroughly with DMF to remove excess base.
-
Activation of Boc-D-Amino Acid:
-
In a separate reaction vessel, dissolve the Boc-D-amino acid (3 eq.) and HOAt or OxymaPure (3 eq.) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DIC (3 eq.) to the solution.
-
Stir the mixture at 0°C for a short pre-activation time of 2-5 minutes.[3]
-
-
Coupling:
-
Add the activated Boc-D-amino acid solution to the vessel containing the neutralized resin.
-
Shake or stir the mixture at 0°C for 30 minutes, then allow it to slowly warm to room temperature.
-
Continue the reaction for an additional 2-4 hours.
-
-
Monitoring and Washing:
-
Monitor the reaction for completion using a qualitative test such as the Kaiser test.
-
Once complete, filter the reaction solution and wash the resin thoroughly with DMF, DCM, and methanol to remove any unreacted reagents and byproducts.
-
Dry the resin under vacuum.
-
Protocol 2: Quantification of Racemization using Marfey's Method
This protocol outlines the steps for determining the enantiomeric composition of a specific amino acid within a synthesized peptide.[7]
Materials:
-
Peptide sample (~0.5 mg)
-
6 M HCl
-
Marfey's reagent (L-FDAA) solution (1% w/v in acetone)
-
1 M NaHCO₃
-
2 M HCl
-
HPLC grade methanol, acetonitrile, and water
-
Trifluoroacetic acid (TFA)
Procedure:
-
Peptide Hydrolysis:
-
Place approximately 0.5 mg of your peptide sample in a hydrolysis tube.
-
Add 500 µL of 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a lyophilizer.
-
Re-dissolve the amino acid hydrolysate in 100 µL of water.
-
-
Derivatization:
-
To the 100 µL of hydrolysate, add 20 µL of 1 M NaHCO₃.
-
Add 40 µL of the 1% L-FDAA solution in acetone.
-
Incubate the mixture at 40°C for 1 hour in the dark, shaking occasionally.
-
-
Quenching and Sample Preparation:
-
After incubation, add 20 µL of 2 M HCl to quench the reaction.
-
Evaporate the acetone.
-
Dilute the remaining aqueous solution with mobile phase (e.g., 50% acetonitrile/water with 0.1% TFA) to a final volume of 1 mL.
-
Filter the sample through a 0.45 µm filter before HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the sample by reverse-phase HPLC using a C18 column.
-
Use a gradient elution, for example, from 10% to 60% acetonitrile in water (both containing 0.1% TFA) over 30-40 minutes.
-
Monitor the elution at 340 nm.
-
The L-amino acid-L-FDAA diastereomer will elute earlier than the D-amino acid-L-FDAA diastereomer.
-
Quantify the percentage of the D-isomer (representing the extent of racemization for an L-amino acid, or the remaining desired enantiomer for a D-amino acid) by integrating the peak areas.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Technical Support Center: Optimizing Boc-2-chloro-D-phenylalanine Solubility in DMF
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility of Boc-2-chloro-D-phenylalanine in N,N-Dimethylformamide (DMF). Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to facilitate your research.
Troubleshooting Guide
Encountering solubility issues with this compound in DMF can be a significant roadblock in experimental workflows, particularly in solid-phase peptide synthesis (SPPS). This guide provides a systematic approach to diagnosing and resolving these issues.
Initial Checks:
Before proceeding to more complex troubleshooting steps, it is crucial to verify the quality of your reagents and the accuracy of your calculations.
-
Verify Solvent Purity: Ensure that the DMF used is of high purity and anhydrous. Water content can significantly decrease the solubility of protected amino acids.
-
Confirm Compound Purity: Impurities in the this compound can negatively impact its dissolution. If the purity is questionable, consider purification methods such as recrystallization.
-
Accurate Weighing and Calculation: Double-check all calculations for the desired concentration to ensure you are not attempting to exceed the solubility limit.
Troubleshooting Steps:
If the initial checks do not resolve the solubility issue, proceed with the following steps sequentially.
| Problem | Potential Cause | Suggested Solution |
| Incomplete Dissolution | The concentration of this compound may be too high for the given volume of DMF at room temperature. | - Gradually increase the volume of DMF while stirring.- Attempt dissolution at a lower concentration. |
| The dissolution process may be slow. | - Gently warm the solution to 30-40°C.[1] Avoid excessive heat to prevent potential degradation of the Boc protecting group.[1]- Use sonication to break up aggregates and facilitate dissolution.[1] | |
| The quality of the DMF may be poor (e.g., contains water). | - Use fresh, anhydrous DMF. Consider using DMF from a freshly opened bottle or one that has been properly stored. | |
| Precipitation After Initial Dissolution | The solution has become supersaturated due to a change in temperature. | - Gently warm the solution while stirring to redissolve the precipitate. |
| The solubility limit was exceeded, leading to delayed precipitation. | - Add a small amount of a co-solvent such as Dichloromethane (DCM) or N-Methyl-2-pyrrolidone (NMP) to increase solubility.[1] | |
| Formation of a Gel or Viscous Solution | High concentration of the solute is leading to strong intermolecular interactions. | - Dilute the solution with additional DMF.- Consider using a different solvent system if the issue persists. |
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in DMF?
A1: Boc-protected amino acids, including this compound, are generally soluble in polar aprotic solvents like DMF.[1] However, the exact solubility can be influenced by factors such as temperature, compound purity, and the presence of moisture.
Q2: Can I heat the DMF to dissolve this compound?
A2: Yes, gentle warming of the DMF to approximately 30-40°C can help increase the solubility of this compound.[1] However, it is crucial to avoid excessive heat, as this can lead to the degradation of the Boc protecting group.[1]
Q3: What should I do if the compound precipitates out of the DMF solution?
A3: Precipitation can occur if the solution becomes supersaturated, often due to a decrease in temperature. To redissolve the compound, you can try gently warming the solution while stirring. If precipitation persists, it may indicate that the concentration is too high. In such cases, adding more DMF or a co-solvent like DCM or NMP can help.[1]
Q4: How does water in DMF affect the solubility of this compound?
A4: The presence of water in DMF can significantly decrease the solubility of hydrophobic compounds like Boc-protected amino acids. Water can interfere with the solvation of the molecule by the organic solvent. Therefore, using anhydrous DMF is highly recommended.
Q5: Is sonication a suitable method to aid dissolution?
A5: Yes, sonication can be an effective technique to break up any aggregates of the solid material and facilitate its dissolution in DMF.[1] Applying sonication for short intervals can help achieve a homogeneous solution more quickly.
Experimental Protocols
Protocol for Dissolving this compound in DMF for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard procedure for dissolving this compound in DMF for subsequent use in a coupling reaction in SPPS.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Glass vial or round-bottom flask
-
Magnetic stirrer and stir bar
-
Optional: Water bath or sonicator
Procedure:
-
Preparation: Ensure all glassware is clean and dry to prevent contamination and the introduction of water.
-
Weighing: Accurately weigh the required amount of this compound and transfer it to the reaction vessel.
-
Solvent Addition: Add a minimal amount of anhydrous DMF to the vessel. The initial volume should be sufficient to wet the solid material.
-
Dissolution:
-
Begin stirring the mixture at room temperature.
-
If the compound does not dissolve completely, gradually add more DMF in small increments until a clear solution is obtained.
-
For difficult-to-dissolve batches, gentle warming of the mixture in a water bath to 30-40°C can be applied.[1] Monitor the temperature carefully to avoid degradation.
-
Alternatively, the vessel can be placed in a sonicator bath for short intervals to aid dissolution. [cite:
-
-
Activation (if applicable for SPPS): Once the this compound is fully dissolved, proceed with the addition of coupling reagents (e.g., HBTU, HATU) and a base (e.g., DIEA) as required by your specific peptide synthesis protocol.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Factors that influence the solubility of the compound. Caption: Factors that influence the solubility of the compound.
References
Technical Support Center: Stability of Chloro-substituted Phenylalanine in Strong Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of chloro-substituted phenylalanine in strong acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of chloro-substituted phenylalanine in strong acids?
A1: Chloro-substituted phenylalanine is generally expected to be relatively stable under strongly acidic conditions commonly used in peptide synthesis, such as treatment with trifluoroacetic acid (TFA). However, prolonged exposure to strong acids, especially at elevated temperatures, can lead to degradation. The stability can also be influenced by the position of the chlorine atom on the phenyl ring.
Q2: What are the potential degradation products of chloro-substituted phenylalanine in strong acid?
A2: While specific degradation pathways are not extensively documented in publicly available literature, potential degradation could involve hydrolysis of the peptide bond if the amino acid is part of a peptide chain. Although the C-Cl bond on the aromatic ring is generally stable, harsh acidic conditions could potentially lead to side reactions. It is crucial to perform forced degradation studies to identify the specific degradation products for your experimental conditions.[1][2][3]
Q3: What analytical techniques are recommended for monitoring the stability of chloro-substituted phenylalanine?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the stability of amino acids and peptides.[4] A stability-indicating HPLC method should be developed and validated to separate the intact chloro-substituted phenylalanine from any potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, which helps in their structural elucidation.[4]
Q4: Are there any specific considerations for handling chloro-substituted phenylalanine in strong acids during peptide synthesis?
A4: During solid-phase peptide synthesis (SPPS), the final cleavage from the resin and deprotection of side chains often involves a strong acid cocktail, typically containing TFA. While chloro-substituted phenylalanine itself is relatively stable, other side reactions can occur. It is important to use appropriate scavengers in the cleavage cocktail to prevent side reactions involving other amino acid residues in the peptide sequence.
Troubleshooting Guide
Q1: I see an unexpected peak in my HPLC chromatogram after treating my chloro-substituted phenylalanine-containing peptide with strong acid. What could it be?
A1: An unexpected peak could be a degradation product or a byproduct from a side reaction.
-
Troubleshooting Steps:
-
Mass Spectrometry: Analyze the peak using LC-MS to determine its molecular weight. This will provide clues about its identity.
-
Forced Degradation: Perform systematic forced degradation studies (e.g., varying acid concentration, temperature, and time) to see if the peak intensity increases, which would confirm it is a degradation product.
-
Literature Review: Although specific data is scarce, review literature on side reactions in peptide synthesis for clues about potential byproducts.[2]
-
Q2: The recovery of my chloro-substituted phenylalanine is low after acidic treatment. What could be the reason?
A2: Low recovery suggests that the compound has degraded or has been lost during the experimental procedure.
-
Troubleshooting Steps:
-
Check for Degradation: Analyze the sample by HPLC to see if there are significant degradation peaks that account for the loss of the main compound.
-
Optimize Conditions: If degradation is observed, reduce the severity of the acidic treatment by lowering the temperature, decreasing the exposure time, or using a lower concentration of the acid.
-
Sample Handling: Ensure there is no loss of sample during transfers or workup steps.
-
Quantitative Data on Stability
Table 1: Stability of 4-Chlorophenylalanine in Hydrochloric Acid at 60°C
| Time (hours) | % 4-Chlorophenylalanine Remaining (in 1M HCl) | % Degradation (in 1M HCl) | % 4-Chlorophenylalanine Remaining (in 5M HCl) | % Degradation (in 5M HCl) |
| 0 | 100 | 0 | 100 | 0 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
Table 2: Stability of 4-Chlorophenylalanine in 5M HCl at Different Temperatures
| Time (hours) | % Degradation at 25°C | % Degradation at 40°C | % Degradation at 60°C | % Degradation at 80°C |
| 0 | 0 | 0 | 0 | 0 |
| 4 | ||||
| 8 | ||||
| 16 | ||||
| 24 |
Experimental Protocols
Protocol for Forced Degradation Study of Chloro-substituted Phenylalanine in Strong Acid
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of a chloro-substituted phenylalanine isomer in a strong acid like hydrochloric acid (HCl).
Objective: To determine the degradation profile of chloro-substituted phenylalanine under acidic stress conditions.
Materials:
-
Chloro-substituted phenylalanine isomer (e.g., 4-chlorophenylalanine)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH) for neutralization
-
Deionized water
-
HPLC system with a suitable column (e.g., C18)
-
pH meter
-
Volumetric flasks and pipettes
-
Thermostatically controlled water bath or oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the chloro-substituted phenylalanine in deionized water at a known concentration (e.g., 1 mg/mL).
-
Acidic Stress:
-
In separate volumetric flasks, add a known volume of the stock solution.
-
Add a specific concentration of HCl (e.g., 0.1 M, 1 M, 5 M) to each flask to initiate the degradation.
-
Incubate the flasks at a controlled temperature (e.g., 60°C).
-
-
Time Points: Withdraw aliquots from each flask at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquots with an appropriate concentration of NaOH to stop the acid-catalyzed degradation.
-
Sample Preparation for HPLC: Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Inject the samples into the HPLC system.
-
Monitor the chromatogram for the disappearance of the parent peak and the appearance of any degradation product peaks.
-
Quantify the amount of the remaining chloro-substituted phenylalanine and any major degradation products using a validated stability-indicating HPLC method.
-
-
Data Analysis: Calculate the percentage of degradation at each time point and for each stress condition. Plot the percentage of the remaining drug against time to determine the degradation kinetics.
Visualizations
Caption: Experimental workflow for assessing the stability of chloro-substituted phenylalanine.
Caption: A hypothetical degradation pathway for chloro-substituted phenylalanine in a peptide under strong acidic conditions.
References
Technical Support Center: Improving Yield for Sterically Hindered Amino Acid Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when coupling sterically hindered amino acids.
Troubleshooting Guide: Low or Incomplete Coupling Reactions
Issue: My standard coupling protocol is failing or resulting in low yields for a sterically hindered amino acid. This is a common challenge attributable to the bulky nature of certain amino acid side chains, which physically obstructs the formation of the peptide bond.[1][2] Below is a systematic guide to troubleshoot and optimize your reaction conditions.
start [label="Start: Low Coupling Yield", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_reagent [label="Is the coupling reagent potent enough?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; switch_reagent [label="Switch to a more potent reagent\n(e.g., HATU, HCTU, COMU, PyAOP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_conditions [label="Are reaction conditions\n(time, temp) sufficient?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_conditions [label="Optimize Conditions:\n- Increase reaction time (2-24h)\n- Increase temperature (conventional or microwave)\n- Perform a double coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_solvation [label="Is peptide aggregation or\npoor solvation an issue?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_solvation [label="Improve Solvation:\n- Switch solvent (NMP, DMF/DCM)\n- Add chaotropic salts\n- Incorporate pseudoproline dipeptides", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_deprotection [label="Is Fmoc deprotection complete?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_deprotection [label="Ensure Complete Deprotection:\n- Extend deprotection time\n- Use a stronger base (e.g., DBU)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_reagent; check_reagent -> switch_reagent [label="No"]; check_reagent -> check_conditions [label="Yes"]; switch_reagent -> check_conditions; check_conditions -> optimize_conditions [label="No"]; check_conditions -> check_solvation [label="Yes"]; optimize_conditions -> check_solvation; check_solvation -> optimize_solvation [label="Yes"]; check_solvation -> check_deprotection [label="No"]; optimize_solvation -> check_deprotection; check_deprotection -> optimize_deprotection [label="No"]; check_deprotection -> end [label="Yes"]; optimize_deprotection -> end; }
Caption: Troubleshooting workflow for low coupling efficiency.Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low coupling yields with hindered amino acids?
Low coupling yields are often due to a combination of factors:
-
Steric Hindrance: The bulky nature of the amino acid side chains (e.g., Val, Ile, Aib) or N-methyl groups physically obstructs the approach of the activated carboxylic acid and the amine, slowing down or preventing the reaction.[1][2][3]
-
Reduced Nucleophilicity: The nucleophilicity of the amine component can be diminished by bulky adjacent groups, making it a less effective reactant.[1]
-
Aggregation: Hydrophobic sequences, particularly those containing hindered residues, can aggregate on the solid support, leading to poor solvation and reduced accessibility of the reactive sites.[1][4]
-
Inefficient Reagent: Standard coupling reagents like DCC or DIC are often not potent enough to overcome the high activation energy required for these difficult couplings.[2]
Q2: Which coupling reagents are recommended for hindered amino acids?
For sterically hindered amino acids, more potent coupling reagents are generally required. Onium-salt-based reagents are often the preferred choice.[1][3]
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, HCTU, and COMU are highly effective because they form highly reactive OAt or OBt active esters.[1] HATU is often considered superior for many difficult couplings.[1][5] COMU is a newer generation uronium salt that shows coupling efficiencies comparable to HATU, with the added benefits of being less hazardous and having better solubility.[1][6][7]
-
Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents.[1][3] PyAOP, the aza-derivative of PyBOP, often demonstrates higher coupling yields.[1] Phosphonium reagents do not carry the risk of chain termination through guanidinylation, which can be a side reaction with uronium salts.[1]
-
Acyl Fluorides: For extremely hindered couplings, such as with α,α-disubstituted amino acids like Aib (α-aminoisobutyric acid), the in-situ generation of amino acid fluorides using reagents like TFFH is a particularly effective strategy.[1][2][7]
Q3: What is racemization and how can it be minimized during the coupling of hindered amino acids?
Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid, which leads to the formation of diastereomeric impurities that are difficult to separate.[1] This is a significant concern, especially during the activation of the carboxyl group.[1] To minimize racemization:
-
Use Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure is crucial.[1] These additives form active esters that are less prone to racemization.[1] HOAt and Oxyma Pure are generally more effective at suppressing racemization than HOBt.[1]
-
Choose the Right Base: The choice and amount of base can influence racemization.[1] Using a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or collidine is preferred over less hindered bases like triethylamine (TEA).[3] In some cases, an even weaker base like N-methylmorpholine (NMM) may reduce racemization.[1]
-
Limit Pre-activation Time: The longer an amino acid remains in its highly reactive activated state before coupling, the greater the risk of racemization.[3]
-
Control Temperature: If using heat to improve coupling efficiency, optimize for the shortest time necessary to achieve a good yield, as prolonged reaction at elevated temperatures can increase racemization.[1][2]
Q4: How does microwave-assisted peptide synthesis (MA-SPPS) improve yields for difficult couplings?
Microwave irradiation can significantly accelerate coupling reactions by providing energy to overcome the activation energy barrier, especially for very hindered amino acids.[1][2][8] This allows for shorter reaction times and can disrupt peptide aggregation, improving the accessibility of reactive sites.[8]
Q5: Can I just repeat the coupling step if it's incomplete?
Yes, performing a "double coupling" is a common and effective strategy to drive a difficult reaction to completion.[2] After the first coupling reaction, the resin is washed, and a fresh solution of the activated amino acid and coupling reagents is added to react with any remaining unreacted N-terminal amines.[2][9]
Data Presentation
Table 1: Comparison of Coupling Reagent Performance for Hindered Amino Acids
| Coupling Reagent | Activating Group | Reactivity | Key Advantages | Potential Issues |
| DIC/HOBt | OBt ester | Standard | Cost-effective. | Can be insufficient for hindered couplings; racemization risk.[10] |
| HBTU/PyBOP | OBt ester | Moderate | Widely used, effective for many sequences. | Can be insufficient for very hindered residues.[2] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU.[2] | |
| HATU/PyAOP | OAt ester | Very High | Considered among the most efficient reagents, especially for difficult couplings; suppresses racemization.[2][5] | Guanidinylation side reaction possible with excess HATU.[5] |
| COMU | Oxyma ester | Very High | Efficiency comparable to HATU; better solubility and safety profile (not based on explosive benzotriazoles).[1][6] | Guanidinylation side reaction possible. |
| TFFH | Acyl Fluoride | Extremely High | Excellent for α,α-disubstituted amino acids like Aib.[1][7] | Requires specific protocols for in-situ generation.[2] |
Experimental Protocols
start [label="Start: Deprotected Peptide-Resin", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; prepare_aa [label="1. Prepare Amino Acid Solution\n(Fmoc-AA, Coupling Reagent, Base in DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; preactivate [label="2. Pre-activate (if required)\n(Briefly mix solution)", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; add_to_resin [label="3. Add Activated AA to Resin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; couple [label="4. Agitate/React\n(Time and Temp as required)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash [label="5. Wash Resin with DMF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor [label="6. Monitor Completion\n(e.g., Kaiser Test)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; recouple [label="Recouple (if needed)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; next_cycle [label="Proceed to Next Cycle", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> prepare_aa; prepare_aa -> preactivate; preactivate -> add_to_resin; add_to_resin -> couple; couple -> wash; wash -> monitor; monitor -> recouple [label="Positive"]; recouple -> prepare_aa; monitor -> next_cycle [label="Negative"]; }
Caption: General workflow for a solid-phase peptide coupling reaction.Protocol 1: Standard Coupling of a Sterically Hindered Amino Acid using HATU
This protocol provides a general guideline for coupling a sterically hindered amino acid onto a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Perform standard Fmoc-deprotection of the N-terminal amino acid on the resin (e.g., using 20% piperidine in DMF).
-
Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
-
-
Activation and Coupling:
-
In a separate reaction vessel, dissolve the Fmoc-protected hindered amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.[2]
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (8 equivalents).[2]
-
Briefly mix the solution to allow for pre-activation (1-5 minutes).[2]
-
Immediately add the activated amino acid solution to the deprotected resin.[2]
-
Agitate the reaction mixture at room temperature for 1-4 hours. For very difficult couplings, the reaction time can be extended up to 24 hours.[1]
-
-
Washing and Monitoring:
-
Filter the reaction solution from the resin.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
-
Perform a qualitative test (e.g., Kaiser ninhydrin test) to check for the presence of free primary amines.[10] A negative result (yellow beads) indicates a complete reaction.
-
-
Recoupling (if necessary):
-
If the monitoring test is positive (blue beads), a second coupling is recommended.[1] Repeat steps 2 and 3 with a fresh solution of activated amino acid.
-
Protocol 2: Microwave-Assisted Coupling of a Hindered Amino Acid
This protocol is a general guideline and may require optimization for specific sequences and microwave synthesizers.
-
Resin and Reagent Preparation:
-
Swell the resin in a microwave-compatible reaction vessel with DMF.
-
Perform Fmoc-deprotection using 20% piperidine in DMF. This step can also be performed in the microwave synthesizer (e.g., 3-5 minutes at 75°C).[1]
-
Wash the resin thoroughly with DMF.
-
In a separate vial, prepare the coupling solution by dissolving the Fmoc-protected hindered amino acid (4 eq.), a coupling reagent (e.g., HATU, 3.9 eq. or COMU, 4 eq.), and a base (e.g., DIPEA, 8 eq.) in DMF.
-
-
Microwave Coupling:
-
Add the coupling solution to the resin in the reaction vessel.
-
Place the vessel in the microwave peptide synthesizer.
-
Irradiate at a controlled temperature (e.g., 75-90°C) for 5-15 minutes. The optimal time and temperature should be determined empirically.
-
-
Washing and Monitoring:
-
After the microwave program is complete, wash the resin thoroughly with DMF.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second microwave-assisted coupling may be necessary.
-
Protocol 3: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent onium salt reagents fail, particularly with α,α-disubstituted amino acids like Fmoc-Aib-OH.
-
Acyl Fluoride Formation:
-
In an anhydrous environment, dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Add a fluorinating agent (e.g., TFFH, 1 equivalent) and a suitable base (e.g., DIPEA, 2 equivalents).
-
Stir the reaction mixture at 0°C for 10-15 minutes to allow for the formation of the acyl fluoride.
-
-
Coupling Reaction:
-
Add the solution containing the freshly prepared acyl fluoride directly to the deprotected, resin-bound amine.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Washing and Monitoring:
-
Wash the resin thoroughly with DMF and DCM.
-
Monitor the reaction completion using a suitable test for the N-terminal amine. Given the high reactivity, a single coupling is often sufficient.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bachem.com [bachem.com]
- 8. Progress in the Synthesis of Peptides with "Difficult Sequences" - Creative Peptides [creative-peptides.com]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Peptide Aggregation with Hydrophobic Unnatural Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with peptide aggregation, particularly in sequences containing hydrophobic unnatural amino acids (uAAs).
Frequently Asked Questions (FAQs)
Q1: What causes peptide aggregation, especially with hydrophobic unnatural amino acids?
A1: Peptide aggregation is the self-association of peptide monomers into larger, often insoluble, structures. This process is primarily driven by hydrophobic interactions, where the nonpolar side chains of amino acids, including unnatural ones, minimize their contact with the aqueous environment by associating with each other.[1][2] The incorporation of hydrophobic uAAs can exacerbate this issue due to their often increased hydrophobicity compared to natural amino acids.[3] Other factors influencing aggregation include the formation of intermolecular hydrogen bonds leading to β-sheet structures, peptide concentration, pH, temperature, and ionic strength.[4][5]
Q2: How can I predict if my peptide sequence containing unnatural amino acids is prone to aggregation?
A2: While precise prediction is challenging, several computational tools and general rules can help estimate aggregation propensity. Stretches of contiguous hydrophobic and β-branched amino acids are strong indicators of potential aggregation.[6] Several web-based servers and algorithms can predict aggregation-prone regions (APRs) based on physicochemical properties, though most are trained on natural amino acids.[7][8] For peptides with uAAs, methods like CamSol-PTM can predict solubility based on the physicochemical properties of the modified residues.[9][10] Monitoring the Fmoc deprotection profile during solid-phase peptide synthesis (SPPS) can also provide real-time indications of on-resin aggregation.[6]
Q3: What are the initial signs of peptide aggregation during synthesis and after purification?
A3: During solid-phase peptide synthesis (SPPS), signs of on-resin aggregation include poor resin swelling, incomplete or slow Fmoc deprotection, and failed coupling reactions.[11] After cleavage and purification, you might observe the lyophilized peptide being difficult to dissolve, the formation of a gel or precipitate upon dissolution, or the appearance of broad or multiple peaks during reverse-phase HPLC analysis.[12] A cloudy or hazy appearance in solution is a strong indicator of aggregation.[13]
Q4: Can the specific type of hydrophobic unnatural amino acid influence the degree of aggregation?
A4: Yes, the structure of the hydrophobic uAA plays a significant role. For instance, studies have shown that replacing leucine with its isomer norleucine can alter a peptide's interaction with lipid bilayers and its aggregation behavior.[7] Similarly, the incorporation of highly hydrophobic uAAs like cyclohexylalanine (Cha) or those with trifluoromethyl groups can significantly increase the propensity for aggregation.[3][14] The rigidity and shape of the uAA side chain can influence how peptide backbones pack together, affecting the stability of aggregates.
Troubleshooting Guides
Problem 1: My peptide containing hydrophobic unnatural amino acids is insoluble in standard aqueous buffers.
This is a common challenge due to the increased hydrophobicity imparted by the uAAs. A systematic approach to solubilization is recommended.
Troubleshooting Workflow:
Caption: A systematic workflow for solubilizing peptides with hydrophobic uAAs.
Detailed Steps:
-
Start Small: Always begin by testing the solubility of a small amount of your peptide to avoid wasting the entire batch.[13]
-
Water First: Attempt to dissolve the peptide in sterile, deionized water. Sonication can aid in this process.[15]
-
Go Organic: If the peptide is insoluble in water, try dissolving it in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile.[15] Once dissolved, slowly add this solution dropwise into your aqueous buffer while vortexing.
-
Caution: Avoid DMSO if your peptide contains Cys, Met, or Trp, as it can cause oxidation. Use DMF as an alternative.[13]
-
-
pH Adjustment: Determine the theoretical isoelectric point (pI) of your peptide. Peptides are least soluble at their pI. Adjusting the pH of the buffer away from the pI (e.g., using a slightly acidic buffer for a basic peptide or a basic buffer for an acidic peptide) can increase solubility.
-
Chaotropic Agents: For highly aggregated peptides, using a denaturing agent like 6 M guanidine hydrochloride or 8 M urea can be effective.[13] Be aware that these agents will denature your peptide and may need to be removed before biological assays.
Problem 2: My peptide solution becomes cloudy or forms a precipitate over time.
This indicates that your peptide is aggregating out of solution.
Troubleshooting Strategies:
-
Reduce Concentration: Work with the lowest peptide concentration that is feasible for your experiment.
-
Optimize Buffer Conditions:
-
pH: Ensure the buffer pH is at least one to two units away from the peptide's pI.
-
Ionic Strength: The effect of salt concentration can be complex. For some peptides, increasing the ionic strength can shield charges and promote aggregation, while for others it can increase solubility. It is often necessary to screen a range of salt concentrations.
-
-
Additives:
-
Organic Solvents: Including a small percentage (e.g., 5-10%) of an organic solvent like acetonitrile or isopropanol in the final buffer can help maintain solubility.
-
Detergents: Low concentrations of non-ionic detergents can help solubilize hydrophobic peptides.
-
-
Temperature: Store peptide solutions at 4°C or frozen at -20°C or -80°C in aliquots to minimize freeze-thaw cycles. Avoid repeated warming and cooling of the solution.
Quantitative Data Summary
Predicting the exact aggregation propensity of a peptide containing unnatural amino acids is challenging. However, various hydrophobicity scales can provide a relative measure of the hydrophobicity of different amino acids, which is a major driver of aggregation. Below is a table compiling hydrophobicity values from the Kyte-Doolittle scale for common natural and some unnatural hydrophobic amino acids. A higher positive value indicates greater hydrophobicity.
| Amino Acid (Natural) | Abbreviation | Kyte-Doolittle Hydrophobicity |
| Isoleucine | Ile | 4.5 |
| Valine | Val | 4.2 |
| Leucine | Leu | 3.8 |
| Phenylalanine | Phe | 2.8 |
| Cysteine | Cys | 2.5 |
| Methionine | Met | 1.9 |
| Alanine | Ala | 1.8 |
| Tryptophan | Trp | -0.9 |
| Amino Acid (Unnatural) | Abbreviation | Estimated Hydrophobicity (Relative) |
| Norleucine | Nle | Similar to Leucine/Methionine |
| Cyclohexylalanine | Cha | Higher than Phenylalanine |
| Hexafluoroleucine | Hfl | Significantly higher than Leucine |
| 4-Trifluoromethyl-phenylalanine | 4-CF3-Phe | Higher than Phenylalanine |
Note: The hydrophobicity values for unnatural amino acids are estimates based on their structure and experimental observations of their behavior. A standardized, universally accepted hydrophobicity scale for all unnatural amino acids is not yet available.
Key Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Detection of Amyloid-like Fibrils
This assay is used to detect the formation of β-sheet-rich aggregates, such as amyloid fibrils. Thioflavin T (ThT) is a dye that exhibits enhanced fluorescence upon binding to these structures.[16]
Materials:
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Peptide stock solution
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a 1 mM ThT stock solution in dH₂O. Filter the solution through a 0.2 µm syringe filter. This stock should be prepared fresh.[16]
-
Prepare the working ThT solution by diluting the 1 mM stock to a final concentration of 25 µM in PBS (pH 7.4).[16]
-
Prepare peptide samples at the desired concentration in PBS.
-
To each well of the 96-well plate, add:
-
Your peptide solution.
-
An equal volume of the 25 µM ThT working solution.
-
Include a negative control with buffer and ThT only.
-
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals using a microplate reader with excitation at approximately 450 nm and emission at approximately 485 nm.[17]
-
Data Analysis: An increase in fluorescence intensity over time compared to the control indicates the formation of amyloid-like fibrils.
Protocol 2: Size-Exclusion Chromatography (SEC) for Quantifying Aggregates
SEC separates molecules based on their size in solution. Larger aggregates will elute earlier than smaller oligomers and monomers.[18]
Materials:
-
HPLC system with a UV detector
-
Size-exclusion column suitable for the molecular weight range of your peptide and its potential aggregates (e.g., a column with a fractionation range of 1-100 kDa for many peptides).
-
Mobile phase (e.g., PBS or other aqueous buffer with an appropriate salt concentration, typically 150 mM NaCl, to minimize ionic interactions with the column matrix).
-
Peptide sample, filtered through a 0.22 µm filter.
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Inject a known concentration of your filtered peptide sample.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Data Analysis:
-
Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their elution times (larger molecules elute first).
-
Integrate the area under each peak to determine the relative percentage of each species.
-
SEC Workflow Diagram:
Caption: A simplified workflow for analyzing peptide aggregates using SEC.
Protocol 3: Dynamic Light Scattering (DLS) for Sizing Aggregates
DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light caused by Brownian motion.[5]
Materials:
-
DLS instrument
-
Low-volume cuvette
-
Filtered peptide sample (0.22 µm filter)
Procedure:
-
Prepare your peptide sample in a suitable, filtered buffer. The concentration should be optimized for your instrument and sample.
-
Transfer the sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Acquire the DLS data. The instrument's software will analyze the correlation function of the scattered light intensity to determine the diffusion coefficient and, from that, the hydrodynamic radius of the particles in solution.
-
Data Analysis:
-
The software will generate a size distribution plot. Multiple peaks may indicate the presence of monomers, oligomers, and larger aggregates.
-
The polydispersity index (PDI) provides a measure of the heterogeneity of the sample. A low PDI (e.g., < 0.2) indicates a monodisperse sample, while a high PDI suggests the presence of multiple species or aggregates.[19]
-
DLS Data Interpretation Logic:
Caption: A simple decision tree for interpreting DLS results.
By following these troubleshooting guides and experimental protocols, researchers can better understand and mitigate the challenges associated with the aggregation of peptides containing hydrophobic unnatural amino acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xtalks.com [xtalks.com]
- 6. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of the beta-sheet-forming propensities of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived from Aβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. lifetein.com [lifetein.com]
- 17. Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aza-Amino Acids Disrupt β-Sheet Secondary Structures [mdpi.com]
- 19. researchgate.net [researchgate.net]
capping unreacted amines after coupling Boc-2-chloro-D-phenylalanine
Topic: Capping Unreacted Amines Following a Coupling Reaction with Boc-2-chloro-D-phenylalanine
This guide provides detailed protocols and troubleshooting advice for the critical capping step in solid-phase peptide synthesis (SPPS), specifically after an incomplete coupling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is "capping" and why is it essential after attempting to couple this compound?
A1: Capping is a chemical process that permanently blocks unreacted amino groups on the growing peptide chain by acetylating them.[1][2] After an incomplete coupling reaction, these free amines, if left unblocked, will react during the next synthesis cycle. This leads to the formation of "deletion sequences"—peptides that are missing the intended this compound residue.[1][3] These deletion impurities often have similar properties to the target peptide, making them difficult to remove during purification and ultimately reducing the overall yield and purity of your synthesis.[1][4]
Q2: I have a positive Kaiser test after my coupling step. What is the immediate course of action?
A2: A positive Kaiser test indicates the presence of unreacted primary amines.[5] The recommended first step is to perform a second coupling (a "recoupling") with fresh reagents to maximize the formation of the correct peptide sequence.[5][6] If the Kaiser test remains positive after the second coupling, it is crucial to proceed with a capping step to terminate the unreacted chains and prevent the formation of deletion peptides.[6]
Q3: What are the standard reagents used for a capping reaction?
A3: The most widely used capping solution consists of acetic anhydride as the acetylating agent and a base, such as pyridine or N,N-diisopropylethylamine (DIPEA), in a solvent like N,N-dimethylformamide (DMF).[2][7] Acetic anhydride reacts with the free primary amines to form a stable, unreactive acetyl group.[3]
Q4: My Kaiser test is still positive even after performing the capping procedure. What could have gone wrong?
A4: If the Kaiser test remains positive after capping, consider the following troubleshooting steps:
-
Reagent Quality: The capping solution, especially acetic anhydride, is moisture-sensitive and should be prepared fresh before each use.[5]
-
Reaction Time and Agitation: Ensure the reaction proceeds for at least 30 minutes with continuous, gentle agitation to allow the reagents to access all sites on the resin.[1][7]
-
Peptide Aggregation: In some cases, the growing peptide chains can aggregate on the resin, making the unreacted amines physically inaccessible. If this is a recurring issue, consider using different solvent systems to disrupt aggregation.[6]
-
Immediate Solution: If the test is still positive, repeat the capping procedure with freshly prepared reagents.[7]
Q5: Are there any specific side reactions involving the 2-chloro-D-phenylalanine residue during the capping step?
A5: The capping reaction with acetic anhydride is highly specific to the free N-terminal amine of the peptide chain. The Boc protecting group on the newly coupled amino acid is stable under the mild capping conditions.[8] The 2-chloro substitution on the phenylalanine ring does not typically interfere with the N-terminal capping reaction itself. The primary challenge associated with this amino acid is often achieving complete coupling in the first place due to potential steric hindrance, which is precisely why an effective capping strategy is so important.
Experimental Protocols
Protocol 1: Standard Capping with Acetic Anhydride and Pyridine
This protocol describes the most common method for capping unreacted primary amines on the resin after an incomplete coupling step.
-
Post-Coupling Wash: After the coupling reaction, filter the coupling solution from the reaction vessel. Thoroughly wash the peptide-resin with DMF (3 to 5 times) to remove all residual coupling reagents and byproducts.[1]
-
Prepare Capping Solution: Prepare a fresh capping solution. A common formulation is a mixture of acetic anhydride and pyridine in DMF.[1] For specific volumes and ratios, refer to the data table below. Caution: Prepare this solution in a fume hood as the reagents are volatile and corrosive.
-
Capping Reaction: Add the freshly prepared capping solution to the washed peptide-resin, ensuring the resin is fully suspended.[7]
-
Agitation: Gently shake or agitate the reaction vessel at room temperature for 30 minutes.[7]
-
Post-Capping Wash: Filter the capping solution and wash the resin extensively with DMF (3 to 5 times) to completely remove excess capping reagents and byproducts.[2]
-
Verification: Perform a Kaiser test to confirm the absence of free primary amines.[7] A negative result is indicated by colorless or yellowish beads.[9] If the test remains positive (blue beads), repeat the capping procedure (steps 2-5).[7]
Data Presentation
Table 1: Typical Capping Solution Composition
| Component | Role | Typical Equivalents (relative to resin loading) | Example Ratio |
| Acetic Anhydride | Acetylating Agent | 50 eq | 3 parts |
| Pyridine | Base | 50 eq | 2 parts |
| DMF | Solvent | - | To volume |
Note: Ratios and equivalents can be adjusted based on specific laboratory protocols and the difficulty of the sequence. Always use freshly prepared solutions.[10]
Visualizations
Experimental Workflow
Caption: Decision workflow for capping after incomplete peptide coupling.
Troubleshooting Guide
Caption: Logical steps for troubleshooting an ineffective capping reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
Validation & Comparative
Positional Isomerism in Drug Design: A Comparative Analysis of Boc-2-chloro-D-phenylalanine and Boc-4-chloro-D-phenylalanine Activity
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-natural amino acids is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's pharmacological profile. Among these, halogenated phenylalanine derivatives have proven invaluable for modulating properties such as metabolic stability, binding affinity, and lipophilicity. The precise position of the halogen atom on the phenyl ring can dramatically alter a molecule's biological activity. This guide provides an objective comparison of Boc-2-chloro-D-phenylalanine and Boc-4-chloro-D-phenylalanine, focusing on their differential effects on the L-type amino acid transporter 1 (LAT1), a critical target in oncology.
The Critical Role of Chlorine Placement: A Quantitative Comparison
Recent studies have elucidated the structure-activity relationships of halogenated phenylalanine analogs concerning their interaction with LAT1, a transporter often overexpressed in cancer cells.[1] The position of the chlorine atom on the phenyl ring—ortho (position 2) versus para (position 4)—significantly influences the inhibitory activity of these compounds.
A comparative analysis of the inhibitory effects of chloro-substituted L-phenylalanines on LAT1-mediated L-[14C]leucine uptake reveals a clear distinction in activity based on the chlorine's location.
| Compound | Chlorine Position | Target | Assay | Key Finding |
| 2-chloro-L-phenylalanine | Ortho (Position 2) | L-type amino acid transporter 1 (LAT1) | Inhibition of L-[14C]leucine uptake in HEK293-hLAT1 cells | Lower inhibitory effect compared to the para-isomer.[2] |
| 4-chloro-L-phenylalanine | Para (Position 4) | L-type amino acid transporter 1 (LAT1) | Inhibition of L-[14C]leucine uptake in HEK293-hLAT1 cells | Higher inhibitory effect compared to the ortho-isomer.[2] |
Note: The data is based on L-isomers, but the observed structure-activity relationship regarding the phenyl ring substitution is expected to be translatable to the D-isomers.
Experimental Protocols
The following is a detailed methodology for the key experiment cited, providing a framework for the evaluation of LAT1 inhibition.
LAT1-Mediated Leucine Uptake Inhibition Assay
This assay quantifies the ability of test compounds to inhibit the transport of a radiolabeled substrate (L-[14C]leucine) into cells engineered to express human LAT1.
1. Cell Culture:
-
Human embryonic kidney (HEK293) cells stably transfected to express human LAT1 (HEK293-hLAT1) are used.
-
Cells are cultured in 24-well plates coated with poly-D-lysine.[2]
2. Inhibition Experiment:
-
After a 2-day culture period, the cells are washed with a pre-warmed buffer.
-
The uptake of 1 µM L-[14C]leucine is measured over a 1-minute period.[2]
-
The experiment is conducted in the absence (control) and presence of varying concentrations (e.g., 10, 30, and 100 µM) of the test compounds (2-chloro-phenylalanine and 4-chloro-phenylalanine).[2]
3. Data Analysis:
-
The radioactivity within the cells is measured using a scintillation counter.
-
The uptake values in the presence of the test compounds are expressed as a percentage of the control uptake.[2]
-
The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curve.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Discussion and Conclusion
The presented data indicates that the para-substituted isomer, 4-chloro-phenylalanine, is a more potent inhibitor of LAT1 compared to the ortho-substituted 2-chloro-phenylalanine. This highlights the critical role of substituent positioning in molecular recognition by the transporter. The steric and electronic differences between the 2-chloro and 4-chloro isomers likely account for this disparity in activity.
For researchers in drug development, this distinction is crucial. When designing peptides or small molecules intended to interact with specific receptors or transporters, the choice between positional isomers like this compound and Boc-4-chloro-D-phenylalanine can be a determining factor in achieving the desired biological activity and selectivity. The D-configuration of these amino acids also offers the advantage of increased resistance to proteolytic degradation, a desirable feature for peptide-based therapeutics.[1]
References
Validating the Unseen: A Mass Spectrometry Guide to 2-chloro-D-phenylalanine Incorporation
For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) is a powerful tool for engineering novel proteins with enhanced therapeutic properties or unique functionalities. The successful substitution of a natural amino acid with an analog like 2-chloro-D-phenylalanine (2-Cl-D-Phe) hinges on robust analytical validation. Mass spectrometry (MS) stands as the gold standard for this purpose, offering unparalleled sensitivity and specificity to confirm the precise mass, location, and efficiency of incorporation.
This guide provides an objective comparison of mass spectrometry-based workflows for validating the incorporation of 2-Cl-D-Phe, supported by detailed experimental protocols and data interpretation strategies.
Quantitative Comparison of Incorporation Efficiency
The efficiency of UAA incorporation can be a critical parameter, influencing the yield of the desired modified protein and the homogeneity of the final product. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), allows for the precise quantification of incorporation efficiency. This is typically achieved by comparing the signal intensity of the peptide containing the UAA with its natural counterpart.
While specific data for 2-chloro-D-phenylalanine is not widely published, the following table provides a representative summary of how quantitative data for UAA incorporation is typically presented. This data is illustrative and based on findings for similar halogenated UAA incorporation experiments.
| Method of Quantification | Target Protein | Incorporation Site | Measured Efficiency (%) | Key Advantages |
| Peptide Ion Intensity Ratio | Green Fluorescent Protein (GFP) | Position 27 (Phe -> 2-Cl-D-Phe) | 85% | Simple, direct comparison of MS1 peak areas for modified vs. unmodified peptides. |
| Selected Reaction Monitoring (SRM) | Human Serum Albumin (HSA) | Position 154 (Phe -> 2-Cl-D-Phe) | 92% | High sensitivity and selectivity; ideal for targeted quantification in complex mixtures. |
| Parallel Reaction Monitoring (PRM) | Monoclonal Antibody (mAb) | Position 55 (Phe -> 2-Cl-D-Phe) | 95% | High resolution and mass accuracy provide excellent specificity and confidence in identification. |
Experimental Protocol: Bottom-Up Proteomics for Validation
The most robust and widely used method for validating UAA incorporation is the bottom-up proteomics workflow. This process involves the enzymatic digestion of the purified protein into smaller peptides, which are then analyzed by LC-MS/MS.
Sample Preparation and Protein Digestion
-
Protein Purification: Purify the target protein containing 2-Cl-D-Phe using standard chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion) to ensure high purity.
-
Denaturation, Reduction, and Alkylation:
-
Denature the purified protein (e.g., 50 µg) in a buffer containing 4 M urea and 1% SDC (sodium deoxycholate) in 50 mM TEAB (triethylammonium bicarbonate).[1]
-
Note: Standard reduction with DTT followed by alkylation with iodoacetamide can potentially lead to the loss of chlorinated residues.[1] Therefore, for initial validation, it is recommended to proceed directly to digestion without these steps. If disulfide bonds are present and must be resolved, a milder reducing agent like TCEP may be considered, but a parallel control without reduction/alkylation should be run.[1]
-
-
Enzymatic Digestion:
-
Perform a two-step digestion for optimal results. First, add Lys-C (enzyme-to-protein ratio of 1:100) and incubate for 2 hours at 30°C.[1]
-
Dilute the urea concentration to 1 M with 50 mM TEAB buffer.
-
Add Trypsin (enzyme-to-protein ratio of 1:50) and incubate overnight (16-18 hours) at 30°C to minimize potential side reactions.[1]
-
-
Sample Cleanup:
-
Stop the digestion by acidifying the sample with formic acid to a final concentration of 1%.
-
Remove the SDC detergent by adding ethyl acetate, vortexing, and centrifuging. The peptides will remain in the lower aqueous phase.[1]
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip. Elute the peptides with a solution of 50-80% acetonitrile with 0.1% formic acid.
-
Dry the purified peptides in a vacuum centrifuge.
-
LC-MS/MS Analysis
-
Reconstitution: Reconstitute the dried peptides in a solution of 2-5% acetonitrile with 0.1% formic acid.
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase analytical column (e.g., 3 µm particle size, 15-20 cm length, 75 µm internal diameter).[1]
-
Mobile Phases: Solvent A: 0.1% formic acid in water. Solvent B: 0.1% formic acid in 90% acetonitrile.[1]
-
Gradient: Separate the peptides using a linear gradient at a flow rate of approximately 250-300 nL/min. A typical gradient might be 5-38% Solvent B over 60 minutes.[1]
-
-
Mass Spectrometry (MS):
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire full scan mass spectra over a mass-to-charge (m/z) range of approximately 350-1500.
-
MS/MS Scan (Tandem MS): Use a data-dependent acquisition (DDA) mode. The most intense precursor ions from the MS1 scan are isolated, fragmented (e.g., using higher-energy collisional dissociation - HCD), and their fragment ions are analyzed.
-
Data Analysis
-
Database Searching: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the acquired MS/MS spectra against a protein sequence database containing the sequence of the target protein.
-
Setting Modifications: Crucially, set a variable modification on phenylalanine corresponding to the mass difference of 2-Cl-D-Phe incorporation.
-
Mass of Phenylalanine (Phe, C9H9NO): 165.0684 Da (monoisotopic)
-
Mass of 2-chloro-D-phenylalanine (2-Cl-D-Phe, C9H8ClNO): 199.0294 Da (monoisotopic, using ³⁵Cl)
-
Mass Shift: +33.9610 Da
-
-
Manual Validation: Manually inspect the MS/MS spectra of peptides identified as containing 2-Cl-D-Phe. This is the most critical step to confirm incorporation. Look for the following key signatures:
-
Correct Mass Shift: The precursor ion mass of the modified peptide must match the theoretical mass including the +33.9610 Da shift.
-
Characteristic Isotopic Pattern: Peptides containing a single chlorine atom will exhibit a distinctive isotopic pattern in the MS1 scan, with two major peaks at M and M+2, where the M+2 peak has an intensity of approximately one-third of the monoisotopic (M) peak.[2][3][4] This is due to the natural abundance of the ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%) isotopes.
-
Consistent Fragmentation: The MS/MS fragmentation pattern should be consistent with the peptide sequence. The b- and y-ion series should show the expected mass shift for all fragment ions that contain the 2-Cl-D-Phe residue.[1]
-
Visualization of Key Concepts and Workflows
Diagrams are essential for visualizing the experimental process and the key analytical signatures used for validation.
Alternative and Complementary Methods
While mass spectrometry is the most definitive method, other techniques can provide supporting evidence of UAA incorporation.
-
Western Blotting: If the UAA contains a bio-orthogonal handle (e.g., an azide or alkyne), its incorporation can be detected via Western blot after a "click" reaction with a tagged probe. This confirms the presence of the UAA but does not provide site-specific information or high-confidence quantification.
-
Intact Protein Mass Analysis: Analyzing the mass of the full, undigested protein can confirm a mass shift corresponding to the number of incorporated UAAs. However, this "top-down" approach is technically challenging for larger proteins and does not pinpoint the location of the modification if multiple potential sites exist.
References
- 1. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
Confirming Unnatural Peptide Sequences: A Comparative Guide to NMR Analysis
For researchers, scientists, and drug development professionals navigating the complexities of synthetic peptide validation, confirming the precise amino acid sequence—especially when incorporating unnatural residues—is a critical step. While methods like mass spectrometry provide valuable mass information, Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled, non-destructive approach to unambiguously determine sequence and structure in solution. This guide provides a comparative overview of NMR techniques for peptide sequence confirmation, supported by experimental data and protocols.
The inclusion of unnatural amino acids into peptide therapeutics is a key strategy for enhancing stability, modulating bioactivity, and improving pharmacokinetic profiles. However, these novel components present a challenge for standard sequencing techniques. NMR spectroscopy rises to this challenge by providing through-bond and through-space correlation data that can piece together the molecular puzzle, residue by residue.
Performance Comparison: NMR vs. Alternative Sequencing Methods
NMR provides a distinct advantage in its ability to deliver detailed structural information in a native-like solution state. Here’s how it compares to other common methods:
| Feature | NMR Spectroscopy | Mass Spectrometry (MS/MS) | Edman Degradation |
| Principle | Nuclear spin properties in a magnetic field | Mass-to-charge ratio of fragmented ions | Sequential chemical cleavage of N-terminal residues |
| Information | Through-bond & through-space correlations, 3D structure | Fragment masses, PTM identification | N-terminal sequence |
| Unnatural AAs | Directly characterizable via unique spin systems | Can be identified if mass is known; novel structures are challenging | Fails if the residue cannot be derivatized and identified |
| Sample State | Solution (near-native) | Gas phase (requires ionization) | Immobilized on a solid support |
| Sample Recovery | Non-destructive | Destructive | Destructive |
| Throughput | Lower | High | Low |
| Strengths | Unambiguous sequence confirmation, stereochemistry, conformation | High sensitivity, PTM analysis, mixture analysis | High accuracy for the first ~30 N-terminal residues[1] |
| Limitations | Requires higher sample concentration, complex data analysis | Ambiguity between isobaric residues (e.g., Leu/Ile), sequence gaps | Blocked N-terminus prevents sequencing, limited sequence length[2] |
Quantitative Data Presentation: NMR Analysis of a Model Peptide
To illustrate the power of NMR, consider a hypothetical pentapeptide, Ala-Phe-βAla-Leu-Gly , containing the unnatural amino acid β-Alanine. The following tables summarize the expected ¹H chemical shifts and the key Nuclear Overhauser Effect (NOE) correlations used for sequential assignment.
Table 1: ¹H Chemical Shift Assignments (ppm)
Chemical shifts are referenced to an internal standard. Values for β-Alanine are based on typical ranges and may vary based on peptide conformation.
| Residue | NH | Hα | Hβ | Other |
| Ala-1 | - | 4.35 | 1.47 (CH₃) | |
| Phe-2 | 8.31 | 4.65 | 3.10, 3.25 | 7.20-7.35 (Aromatic) |
| βAla-3 | 8.45 | 2.55 (t) | 3.18 (t) | |
| Leu-4 | 8.15 | 4.40 | 1.70 | 0.92, 0.95 (δ-CH₃) |
| Gly-5 | 8.20 | 3.97 | - |
Table 2: Key Sequential NOE Correlations
NOESY experiments reveal protons that are close in space (< 5 Å), providing the critical links between adjacent amino acid residues.[3] The sequential walk, connecting the amide proton (NH) of one residue to protons on the preceding residue (i), is the foundation of NMR-based sequencing.
| NOE Cross-Peak | Residue (i) | Residue (i+1) | Type of Link |
| Hα(i) - NH(i+1) | Ala-1 (4.35 ppm) | Phe-2 (8.31 ppm) | Sequential |
| Hα(i) - NH(i+1) | Phe-2 (4.65 ppm) | βAla-3 (8.45 ppm) | Sequential |
| Hβ(i) - NH(i+1) | βAla-3 (3.18 ppm) | Leu-4 (8.15 ppm) | Sequential (Unnatural Link) |
| Hα(i) - NH(i+1) | Leu-4 (4.40 ppm) | Gly-5 (8.20 ppm) | Sequential |
Note: For the unnatural β-Alanine, the sequential link is observed from its Hβ proton to the amide of the following residue, a distinct pattern from standard alpha-amino acids.
Experimental Workflow
The process of confirming a peptide sequence by NMR follows a structured workflow. It begins with identifying individual amino acid spin systems and then pieces them together to build the final sequence.
Experimental Protocols
Detailed below are the standard methodologies for the key NMR experiments required for peptide sequence analysis.
Sample Preparation
-
Peptide Purity: Ensure peptide purity is >95% to avoid spectral contamination.
-
Concentration: Dissolve the lyophilized peptide to a final concentration of 0.5-5 mM.[4] Higher concentrations improve the signal-to-noise ratio.
-
Solvent: Use a solvent mixture of 90% H₂O and 10% D₂O. The D₂O provides the deuterium lock signal for the spectrometer.[5]
-
pH: Maintain a pH below 7.5 to reduce the exchange rate of amide protons with the solvent, ensuring they are observable.[6]
-
Internal Standard: Add a small amount of a reference compound (e.g., DSS or TSP) for accurate chemical shift calibration.
NMR Data Acquisition
-
Spectrometer: Data is typically acquired on a 600 MHz or higher NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.[7]
-
Temperature: Maintain a constant sample temperature, typically 298 K (25 °C).
-
2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a single amino acid spin system.[5]
-
Mixing Time: Use a mixing time of 60-80 ms to allow magnetization transfer throughout the entire spin system.[7]
-
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in three-dimensional space, which is essential for linking adjacent residues.[3]
-
Mixing Time: Use a mixing time of 150-250 ms to observe correlations between protons up to ~5 Å apart.[7]
-
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled through 2-3 chemical bonds, which helps in assigning protons within a side chain.[5]
Data Processing and Analysis
-
Spin System Identification: Use the TOCSY and COSY spectra to identify the unique patterns of cross-peaks for each amino acid. For example, Alanine shows a simple connection between its NH, Hα, and Hβ (methyl) protons. Unnatural amino acids will display their own characteristic correlation patterns.
-
Sequential Assignment (The "NOESY Walk"): Use the NOESY spectrum to find cross-peaks between the amide proton (NH) of one residue (i+1) and the α-proton (Hα) or β-proton (Hβ) of the preceding residue (i).[5]
-
Sequence Confirmation: By "walking" from one residue to the next using these sequential NOE connections, the entire peptide sequence can be traced from the N-terminus to the C-terminus. The unique spin system and NOE pattern of the unnatural amino acid will confirm its position within the sequence.
References
- 1. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 2. novor.cloud [novor.cloud]
- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 4. reddit.com [reddit.com]
- 5. chem.uzh.ch [chem.uzh.ch]
- 6. Comparing Edman, Peptide Mapping & De Novo Sequencing Methods [creative-proteomics.com]
- 7. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Purity of D-Phenylalanine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric purity is a critical aspect of pharmaceutical development and quality control. Chiral High-Performance Liquid Chromatography (HPLC) stands as the premier technique for this purpose, offering high resolution and sensitivity for the separation of enantiomers. This guide provides an objective comparison of various chiral HPLC methods for assessing the enantiomeric purity of D-phenylalanine and its analogs, supported by experimental data and detailed protocols to aid in method selection and implementation.
Comparison of Chiral Stationary Phases (CSPs)
The choice of the chiral stationary phase (CSP) is the most critical factor in achieving successful enantiomeric separation. Different CSPs exhibit varying degrees of enantioselectivity towards different classes of compounds. Here, we compare the performance of several common types of CSPs for the analysis of D-phenylalanine and its derivatives.
Macrocyclic Glycopeptide-Based CSPs
Macrocyclic glycopeptide-based CSPs, such as those utilizing teicoplanin and ristocetin, are highly effective for the separation of underivatized amino acids and their derivatives in reversed-phase mode.[1][2] These CSPs offer multiple interaction mechanisms, including hydrogen bonding, ionic interactions, and inclusion complexing, which contribute to their broad enantioselectivity.
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, derived from cellulose and amylose, are widely used for the enantiomeric separation of a broad range of chiral compounds, including amino acid derivatives.[3] These columns are typically used in normal-phase or polar organic modes. For amino acids, derivatization is often required to improve their solubility in the mobile phases used with these columns.
Crown Ether-Based CSPs
Crown ether-based CSPs are particularly effective for the separation of primary amines, including underivatized amino acids.[4][5] These columns operate on the principle of host-guest complexation. A significant advantage of these columns is the predictable elution order, where the D-enantiomer of amino acids typically elutes before the L-enantiomer on a CR(+) column.[6]
Zwitterionic Ion-Exchange CSPs
Zwitterionic ion-exchange CSPs, such as CHIRALPAK® ZWIX(+), are designed for the separation of zwitterionic molecules like amino acids.[7] These columns can provide excellent resolution for underivatized amino acids and small peptides.[7] A key feature is the ability to reverse the elution order by using the pseudo-enantiomeric ZWIX(-) column.[7]
Quantitative Data Summary
The following tables summarize the performance of different chiral HPLC columns for the separation of D-phenylalanine and its analogs based on reported experimental data.
Table 1: Chiral Separation of Phenylalanine Enantiomers
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | D-Phe Retention Time (min) | L-Phe Retention Time (min) | Resolution (Rs) | Reference |
| Teicoplanin-based | Acetonitrile/Water (75:25, v/v) | 0.8 | 23 | - | - | 1.59 | [1][2] |
| Ristocetin-based | Acetonitrile/Water (60:40, v/v) | 0.8 | 23 | - | - | 2.75 | [1][2] |
| Crownpak CR(+) | aq. Perchloric acid (pH=1.0):ACN (70:30, v/v) | 0.4 | 25 | 5.6 | 2.9 | 11.8 | [8] |
| Crownpak CR(+) | Perchloric acid aqueous solution (pH 1.55) | 0.8 | - | - | - | 7.54 | [9] |
Table 2: Chiral Separation of D-Phenylalanine Analogs
| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | D-Enantiomer Retention Time (min) | L-Enantiomer Retention Time (min) | Resolution (Rs) | Reference |
| N-acetyl-phenylalanine | Astec® CHIROBIOTIC® T | Methanol/Acetic Acid/Triethylamine (100:0.1:0.1, v/v/v) | 1.0 | 25 | 8.5 | 10.2 | 2.1 | [10] |
| Melphalan | Crownpak CR(+) | Perchloric acid (pH 4.0):Methanol (90:10, v/v) | - | - | - | - | Baseline | [11] |
| (4-Chlorophenyl)(phenyl)methanamine | CHIRALPAK® AD | n-Hexane/Ethanol/Diethylamine (50:50:0.1, v/v/v) | 1.0 | 25 | - | - | - | [12] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting chiral separation methods. Below are representative experimental protocols for the chiral HPLC analysis of D-phenylalanine and its analogs.
Method 1: Direct Separation of Underivatized Phenylalanine on a Macrocyclic Glycopeptide Column
-
Column: Teicoplanin-based chiral stationary phase (e.g., Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm)[10]
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1-1 mg/mL.
Method 2: Direct Separation of Underivatized Phenylalanine on a Crown Ether Column
-
Column: CROWNPAK® CR-I(+) (150 x 3.0 mm, 5 µm)[8]
-
Mobile Phase: Aqueous Perchloric acid (pH 1.0) / Acetonitrile (70:30, v/v)[8]
-
Flow Rate: 0.4 mL/min[8]
-
Column Temperature: 25 °C[8]
-
Detection: UV at 215 nm[8]
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in the mobile phase.
Method 3: Separation of N-acetyl-phenylalanine on a Macrocyclic Glycopeptide Column
-
Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)[10]
-
Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.1:0.1, v/v/v)[10]
-
Flow Rate: 1.0 mL/min[10]
-
Column Temperature: 25 °C[10]
-
Detection: UV at 260 nm[10]
-
Injection Volume: 10 µL[10]
-
Sample Preparation: Dissolve the sample in the mobile phase to a working concentration of 0.1 mg/mL and filter through a 0.45 µm syringe filter.[10]
Visualizations
Experimental Workflow for Chiral HPLC Analysis
Caption: A generalized workflow for the determination of enantiomeric purity using chiral HPLC.
Chiral Recognition Mechanism on a Macrocyclic Glycopeptide CSP
Caption: Key interactions governing chiral recognition on a teicoplanin-based CSP.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. yakhak.org [yakhak.org]
- 4. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chiraltech.com [chiraltech.com]
- 7. chiraltech.com [chiraltech.com]
- 8. chiraltech.com [chiraltech.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Navigating the Halogen Maze: A Comparative Guide to the Biological Effects of F, Cl, and Br-Phenylalanine Analogs
For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids into proteins offers a powerful tool to modulate protein structure, function, and therapeutic potential. Among these, halogenated phenylalanine analogs have garnered significant interest due to the unique physicochemical properties imparted by fluorine, chlorine, and bromine. This guide provides an objective comparison of the biological effects of F-, Cl-, and Br-phenylalanine analogs, supported by experimental data, to inform rational design in protein engineering and drug discovery.
The introduction of a halogen atom onto the phenyl ring of phenylalanine can profoundly alter its steric and electronic properties, influencing everything from protein stability to cellular toxicity. The varying electronegativity, van der Waals radius, and hydrophobicity of fluorine, chlorine, and bromine lead to a spectrum of biological activities, making the choice of analog a critical design parameter.
Comparative Analysis of Physicochemical and Biological Properties
The substitution of hydrogen with a halogen atom on the phenylalanine ring can significantly impact its biological activity. A summary of the key comparative data is presented below.
| Property | 4-Fluorophenylalanine (F-Phe) | 4-Chlorophenylalanine (Cl-Phe) | 4-Bromophenylalanine (Br-Phe) |
| Van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 |
| Electronegativity (Pauling Scale) | 3.98 | 3.16 | 2.96 |
| Hydrophobicity | Increased relative to Phe[1] | Generally increased | Increased relative to Phe[2][3] |
| Protein Incorporation | Can be incorporated in place of phenylalanine[4] | Can be incorporated, but may also inhibit protein synthesis[5][6] | Can be incorporated with high fidelity using engineered synthetases[7] |
| Effect on Protein Stability | Can increase thermal and catabolic stability[8] | Can modulate stability, dependent on context | Can enhance binding affinity and modulate stability[2][3] |
| Toxicity | Exhibits acute toxicity (LD50 in mice > 1,000 mg/kg, intraperitoneal)[4] | Toxic to neuroblastoma cells, inhibits growth[5][6] | Data on general toxicity is less available, but incorporation can be well-tolerated in specific contexts[7] |
| Specific Biological Effects | Can be used as a probe for 19F NMR spectroscopy[9] | Irreversible inhibitor of tryptophan hydroxylase, leading to serotonin depletion[4][10][11] | Can enhance antimicrobial potency of peptides[2] |
In-Depth Biological Effects
Protein Incorporation and Stability
The efficiency and fidelity of incorporation into a growing polypeptide chain are primary considerations. While p-Fluorophenylalanine can be incorporated into proteins, this can also lead to toxicity in some systems like yeast[4]. Engineered aminoacyl-tRNA synthetases have been developed to enable the high-fidelity incorporation of p-Bromophenylalanine, minimizing misincorporation of natural amino acids[7]. In contrast, p-Chlorophenylalanine has been shown to inhibit protein synthesis in mouse neuroblastoma cells and does not compete with phenylalanine for aminoacylation of tRNA, suggesting it may not be readily substituted for phenylalanine in nascent polypeptides[5][6].
The incorporation of fluorinated amino acids, such as 3,5-Difluoro-DL-phenylalanine, is a recognized strategy to enhance protein stability.[8] The strong carbon-fluorine bond and altered electrostatic interactions can lead to increased thermal and catabolic stability. Similarly, the introduction of a bromine atom can alter electronic and steric properties, potentially leading to enhanced binding affinity with target receptors[2][3].
Cytotoxicity and Specific Physiological Effects
The biological effects of these analogs extend beyond protein structure. p-Chlorophenylalanine (PCPA) is a well-documented irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis[4][11]. This leads to a significant depletion of brain serotonin levels, which has been utilized in research to study the role of serotonin in various physiological processes, including aggression and memory[11]. However, PCPA also exhibits cytotoxicity, inhibiting the growth of neuroblastoma cells[5][6].
p-Fluorophenylalanine has been reported to have acute toxicity, although with a relatively high LD50 in mice[4]. The toxicity of p-Bromophenylalanine is less characterized in a general sense, but its successful incorporation into bioactive peptides to enhance antimicrobial activity suggests it can be tolerated within specific molecular contexts[2].
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the potential of a compound to cause cell death or inhibit cell growth.
Principle: Viable cells with active metabolism convert a water-soluble tetrazolium salt (MTT) into a purple-colored formazan product that is insoluble in water. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the phenylalanine analog in cell culture medium and add to the cells. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protein Expression and Purification with Halogenated Phenylalanine Analogs
This protocol describes the expression and purification of a protein containing a site-specifically incorporated halogenated phenylalanine analog in E. coli.
Methodology:
-
Transformation: Co-transform E. coli cells with a plasmid encoding the target protein with an amber stop codon at the desired incorporation site and a second plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the desired halogenated analog.
-
Cell Growth: Grow the transformed cells in a minimal medium at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Add the halogenated phenylalanine analog to the culture medium to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Incubation: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to improve protein folding and incorporation efficiency.
-
Cell Harvest: Harvest the cells by centrifugation.
-
Lysis and Purification: Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication). Purify the target protein from the cell lysate using appropriate chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).
Protein Thermal Shift Assay (Differential Scanning Fluorimetry)
This assay is used to determine the thermal stability of a protein by measuring its melting temperature (Tm).
Principle: The assay uses a fluorescent dye that binds to hydrophobic regions of a protein. As the protein unfolds with increasing temperature, more hydrophobic regions are exposed, leading to an increase in fluorescence. The midpoint of this transition is the melting temperature (Tm).
Methodology:
-
Sample Preparation: Prepare a reaction mixture containing the purified protein, a fluorescent dye (e.g., SYPRO Orange), and a suitable buffer in a 96-well PCR plate.
-
Assay Execution: Place the plate in a real-time PCR instrument. Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, while continuously monitoring fluorescence.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is determined from the inflection point of the resulting sigmoidal curve, which corresponds to the peak of the first derivative plot (-dF/dT).
Visualizing Workflows and Pathways
References
- 1. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effect of p-chlorophenylalanine at moderate dosage on 5-HT and 5-HIAA concentrations in brain regions of control and p-chloroamphetamine treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impairing of Serotonin Synthesis by P-Chlorphenylanine Prevents the Forgetting of Contextual Memory After Reminder and the Protein Synthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Ortho-Substituents and Their Influence on Phenylalanine Peptide Conformation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of substituents at the ortho position of the phenylalanine side chain offers a powerful strategy for modulating the conformational preferences of peptides. This modification can enforce specific backbone and side-chain torsion angles, thereby influencing secondary structure, receptor binding affinity, and metabolic stability. This guide provides a comparative analysis of the conformational effects of various ortho-substituents on phenylalanine-containing peptides, supported by experimental data and detailed methodologies.
Comparative Conformational Analysis of Ortho-Substituted Phenylalanine Peptides
The steric and electronic properties of an ortho-substituent significantly impact the conformational landscape of a phenylalanine residue within a peptide. The presence of a group at the ortho-position can restrict the rotational freedom around the Cα-Cβ (χ1) and Cβ-Cγ (χ2) bonds of the phenylalanine side chain, which in turn can influence the peptide backbone dihedral angles (φ and ψ).
While extensive direct comparative experimental studies on a wide range of ortho-substituents are limited, existing data, particularly for 2-fluorophenylalanine (2-F-Phe), combined with computational studies, provide valuable insights into these conformational effects.
Quantitative Conformational Data
The following table summarizes key conformational parameters for ortho-substituted phenylalanine residues in model dipeptides. The data for 2-F-Phe is derived from NMR spectroscopic studies, while the effects of other substituents are primarily inferred from computational analyses and general principles of steric and electronic interactions.
| Ortho-Substituent | Model Peptide | Key Conformational Parameters | Observations and Inferences |
| -F | Ac-L-Phe(2-F)-NHMe | ³J(HN,Hα): Varies depending on local conformation, influencing the calculated φ angle.[1] χ1 Torsion Angle: Restricted rotation due to steric hindrance from the fluorine atom.[1] | The compact and highly electronegative fluorine atom induces significant electronic and steric perturbations, leading to a preference for specific rotameric states.[1] |
| -Cl | Ac-L-Phe(2-Cl)-NHMe | χ1 Torsion Angle (Predicted): Increased steric bulk compared to fluorine is expected to further restrict χ1 rotation. | The larger van der Waals radius of chlorine likely leads to a more pronounced steric clash with the peptide backbone, favoring conformations that minimize this interaction. |
| -Br | Ac-L-Phe(2-Br)-NHMe | χ1 Torsion Angle (Predicted): The largest halogen substituent is predicted to impose the most significant steric constraints on the χ1 angle. | The significant steric hindrance is expected to severely limit the conformational freedom of the side chain. |
| -CH₃ | Ac-L-Phe(2-Me)-NHMe | χ1 Torsion Angle (Predicted): The methyl group introduces substantial steric bulk, restricting χ1 rotation. | Similar to halogens, the methyl group is expected to favor specific rotamer populations to avoid steric clashes. |
| -NO₂ | Ac-L-Phe(2-NO₂)-NHMe | χ1 Torsion Angle (Predicted): The nitro group's size and planar nature are expected to impose significant steric and electronic constraints. | The electron-withdrawing nature of the nitro group can also influence non-covalent interactions, in addition to the steric effects. |
Note: The data for substituents other than fluorine are largely based on computational modeling and theoretical predictions due to a lack of direct comparative experimental NMR studies in the public domain.
Experimental Protocols
Peptide Synthesis and Purification
Peptides incorporating ortho-substituted phenylalanine residues can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.
-
Resin and Amino Acid Preparation: A suitable solid support (e.g., Rink amide resin for C-terminal amides) is chosen. Fmoc-protected ortho-substituted phenylalanine derivatives (e.g., Fmoc-L-Phe(2-F)-OH, Fmoc-L-Phe(2-Cl)-OH) are used.
-
Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a solution of 20% piperidine in dimethylformamide (DMF).
-
Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and coupled to the deprotected N-terminus of the resin-bound peptide.
-
Repetitive Cycles: The deprotection and coupling steps are repeated until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight.
NMR Spectroscopic Analysis for Conformational Studies
NMR spectroscopy is a powerful technique to elucidate the three-dimensional structure of peptides in solution.
-
Sample Preparation: The purified peptide is dissolved in a deuterated solvent (e.g., D₂O, CD₃OH, or DMSO-d₆) to a concentration of 1-5 mM. For measurements in aqueous solutions, 5-10% D₂O is added for the lock signal. The pH of the solution is adjusted as required.
-
1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to observe the chemical shifts of all protons and to check for sample purity and aggregation.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which is crucial for assigning protons within an amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, aiding in the complete assignment of amino acid side chains.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in space (< 5 Å), providing distance restraints for 3D structure calculation.
-
-
Data Analysis:
-
Chemical Shift Assignment: Resonance assignments are made using the combination of COSY, TOCSY, and NOESY spectra.
-
Coupling Constant Measurement: The ³J(HN,Hα) coupling constant is measured from high-resolution 1D or 2D spectra. This value is related to the backbone dihedral angle φ through the Karplus equation.
-
NOE Restraints: The intensities of NOE cross-peaks are used to derive inter-proton distance restraints.
-
Structure Calculation: The experimental restraints (coupling constants and NOE distances) are used as input for molecular dynamics and simulated annealing calculations to generate an ensemble of 3D structures consistent with the NMR data.
-
Visualizations
References
Unlocking Peptide Therapeutics: A Comparative Guide to Enzymatic Stability with Non-Canonical Amino Acids
For researchers, scientists, and drug development professionals, the Achilles' heel of peptide therapeutics has long been their susceptibility to enzymatic degradation. This guide provides an objective comparison of the enzymatic stability of peptides containing non-canonical amino acids (ncAAs) versus their canonical counterparts, supported by experimental data, detailed protocols, and visual workflows to aid in the design of more robust and effective peptide-based drugs.
The introduction of non-canonical amino acids into peptide sequences has emerged as a powerful strategy to overcome the inherent limitations of native peptides, such as poor stability and short in vivo half-life. By introducing novel side-chain functionalities, backbone modifications, and alternative stereochemistries, ncAAs can sterically hinder protease activity or disrupt the recognition sites necessary for enzymatic cleavage, thereby significantly enhancing the peptide's resistance to degradation.
Quantitative Comparison of Proteolytic Stability
The incorporation of ncAAs has been demonstrated to substantially increase the half-life of peptides in the presence of various proteases. The following tables summarize quantitative data from studies comparing the stability of peptides containing ncAAs to their canonical analogs.
Table 1: Stability Enhancement by N-Methylation
N-methylation of the peptide backbone introduces a methyl group to the amide nitrogen, sterically hindering the approach of proteases and disrupting the hydrogen-bonding patterns essential for enzymatic recognition.
| Peptide Sequence | Modification | Protease | Half-life (t½) | Fold Increase in Stability | Reference |
| DKLYWWEFL | Unmodified | Trypsin | ~2.5 min | - | [1] |
| DKLYWWEFL | N-Me-Asp (P2 position) | Trypsin | 3 h | 72 | [1] |
| DKLYWWEFL | N-Me-Lys (P1 position) | Trypsin | > 42 h | > 1000 | [1] |
| DKLYWWEFL | N-Me-Leu (P1' position) | Trypsin | > 42 h | > 1000 | [1] |
| DKLYWWEFL | N-Me-Tyr (P2' position) | Trypsin | > 42 h | > 1000 | [1] |
Table 2: Stability Enhancement by D-Amino Acid and Ornithine Substitution
Replacing L-amino acids with their D-enantiomers or substituting protease-labile residues like arginine with non-canonical alternatives such as ornithine can dramatically reduce proteolytic degradation.
| Peptide | Modification | Biological Matrix | Half-life (t½) | Reference |
| Oncocin (VDKPPYLPRPRPPRRIYNR) | Unmodified | Mouse Serum | < 1 h | [2] |
| Onc72 | Arg15 -> Orn | Mouse Serum | 3 h | [2] |
| Onc112 | Arg19 -> d-Arg | Mouse Serum | > 8 h | [2] |
| Somatostatin | L-amino acids | In vivo | A few minutes | [3] |
| Octreotide | D-Trp and other modifications | In vivo | 1.5 hours | [3] |
Table 3: Stability Enhancement by Cyclization
Cyclization of peptides, often facilitated by the inclusion of ncAAs for linkage, restricts the conformational flexibility of the peptide backbone, making it less accessible to proteases.
| Peptide | Structure | Biological Matrix | Stability | Reference |
| HAV4 | Linear | Rat Plasma | Shorter half-life | [4] |
| cHAVc3 | Cyclic | Rat Plasma | Significantly longer half-life | [4] |
| Vc1.1 | Linear | Simulated Intestinal Fluid | t½ < 10 min | [5] |
| cVc1.1 | Cyclic | Simulated Intestinal Fluid | t½ < 10 min | [5] |
Note: While cyclization generally improves stability, the extent of this improvement can be highly dependent on the specific peptide sequence and the nature of the proteolytic environment.[5]
Experimental Protocols
Accurate assessment of peptide stability is crucial for the development of peptide therapeutics. The following is a generalized protocol for an in vitro peptide stability assay in plasma or serum.
Protocol 1: In Vitro Peptide Stability Assay in Plasma/Serum
Objective: To determine the half-life of a peptide in a biologically relevant matrix.
Materials:
-
Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO or water).
-
Human or animal plasma/serum (commercially available or freshly prepared).
-
Incubator or water bath set to 37°C.
-
Quenching solution (e.g., 10% Trichloroacetic Acid (TCA) in water or acetonitrile).
-
Microcentrifuge tubes.
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.
Procedure:
-
Preparation: Pre-warm an aliquot of plasma or serum to 37°C. Prepare the test peptide stock solution.
-
Incubation: Spike the plasma/serum with the test peptide to a final concentration (e.g., 10 µM).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma/serum mixture. The "0 minute" time point serves as the initial concentration control.
-
Quenching: Immediately add the aliquot to a microcentrifuge tube containing the quenching solution to stop enzymatic activity and precipitate plasma/serum proteins.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Sample Analysis: Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) by fitting the data to a first-order decay model.
Visualizing Stability Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in enzymatic stability of peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEPlife: A Repository of the Half-life of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Boc vs. Fmoc Solid-Phase Peptide Synthesis for Chlorinated Amino Acids
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides incorporating chlorinated amino acids, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision. This choice significantly impacts the overall yield, purity, and success of synthesizing these unique peptides. This guide provides an objective comparison of the Boc and Fmoc methodologies for the synthesis of peptides containing chlorinated amino acids, supported by available data and detailed experimental protocols.
Executive Summary
Both Boc and Fmoc chemistries are robust methods for peptide synthesis. The Fmoc strategy, with its milder deprotection conditions, has become the more prevalent choice for standard and modified peptides. However, for challenging sequences, including some containing chlorinated amino acids that can increase hydrophobicity and steric hindrance, the Boc strategy remains a valuable and sometimes superior alternative. The selection between the two methods depends on the specific chlorinated amino acid, the overall peptide sequence, and the desired final product characteristics.
Data Presentation: A Comparative Overview
| Parameter | Boc Strategy | Fmoc Strategy | Rationale & Considerations for Chlorinated Peptides |
| Nα-Deprotection | Strong Acid (e.g., TFA) | Base (e.g., 20% Piperidine in DMF) | Chlorinated aromatic rings are generally stable to TFA, making Boc deprotection feasible.[1][2] |
| Side-Chain Protection | Benzyl-based (Bzl), removed by strong acid (e.g., HF) | tert-Butyl-based (tBu), removed by TFA | The choice of protecting groups for other residues must be compatible with the respective deprotection schemes. |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., TFA) | HF cleavage in Boc-SPPS is harsh and requires specialized equipment.[3][4] TFA cleavage in Fmoc-SPPS is milder.[5] |
| Expected Crude Purity | Potentially higher for hydrophobic/aggregation-prone sequences | Generally high, but can be lower for difficult sequences | Chlorination can increase hydrophobicity, potentially favoring the Boc strategy to mitigate aggregation.[] |
| Expected Overall Yield | Can be higher for challenging sequences | May be lower for aggregation-prone chlorinated peptides | Aggregation during Fmoc-SPPS can lead to incomplete coupling and lower yields. |
| Common Side Reactions | Alkylation of sensitive residues, aspartimide formation (acid-catalyzed)[7] | Aspartimide formation (base-catalyzed), diketopiperazine formation[8][9] | The electron-withdrawing nature of chlorine may influence the propensity for certain side reactions. |
| Compatibility with Chlorinated Amino Acids | Good, especially for hydrophobic sequences. Stability of the chlorinated residue to repeated TFA treatment should be confirmed. | Good, and widely used for modified amino acids. Potential for side reactions under basic conditions needs evaluation. | The choice may depend on the specific chlorinated amino acid and its position in the peptide sequence. |
Experimental Protocols
Detailed methodologies for the incorporation of a chlorinated amino acid using both Boc and Fmoc strategies are provided below. These are generalized protocols and may require optimization based on the specific peptide sequence.
Boc-SPPS Protocol for a Peptide Containing 3-Chloro-Tyrosine
This protocol outlines a manual synthesis cycle for incorporating Boc-L-3-chloro-tyrosine.
1. Resin Preparation:
-
Start with a suitable resin, such as Merrifield or PAM resin, pre-loaded with the C-terminal amino acid.
-
Swell the resin in dichloromethane (DCM) for 1-2 hours.
2. Nα-Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain and repeat the treatment with 50% TFA in DCM for 20-30 minutes.[1][2]
-
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
3. Neutralization:
-
Treat the resin with 5-10% N,N-diisopropylethylamine (DIPEA) in DCM for 2 minutes (2x).[2]
-
Wash the resin with DCM (3x).
4. Coupling of Boc-L-3-chloro-tyrosine:
-
In a separate vessel, dissolve Boc-L-3-chloro-tyrosine (3 equivalents) and a coupling agent such as HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIPEA (6 equivalents) to the solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-4 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.[10]
5. Washing:
-
Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.
6. Final Cleavage and Deprotection:
-
After synthesis is complete, the peptide is cleaved from the resin and side-chain protecting groups are removed using a strong acid like anhydrous hydrogen fluoride (HF).[3][4] This step requires specialized equipment and safety precautions.
Fmoc-SPPS Protocol for a Peptide Containing 4-Chloro-Phenylalanine
This protocol outlines a manual synthesis cycle for incorporating Fmoc-L-4-chloro-phenylalanine.
1. Resin Preparation:
-
Start with a suitable resin, such as Rink Amide or Wang resin, pre-loaded with the C-terminal amino acid (if applicable) or ready for the first amino acid coupling.
-
Swell the resin in DMF for at least 30 minutes.
2. Nα-Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with fresh 20% piperidine in DMF for 10-15 minutes.[5]
-
Wash the resin thoroughly with DMF (5-7 times).
3. Coupling of Fmoc-L-4-chloro-phenylalanine:
-
In a separate vessel, dissolve Fmoc-L-4-chloro-phenylalanine (3 equivalents) and a coupling agent like HCTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.
4. Washing:
-
Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.
5. Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry.
-
Treat the resin with a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%) and scavengers (e.g., water, triisopropylsilane), for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[5]
Mandatory Visualization
Caption: Comparative workflow of Boc and Fmoc solid-phase peptide synthesis cycles for chlorinated amino acids.
Caption: Decision-making flowchart for selecting between Boc and Fmoc strategies for chlorinated peptides.
References
- 1. chempep.com [chempep.com]
- 2. HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 4. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 5. chem.uci.edu [chem.uci.edu]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
Halogenated Phenylalanines: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of halogen atoms into the phenylalanine scaffold offers a powerful tool in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of peptides and small molecule drugs. This guide provides a comparative analysis of the structure-activity relationships (SAR) of fluorinated, chlorinated, brominated, and iodinated phenylalanines, supported by experimental data, detailed protocols, and pathway visualizations to inform rational drug design.
Introduction to Halogenation in Phenylalanine Analogs
Halogenation, the substitution of a hydrogen atom with a halogen (F, Cl, Br, I), profoundly influences the physicochemical properties of the phenylalanine side chain. These alterations, though seemingly subtle, can lead to significant changes in a molecule's biological activity, including its binding affinity for target receptors, metabolic stability, and overall efficacy. The introduction of halogens can modify lipophilicity, electronic distribution (pKa), and steric profile, thereby impacting non-covalent interactions with biological targets.[1][2][3] The carbon-halogen bond strength and the size of the halogen atom are critical factors that dictate the resulting biological effects.
Comparative Analysis of Halogenated Phenylalanines
The choice of halogen and its position on the phenyl ring are critical determinants of the resulting biological activity. Below is a comparative overview of the effects of different halogens.
Fluorinated Phenylalanines: Enhancing Stability and Modulating Interactions
Fluorine is the most electronegative element and its small size allows it to act as a "super hydrogen." The carbon-fluorine bond is exceptionally strong, leading to increased metabolic stability of molecules containing fluorinated phenylalanine.[1][2] This modification can also alter the electronic properties of the aromatic ring, influencing cation-π interactions crucial for receptor binding.[1][4]
Key SAR Insights:
-
Increased Metabolic Stability: The high strength of the C-F bond makes peptides and molecules containing fluorinated phenylalanine more resistant to enzymatic degradation.[1][2]
-
Modulation of Receptor Affinity: The high electronegativity of fluorine can alter the electronic distribution of the phenyl ring, potentially leading to enhanced binding affinity with target proteins.[1][4] This is exemplified in the case of Biphalin, a dimeric opioid peptide, where substitution of phenylalanine with 4-fluoro-phenylalanine (4-F-Phe) significantly enhances its affinity for both μ- and δ-opioid receptors.[4]
-
Minimal Steric Hindrance: The small size of the fluorine atom often results in minimal steric perturbation, allowing the modified molecule to retain its original binding conformation.[4]
Chlorinated Phenylalanines: Probing Serotonergic Pathways
Chlorine substitution on the phenyl ring has been notably utilized to create inhibitors of specific enzymes. 4-Chloro-phenylalanine (PCPA) is a well-known irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of serotonin.[3][5]
Key SAR Insights:
-
Enzyme Inhibition: The presence of chlorine at the para position of the phenylalanine ring is crucial for the irreversible inhibition of tryptophan hydroxylase, leading to the depletion of serotonin.[3][5] This makes chlorinated phenylalanines valuable tools for studying the serotonergic system.[6]
Brominated Phenylalanines: Versatile Scaffolds for Synthesis and Improved Potency
Brominated phenylalanines serve as versatile building blocks in synthetic chemistry, particularly for cross-coupling reactions like the Suzuki-Miyaura coupling.[7] This allows for the facile introduction of diverse chemical moieties to create extensive compound libraries for high-throughput screening.[7] The bromine atom can also enhance binding interactions through halogen bonding.[8]
Key SAR Insights:
-
Synthetic Handle: The bromine atom provides a reactive site for various organic reactions, enabling the synthesis of complex molecules and peptide derivatives.[7][9]
-
Enhanced Binding Affinity: The bromo-phenyl moiety can improve binding to target proteins and enzymes, contributing to increased potency and selectivity.[7][8]
-
Peptidomimetic Design: Incorporation of brominated phenylalanine into peptides can improve their stability against enzymatic degradation.[7]
Iodinated Phenylalanines: Imaging and Therapeutic Agents
The large size and unique properties of iodine make iodinated phenylalanines particularly useful in medical imaging and targeted radionuclide therapy. The iodine atom can be replaced with a radioactive isotope, such as Iodine-131, to create radiolabeled molecules for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT).[3][10]
Key SAR Insights:
-
Radiolabeling: The carbon-iodine bond is amenable to radioiodination, making iodinated phenylalanines valuable precursors for diagnostic and therapeutic radiopharmaceuticals.[10] 4-(131I)Iodo-L-phenylalanine, for instance, is used for targeted therapy of gliomas.[10]
-
Tumor Targeting: Iodinated phenylalanine analogs can be transported into cells by specific amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells, enabling targeted drug delivery.[10]
Quantitative Data Comparison
The following table summarizes key quantitative data comparing the effects of halogenation on the biological activity of selected phenylalanine-containing molecules.
| Molecule/Analog | Halogen Modification | Target | Assay | Key Finding | Reference |
| Biphalin | Native (Phenylalanine) | μ-opioid receptor | Radioligand Binding (Ki, nM) | 1.13 | [4] |
| 4-Fluoro-phenylalanine | μ-opioid receptor | Radioligand Binding (Ki, nM) | 0.58 (2-fold increase in affinity) | [4] | |
| Native (Phenylalanine) | δ-opioid receptor | Radioligand Binding (Ki, nM) | 0.44 | [4] | |
| 4-Fluoro-phenylalanine | δ-opioid receptor | Radioligand Binding (Ki, nM) | 0.12 (3.7-fold increase in affinity) | [4] | |
| 3,5-dihalogenated L-tyrosine | 3,5-dibromo-L-tyrosine (DBrT) | AMPA/kainate receptor | Patch-clamp (IC50, μM) | 127.5 | [11] |
| 3,5-diiodo-L-tyrosine (DIT) | AMPA/kainate receptor | Patch-clamp (IC50, μM) | 104.6 (Higher potency than DBrT) | [11] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Halogenated Phenylalanine-Containing Peptides
This protocol outlines the manual incorporation of a halogenated phenylalanine analog into a peptide sequence using Fmoc/tBu chemistry.[7]
Materials:
-
Fmoc-protected halogenated phenylalanine
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or HOBt
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected halogenated phenylalanine and an activating agent (e.g., OxymaPure®) in DMF.
-
Add DIC to pre-activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/Water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Cytotoxicity Assay
This protocol is used to assess the in vitro toxicity of halogenated phenylalanine analogs.[6]
Materials:
-
Cell line (e.g., L929 mouse fibroblasts)
-
Cell culture medium
-
Test compound (halogenated phenylalanine analog)
-
MTT or other viability reagent
-
96-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 24-72 hours.
-
Viability Assessment: Add a viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence to determine cell viability.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathways and Mechanisms
The incorporation of halogenated phenylalanines can modulate various signaling pathways. For example, fluorinated biphalin analogs exhibit enhanced binding to opioid receptors, which are G protein-coupled receptors (GPCRs). Binding of the agonist initiates a signaling cascade that leads to downstream effects like analgesia.
Caption: G protein-coupled opioid receptor signaling pathway activated by a halogenated phenylalanine analog.
Another example is the inhibition of serotonin synthesis by 4-chloro-phenylalanine (PCPA). PCPA irreversibly inhibits tryptophan hydroxylase, blocking the conversion of tryptophan to 5-hydroxytryptophan, a precursor to serotonin.
Caption: Inhibition of the serotonin synthesis pathway by 4-chloro-phenylalanine (PCPA).
Conclusion
The halogenation of phenylalanine provides a versatile and powerful strategy in drug design and development. Fluorination can enhance metabolic stability and receptor affinity, chlorination offers tools to probe enzymatic pathways, bromination provides synthetic versatility and potential for improved potency, and iodination is invaluable for medical imaging and targeted therapies. A thorough understanding of the structure-activity relationships of halogenated phenylalanines, supported by robust experimental data, is crucial for the rational design of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Chloro-DL-phenylalanine, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 4-(131I)Iodo-L-phenylalanine | 76641-05-9 | Benchchem [benchchem.com]
- 11. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Boc-2-chloro-D-phenylalanine: A Guide for Laboratory Professionals
The responsible disposal of laboratory chemicals is fundamental to ensuring a safe and compliant operational environment for researchers, scientists, and drug development professionals. This guide provides essential, immediate safety and logistical information for the proper disposal of Boc-2-chloro-D-phenylalanine. While one safety data sheet indicates this chemical is not considered hazardous under the 2012 OSHA Hazard Communication Standard, it is crucial to handle and dispose of all laboratory chemicals with a structured and cautious approach to minimize environmental impact and adhere to regulatory standards[1].
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to use appropriate personal protective equipment (PPE) and follow standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.
-
Engineering Controls: Conduct all handling and disposal activities in a well-ventilated area, such as a chemical fume hood, especially when dealing with the powdered form of the substance to prevent dust formation[1].
-
Handling Practices: Avoid contact with skin, eyes, or clothing. Do not ingest or inhale the substance. When handling, refrain from eating, drinking, or smoking. Keep containers securely sealed when not in use[1][2].
Key Data Summary
The following table summarizes key information for this compound, pertinent to its safe handling and disposal.
| Property | Value |
| Chemical Name | N-Boc-2-chloro-D-phenylalanine |
| CAS Number | 80102-23-4 |
| Appearance | Solid, powder[3] |
| Hazard Classification | Not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. However, related compounds may cause skin, eye, and respiratory irritation[4]. |
| Environmental Hazards | Should not be released into the environment[1][3]. |
Step-by-Step Disposal Procedures
The proper disposal of this compound and associated materials requires a systematic approach to waste segregation, labeling, and disposal.
1. Waste Segregation and Collection:
-
Solid Waste: Collect uncontaminated this compound waste in a dedicated, sealable container.
-
Contaminated Materials: Any items that have come into contact with the compound, such as weighing paper, gloves, or wipes, should be collected in a separate, clearly labeled, and sealed container.
2. Container Labeling:
-
Clearly and accurately label the waste container with the full chemical name: "this compound".
-
While not classified as hazardous, it is good practice to label it as "Non-hazardous Chemical Waste" to ensure it is routed correctly within your institution's waste management system.
3. Temporary Storage:
-
Store the sealed waste container in a designated chemical waste accumulation area.
-
This area should be secure, well-ventilated, and segregated from incompatible materials[1].
4. Final Disposal:
-
The recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company[5][6].
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal according to local, regional, and national regulations.
5. Documentation:
-
Maintain meticulous records of the quantity of this compound disposed of and the date of disposal.
-
Retain all documentation, including waste manifests provided by the disposal vendor, for your records.
Spill Management Protocol
In the event of a spill, follow these procedures:
-
Small Spills:
-
Large Spills:
-
Evacuate the immediate area and restrict access.
-
Notify your institution's EHS department or emergency response team immediately.
-
Ensure the area is well-ventilated, if it is safe to do so.
-
By adhering to these established procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, promoting a culture of safety and environmental stewardship.
References
Essential Safety and Handling Protocol for Boc-2-chloro-D-phenylalanine
This guide provides crucial safety and logistical information for the handling and disposal of Boc-2-chloro-D-phenylalanine, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.
While some safety data sheets (SDS) indicate that N-Boc-2-chloro-D-phenylalanine is not considered hazardous under the 2012 OSHA Hazard Communication Standard, other sources suggest potential hazards, including skin, eye, and respiratory irritation, and harm if swallowed.[1][2][3] Therefore, a cautious and proactive approach to handling is strongly advised.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses with Side Shields | Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[1][4] |
| Face Shield | Recommended when there is a significant risk of splashing or dust generation.[4][5] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves before use.[4][5] |
| Body Protection | Laboratory Coat | A standard, fully-buttoned laboratory coat should be worn to protect skin and clothing.[4][6] |
| Respiratory Protection | Dust Mask/Respirator | If handling procedures may generate dust, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask should be used.[4][7] Work should be conducted in a well-ventilated area or a chemical fume hood.[1] |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is critical for minimizing exposure risks and ensuring the integrity of the compound.
Pre-Handling Preparations
-
Engineering Controls : Ensure work is performed in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Equipment Assembly : Gather all necessary equipment, such as spatulas, weighing paper, glassware, and solvents.
-
Emergency Readiness : Confirm that an eyewash station and safety shower are unobstructed and readily accessible.
-
Don PPE : Put on all required personal protective equipment as detailed in the table above.[4]
Handling the Solid Compound
-
All manipulations of solid this compound should be performed in a chemical fume hood to prevent the inhalation of airborne particles.[4]
-
When weighing, use a tared, sealed container to minimize dust generation.
-
Avoid direct contact with the solid; use clean, dry spatulas for transferring.[8]
Solution Preparation
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Ensure the container is clearly labeled with the chemical name, concentration, solvent, and date of preparation.
Post-Handling Procedures
-
Decontamination : Thoroughly clean all surfaces and equipment that may have come into contact with the chemical.
-
PPE Disposal : Carefully remove and dispose of gloves and any other contaminated disposable PPE in a designated chemical waste container.[9]
-
Hygiene : Wash hands thoroughly with soap and water after handling is complete.[8]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure. Chemical waste generators must consult and adhere to local, regional, and national hazardous waste regulations.[1]
Waste Segregation and Collection
-
Solid Waste : Collect unused or waste this compound in a dedicated, sealable, and clearly labeled container for solid chemical waste.[10]
-
Contaminated Materials : Any items that have come into contact with the chemical, such as weighing paper, gloves, and wipes, should be collected in a separate, sealed container and treated as chemical waste.[9][10]
-
Solutions : If the compound is in a solution, it should be disposed of in a properly labeled liquid chemical waste container.
Spill Management
-
Small Spills : In a well-ventilated area and while wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place the spilled material and any contaminated cleaning supplies into a sealed container labeled for chemical waste.[8][9]
-
Large Spills : Evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[9]
Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. peptide.com [peptide.com]
- 3. Boc-2-chloro-L-phenylalanine | C14H18ClNO4 | CID 2761463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 7. carlroth.com [carlroth.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
